molecular formula C9H10O3 B085694 DL-3-Phenyllactic acid CAS No. 156-05-8

DL-3-Phenyllactic acid

Cat. No.: B085694
CAS No.: 156-05-8
M. Wt: 166.17 g/mol
InChI Key: VOXXWSYKYCBWHO-UHFFFAOYSA-N
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Description

Phenyllactic acid, also known as B-phenyllactate, belongs to the class of organic compounds known as phenylpropanoic acids. Phenylpropanoic acids are compounds with a structure containing a benzene ring conjugated to a propanoic acid. Phenyllactic acid exists as a solid, slightly soluble (in water), and a weakly acidic compound (based on its pKa). Phenyllactic acid has been primarily detected in saliva, feces, urine, and blood. Phenyllactic acid can be biosynthesized from rac-lactic acid.
3-phenyllactic acid is a 2-hydroxy monocarboxylic acid that is lactic acid in which one of the methyl hydrogens is substituted by a phenyl group. It has a role as a human metabolite. It derives from a rac-lactic acid. It is a conjugate acid of a 3-phenyllactate.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-3-phenylpropanoic acid
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InChI

InChI=1S/C9H10O3/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8,10H,6H2,(H,11,12)
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InChI Key

VOXXWSYKYCBWHO-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H10O3
Source PubChem
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Related CAS

57618-25-4 (mono-Na salt), 57618-26-5 (Ca salt)
Record name 3-Phenyllactic acid
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DSSTOX Substance ID

DTXSID30862436
Record name Benzenepropanoic acid, .alpha.-hydroxy-
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Molecular Weight

166.17 g/mol
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Physical Description

Solid
Record name Phenyllactic acid
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CAS No.

828-01-3
Record name (±)-3-Phenyllactic acid
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Record name 3-Phenyllactic acid
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Record name DL-3-Phenyllactic acid
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Record name Benzenepropanoic acid, .alpha.-hydroxy-
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Record name 3-PHENYL-DL-LACTIC ACID
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Melting Point

98 °C
Record name Phenyllactic acid
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Foundational & Exploratory

DL-3-Phenyllactic Acid: A Comprehensive Technical Guide to Its Natural Occurrence and Sources

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-3-Phenyllactic acid (PLA), a naturally occurring organic acid, has garnered significant attention for its broad-spectrum antimicrobial and bioactive properties. This technical guide provides an in-depth overview of the natural occurrence and diverse sources of PLA. It details its presence in microbial fermentations, plant life, and animal systems, with a focus on quantitative data and the experimental methodologies used for its identification and quantification. Furthermore, this guide elucidates the key biosynthetic pathways involved in its production, offering a valuable resource for researchers and professionals in drug development and the life sciences.

Introduction

3-Phenyllactic acid (PLA) is an organic acid with the chemical formula C9H10O3.[1] It exists as two chiral isomers, D-PLA and L-PLA, both of which exhibit biological activity.[1] Historically recognized for its role in food preservation due to its antimicrobial properties, recent research has illuminated its potential in various therapeutic areas.[2][3] PLA is known to inhibit the growth of a wide range of pathogenic bacteria and fungi, making it a compound of interest for the development of new antimicrobial agents.[1][3][4][5] This guide focuses on the natural reservoirs of this promising molecule.

Natural Occurrence and Sources

This compound is predominantly a microbial metabolite, but its presence has also been documented in plants and animals, including humans.

Microbial Sources: The Primary Producers

Lactic acid bacteria (LAB) are the most prolific producers of PLA.[4][6] It is a significant metabolic byproduct of phenylalanine degradation in these microorganisms.[4][7] Various genera of LAB, including Lactobacillus, Pediococcus, Enterococcus, and Leuconostoc, have been identified as PLA producers.[5][8]

  • Lactobacillus species: Numerous studies have highlighted Lactobacillus strains, particularly Lactobacillus plantarum, as potent PLA producers.[4][5] For instance, Lactobacillus plantarum AB-1 has been investigated for its PLA production capabilities.[4]

  • Pediococcus species: Pediococcus acidilactici and Pediococcus pentosaceus are also known to synthesize PLA.[5][9]

  • Enterococcus species: Enterococcus faecalis isolated from fermented foods has been shown to produce PLA.[10]

The production of PLA by these microorganisms is a key factor in the antimicrobial properties of many fermented foods.[3][11]

Fermented Foods and Beverages

As a direct consequence of microbial activity, PLA is naturally found in a variety of fermented products:

  • Dairy Products: Yogurt and cheese are common sources of PLA due to the metabolic activity of starter and non-starter lactic acid bacteria.[2][3]

  • Fermented Vegetables: Traditional fermented vegetables, such as sauerkraut and kimchi, contain PLA.[12][13] A study on naturally fermented Chinese vegetables identified Lactobacillus crustorum strains as producers of 3-PLA.[14]

  • Sourdough and Fermented Cereals: The fermentation process in sourdough bread production also leads to the accumulation of PLA.

  • Bokashi Fertilizer: This fermented organic fertilizer has been identified as a source of PLA, which acts as a root-promoting substance for plants.[15][16]

Plant Kingdom

While microbial synthesis is the primary source, PLA has also been reported in some plants. For example, it has been detected in Rosa taiwanensis and Secale cereale (rye).[17] In plants, PLA can exhibit auxin-like activity, promoting root growth.[15] Research has shown that exogenously applied PLA can be converted to phenylacetic acid (PAA), an endogenous auxin, in plants like Arabidopsis.[15]

Animal and Human Sources

PLA is also found in animal and human systems.

  • Honey and Bee Products: Honey is a well-documented natural source of PLA, contributing to its antimicrobial properties.[2][11]

  • Human Metabolism: L-3-Phenyllactic acid is an endogenous metabolite involved in phenylalanine metabolism.[18] Elevated levels of PLA in urine and blood can be an indicator of metabolic disorders such as phenylketonuria (PKU).[18] Recent studies have also shown that PLA is released from skeletal muscle during physical exercise in humans and may contribute to the beneficial effects of exercise.[19]

  • Animal Tissues and Products: PLA has been detected in various animal-derived foods.[18]

Quantitative Data on 3-Phenyllactic Acid Occurrence

The concentration of 3-Phenyllactic acid can vary significantly depending on the source, microbial strain, and fermentation conditions. The following table summarizes quantitative data from various studies.

Source/MicroorganismPrecursor/MediumConcentration of 3-Phenyllactic AcidReference
Lactobacillus sp. SK007Batch fermentation (no pH control)2.42 g/L[6]
Lactobacillus sp. SK007Fed-batch fermentation with PPA feeding and pH control17.38 g/L[6]
Lactiplantibacillus plantarum MSC-C2MRS broth with 1 mg/ml PPA3.88 ± 0.12 mM[20]
Pediococcus pentosaceus K40MRS broth with 3 mg/ml PPA~11 mM[5]
Lactiplantibacillus plantarum MSC-C2Fermented Paeonia lactiflora extract with PPA4.8 ± 0.23 mM[20]
Pediococcus acidilactici FAM 18098MRS medium1.19 ± 0.11 mmol/L[9]
Naturally Fermented NMG Pickles-36,772.11 ng/g[14]
Naturally Fermented HEB Pickles-33,553.59 ng/g[14]
Naturally Fermented NB Pickles-18,299.11 ng/g[14]

PPA: Phenylpyruvic acid; MRS: de Man, Rogosa and Sharpe broth.

Biosynthesis of 3-Phenyllactic Acid

The primary biosynthetic route for 3-Phenyllactic acid in lactic acid bacteria is the "core pathway," which involves the catabolism of the amino acid phenylalanine.[9][11]

The key steps are:

  • Transamination: Phenylalanine is converted to phenylpyruvic acid (PPA). This reaction is catalyzed by an aromatic amino acid aminotransferase.[1]

  • Reduction: Phenylpyruvic acid is then reduced to 3-Phenyllactic acid by a lactate dehydrogenase (LDH) enzyme.[5][8]

The following diagram illustrates this core biosynthetic pathway.

Biosynthesis_of_3_Phenyllactic_Acid Phenylalanine Phenylalanine PPA Phenylpyruvic Acid (PPA) Phenylalanine->PPA Aromatic Amino Acid Aminotransferase PLA 3-Phenyllactic Acid (PLA) PPA->PLA Lactate Dehydrogenase

Caption: Core biosynthetic pathway of 3-Phenyllactic acid from phenylalanine.

Experimental Protocols

The accurate identification and quantification of 3-Phenyllactic acid from complex natural matrices require robust analytical methodologies. Below are summaries of common experimental protocols cited in the literature.

Extraction of 3-Phenyllactic Acid

A common method for extracting PLA from microbial cultures or food samples involves liquid-liquid extraction.

  • Protocol:

    • Centrifuge the sample (e.g., culture supernatant, food homogenate) to remove solid particles.

    • Acidify the supernatant to a low pH (e.g., pH 2-3) using an acid like HCl to protonate the PLA.

    • Extract the acidified supernatant with an organic solvent such as ethyl acetate or diethyl ether. This step is often repeated multiple times to ensure complete extraction.

    • Pool the organic phases and evaporate the solvent under vacuum to obtain the crude extract containing PLA.

Identification and Quantification of 3-Phenyllactic Acid

High-performance liquid chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of PLA.

  • HPLC Protocol:

    • Sample Preparation: Redissolve the dried extract from the extraction step in a suitable solvent, often the mobile phase used for HPLC analysis.

    • Chromatographic Separation:

      • Column: A reversed-phase column, such as a C18 column, is typically used.[8]

      • Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous solvent (often containing an acid like trifluoroacetic acid to ensure PLA is in its protonated form) and an organic solvent (e.g., methanol or acetonitrile) is employed.[8]

      • Flow Rate: A constant flow rate (e.g., 1 ml/min) is maintained.[8]

    • Detection: A UV detector is commonly used, with the detection wavelength set to around 209-220 nm, where PLA exhibits absorbance.[8]

    • Quantification: The concentration of PLA in the sample is determined by comparing the peak area of the sample to a standard curve generated using known concentrations of a pure PLA standard.[8]

Gas chromatography-mass spectrometry (GC-MS) can also be used for identification, often after derivatization of the PLA molecule to increase its volatility.[10]

The following diagram outlines a general experimental workflow for the analysis of 3-Phenyllactic acid.

Experimental_Workflow_PLA_Analysis cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement Sample Natural Source (e.g., Fermented Food, Culture) Homogenization Homogenization/Centrifugation Sample->Homogenization Extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) Homogenization->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution HPLC HPLC Separation (C18 Column) Reconstitution->HPLC Detection UV Detection (~210 nm) HPLC->Detection Quantification Quantification (Standard Curve) Detection->Quantification

References

DL-3-Phenyllactic acid biosynthetic pathway in microorganisms

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the DL-3-Phenyllactic Acid Biosynthetic Pathway in Microorganisms

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathways of this compound (PLA) in various microorganisms. It details the key enzymatic steps, precursor molecules, and quantitative production data. Furthermore, this guide outlines common experimental protocols for the study and optimization of PLA production, and includes visualizations of the core metabolic pathways.

Core Biosynthetic Pathways of this compound

Microorganisms primarily utilize two distinct pathways for the biosynthesis of this compound: the Core Pathway and the de novo Synthesis Pathway .

The Core Pathway: Phenylalanine as a Precursor

The most prevalent and well-characterized route for PLA synthesis in microorganisms, particularly in Lactic Acid Bacteria (LAB), is the core pathway, which uses L-phenylalanine as the direct precursor.[1][2] This pathway consists of a two-step enzymatic conversion.

  • Transamination of Phenylalanine: The initial step involves the conversion of L-phenylalanine to phenylpyruvic acid (PPA). This reaction is catalyzed by an aromatic amino acid aminotransferase (AAT) .[3][1] The transamination reaction requires an amino group acceptor, which is commonly α-ketoglutarate in many LAB.[1][4][5] However, studies in Pediococcus acidilactici have demonstrated that pyruvic acid can also serve as the amino group acceptor.[3]

  • Reduction of Phenylpyruvic Acid: In the final step, phenylpyruvic acid is reduced to 3-phenyllactic acid. This reduction is carried out by NAD-dependent dehydrogenases.[6] The specific type of dehydrogenase determines the chirality of the resulting PLA molecule.

    • L-Lactate Dehydrogenase (L-LDH) produces L-3-phenyllactic acid.[1][7]

    • D-Lactate Dehydrogenase (D-LDH) produces D-3-phenyllactic acid.[1][7] Other enzymes, such as hydroxyisocaproate dehydrogenase (HicDH) and phenyllactic acid dehydrogenase (PLDHase), have also been identified to be involved in this reduction step.[6]

G cluster_0 Core Biosynthetic Pathway cluster_1 Core Biosynthetic Pathway cluster_2 Core Biosynthetic Pathway Phe L-Phenylalanine PPA Phenylpyruvic Acid (PPA) Phe->PPA Aromatic Amino Acid Aminotransferase (AAT) PLA This compound (PLA) PPA->PLA Lactate Dehydrogenase (L-LDH / D-LDH) Glu L-Glutamate NAD NAD+ aKG α-Ketoglutarate aKG->Glu NADH NADH + H+

Caption: The core biosynthetic pathway of this compound from L-phenylalanine.

De Novo Synthesis Pathway

The de novo synthesis pathway enables the production of PLA from central carbon metabolites, such as glucose, without the direct supplementation of phenylalanine.[3] This pathway involves the shikimate pathway for the synthesis of aromatic amino acids.

  • Shikimate Pathway: This pathway converts phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P), intermediates of glycolysis and the pentose phosphate pathway respectively, into chorismate. Chorismate is a key precursor for the synthesis of all three aromatic amino acids: phenylalanine, tyrosine, and tryptophan. The condensation of PEP and E4P is a rate-limiting step catalyzed by 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase.[5]

  • Conversion to Phenylalanine: Chorismate is converted to phenylalanine through a series of enzymatic reactions.

  • Conversion to PLA: Once phenylalanine is synthesized, it enters the Core Pathway described above to be converted into PLA.

Metabolic engineering strategies in organisms like E. coli often focus on overexpressing key enzymes in the shikimate pathway to increase the flux towards phenylalanine and subsequently PLA.[5][8]

G cluster_0 De Novo Biosynthesis of PLA Glc Glucose PEP Phosphoenolpyruvate (PEP) Glc->PEP E4P Erythrose-4-phosphate (E4P) Glc->E4P Shikimate Shikimate Pathway PEP->Shikimate E4P->Shikimate Chorismate Chorismate Shikimate->Chorismate Phe L-Phenylalanine Chorismate->Phe Core Core Pathway to PLA Phe->Core

Caption: The de novo biosynthetic pathway of this compound from glucose.

Quantitative Data on PLA Production

The production of this compound varies significantly depending on the microbial strain, fermentation strategy, and culture conditions. The following tables summarize key quantitative data from various studies.

Table 1: PLA Production in Lactic Acid Bacteria
MicroorganismFermentation TypeKey ConditionsPrecursor(s)TiterConversion Rate/ProductivityReference(s)
Lactobacillus zeae Y44Batch-5 mM PPA4.21 mM-[9]
Lactobacillus sp. SK007BatchNo pH controlPPA2.42 g/L-[10]
Lactobacillus sp. SK007Fed-batchpH 6.0, intermittent PPA and glucose feedingPPA, Glucose17.38 g/L51.1% (PPA to PLA), 0.241 g/L/h[10]
Lactobacillus crustorum NWAFU 1078BatchOptimal biotransformationPPA15.2 mmol/L76% (PPA to PLA)[7]
Lactobacillus crustorum NWAFU 1078Continuous0.6 dilution ratePPA-6.5 mmol/L/h, 55% (PPA to PLA)[7]
Table 2: PLA Production in Other Microorganisms
MicroorganismFermentation TypeKey ConditionsPrecursor(s)TiterConversion Rate/ProductivityReference(s)
Bacillus coagulans SDMFed-batch Bioconversion50°C52.5 g/L PPA37.3 g/L2.3 g/L/h[6]

Experimental Protocols

This section provides an overview of the methodologies commonly employed in the study of PLA biosynthesis.

Microbial Cultivation and Fermentation
  • Inoculum Preparation: A single colony of the microbial strain is typically inoculated into a suitable liquid medium (e.g., MRS broth for LAB) and incubated under optimal conditions (e.g., 30-37°C, anaerobic or aerobic conditions depending on the strain) to obtain a seed culture.

  • Batch Fermentation: The seed culture is transferred to a larger volume of fermentation medium. The fermentation is carried out in a bioreactor with monitoring and control of parameters like temperature and agitation. Samples are taken at regular intervals to measure cell growth and PLA concentration.

  • Fed-batch Fermentation: This strategy involves the intermittent or continuous feeding of substrates, such as the precursor (PPA) and a carbon source (glucose), to the bioreactor.[10] This can alleviate substrate inhibition and enhance product yield. pH is often controlled at an optimal level (e.g., 6.0) by the automated addition of an acid or base.[10]

Quantification of this compound by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard analytical method for the quantification of PLA in culture supernatants.[4][11][12]

  • Sample Preparation:

    • Centrifuge the culture sample to pellet the cells (e.g., 10,000 x g for 10 minutes at 4°C).[4]

    • Filter the resulting supernatant through a 0.22 µm or 0.45 µm syringe filter to remove any remaining cells and particulate matter.[3][4]

    • The filtered supernatant can be directly injected into the HPLC system or diluted with the mobile phase if necessary.

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column is commonly used (e.g., Agilent Zorbax SB-C18, 150 mm x 4.6 mm, 5 µm).[4][11]

    • Mobile Phase: An acidic aqueous solution, often with an organic modifier, is used. For example, a gradient of 0.5% phosphoric acid in water and 0.5% phosphoric acid in acetonitrile.[11]

    • Flow Rate: Typically around 1.0 mL/min.[11]

    • Detection: UV detection at 210 nm.[4]

    • Quantification: A calibration curve is generated using pure PLA standards of known concentrations. The concentration of PLA in the samples is determined by comparing the peak area to the standard curve.[11][12]

Enzyme Assays
  • Preparation of Cell-Free Extracts:

    • Harvest microbial cells by centrifugation.

    • Wash the cells with a suitable buffer (e.g., phosphate buffer).

    • Lyse the cells using methods such as sonication or bead beating to release the intracellular enzymes.

    • Centrifuge the lysate to remove cell debris and obtain the cell-free extract containing the enzymes.

  • Dehydrogenase Activity Assay: The activity of lactate dehydrogenase can be measured spectrophotometrically by monitoring the change in absorbance of NADH at 340 nm. The assay mixture typically contains the cell-free extract, PPA as the substrate, and NADH in a suitable buffer. The rate of NADH oxidation is proportional to the enzyme activity.

Genetic and Metabolic Engineering Workflow

Genetic manipulation is a powerful tool for elucidating biosynthetic pathways and enhancing the production of PLA.

G cluster_0 Genetic Engineering Workflow Target Identify Target Gene(s) (e.g., aat, ldh) Construct Construct Genetic Tool (e.g., Knockout Plasmid, Overexpression Vector) Target->Construct Transform Transform Microorganism Construct->Transform Verify Verify Genetic Modification (PCR, Sequencing) Transform->Verify Phenotype Phenotypic Analysis (Measure PLA Production) Verify->Phenotype

Caption: A typical workflow for the genetic engineering of microorganisms for PLA studies.

  • Gene Knockout: To confirm the function of a specific gene, a knockout mutant can be created. For example, replacing the aminotransferase gene (aat) with an antibiotic resistance marker can demonstrate its essential role in PLA synthesis if the mutant fails to produce PLA.[3]

  • Gene Overexpression: To increase the metabolic flux towards PLA, key enzymes in the pathway can be overexpressed. This is achieved by cloning the gene(s) of interest into an expression vector under the control of a strong promoter and introducing the vector into the host organism.[5][8]

References

Unveiling the Antimicrobial Power of DL-3-Phenyllactic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-3-Phenyllactic acid (PLA), a naturally occurring organic acid produced by various microorganisms, notably lactic acid bacteria, has garnered significant attention for its broad-spectrum antimicrobial properties. This technical guide provides an in-depth analysis of the antimicrobial spectrum of this compound, presenting a comprehensive overview of its activity against a wide range of bacteria and fungi. This document summarizes key quantitative data on its inhibitory and cidal concentrations, details the experimental protocols for assessing its antimicrobial efficacy, and elucidates its proposed mechanisms of action through conceptual diagrams. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel antimicrobial agents.

Introduction

The rise of antimicrobial resistance necessitates the exploration of novel therapeutic agents. This compound (C9H10O3, Molar Mass: 166.17 g/mol ) has emerged as a promising candidate due to its demonstrated efficacy against both Gram-positive and Gram-negative bacteria, as well as a variety of fungal species.[1][2][3] This guide offers a consolidated repository of technical information regarding the antimicrobial profile of this compound.

Antimicrobial Spectrum: Quantitative Data

The antimicrobial efficacy of this compound is quantified by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). The following tables summarize the available data for a range of microorganisms. It is important to note that MIC values can be influenced by factors such as pH, growth medium, and the specific strain tested.[4]

Antibacterial Activity

This compound has demonstrated significant inhibitory effects against a variety of pathogenic and spoilage bacteria.

BacteriumStrainMICMBCReference
Staphylococcus aureusCICC10145Not explicitly stated, but inhibited growth and biofilm formationNot specified[5]
Staphylococcus aureusMultiple strainsNot specifiedNot specified[1][6]
Listeria monocytogenesMultiple strainsNot specifiedNot specified[7]
Klebsiella pneumoniaeNot specified2.5 mg/mLNot specified[8]
Aggregatibacter actinomycetemcomitansNot specified20 mMNot specified[9][10]
Escherichia coliMultiple strainsNot specifiedNot specified[6][7]
Aeromonas hydrophilaNot specifiedNot specifiedNot specified[7]
Antifungal Activity

The antifungal properties of this compound extend to various molds and yeasts, including those of clinical and food spoilage significance.

FungusStrain(s)MICMFCReference
Aspergillus nigerMultiple strainsMIC90: 3.75-7.5 mg/mL≤10 mg/mL[2][7][11]
Penicillium paneumNot specifiedInhibitory concentration of undissociated acid: 39-84 mmole/LNot specified[12][13]
Penicillium spp.Multiple strainsMIC90: 3.75-7.5 mg/mL≤10 mg/mL[2][7][11]
Fusarium spp.Multiple strainsMIC90: 3.75-7.5 mg/mL≤10 mg/mL[2][7][11]
Candida albicansClinical isolates7.5 mg/mL7.5 - 10 mg/mL[14]
Rhizopus arrhizusMTCC 24794180 mg/mLNot specified[15]
Rhizopus sp.Not specified180 mg/mLNot specified[15]
Mucor sp.Two species180 mg/mLNot specified[15]
Penicillium roquefortiNot specified25 mMNot specified[16]
Cladosporium cladosporioidesNot specified30 mMNot specified[16]

Note: MIC90 refers to the minimum inhibitory concentration required to inhibit the growth of 90% of the tested strains.

Experimental Protocols

The determination of the antimicrobial activity of this compound is primarily conducted using standardized broth microdilution and agar well diffusion methods.

Broth Microdilution Assay for MIC and MBC/MFC Determination

This method is widely used to determine the MIC and MBC/MFC of antimicrobial agents.[10][17]

Objective: To determine the lowest concentration of this compound that inhibits visible growth (MIC) and the lowest concentration that results in microbial death (MBC/MFC).

Materials:

  • This compound stock solution

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Bacterial or fungal inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)[18]

  • Sterile pipette and tips

  • Incubator

  • Microplate reader (optional, for quantitative growth assessment)

  • Sterile agar plates for MBC/MFC determination

Procedure:

  • Preparation of Serial Dilutions: A two-fold serial dilution of the this compound stock solution is performed in the 96-well plate using the appropriate broth medium. This creates a gradient of decreasing concentrations of the compound.

  • Inoculation: Each well is inoculated with a standardized microbial suspension.

  • Controls: Positive (microorganism in broth without PLA) and negative (broth only) controls are included on each plate.

  • Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 28-35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of this compound at which no visible growth of the microorganism is observed.

  • MBC/MFC Determination: An aliquot from the wells showing no visible growth is sub-cultured onto agar plates. The plates are incubated, and the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in the initial inoculum is determined as the MBC/MFC.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_results Results prep_pla Prepare DL-3-PLA Stock Solution serial_dilution Perform Serial Dilutions of PLA in 96-well plate prep_pla->serial_dilution prep_inoculum Prepare Standardized Microbial Inoculum inoculate Inoculate wells with Microbial Suspension prep_inoculum->inoculate serial_dilution->inoculate controls Include Positive & Negative Controls incubate Incubate Plate inoculate->incubate read_mic Determine MIC (No visible growth) incubate->read_mic subculture Subculture from clear wells to agar read_mic->subculture incubate_agar Incubate Agar Plates subculture->incubate_agar read_mbc Determine MBC/MFC incubate_agar->read_mbc

Workflow for MIC and MBC/MFC determination using broth microdilution.

Agar Well Diffusion Assay

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.[15]

Objective: To assess the susceptibility of a microorganism to this compound by measuring the zone of growth inhibition.

Materials:

  • This compound solutions of known concentrations

  • Sterile petri dishes with appropriate agar medium (e.g., Mueller-Hinton Agar)

  • Standardized microbial inoculum

  • Sterile cotton swabs

  • Sterile cork borer or pipette tip to create wells

  • Incubator

Procedure:

  • Inoculation: The surface of the agar plate is uniformly inoculated with the microbial suspension using a sterile swab.

  • Well Creation: Wells of a specific diameter are aseptically created in the agar.

  • Application of PLA: A defined volume of the this compound solution is added to each well.

  • Incubation: The plates are incubated under suitable conditions.

  • Zone of Inhibition Measurement: The diameter of the clear zone of growth inhibition around each well is measured. The size of the zone correlates with the antimicrobial activity of the tested concentration.

Mechanism of Action

The antimicrobial activity of this compound is attributed to a multi-targeted mechanism that disrupts essential cellular structures and functions.[1][5][8] While specific signaling pathways within microbial cells have not been extensively elucidated, the primary modes of action are understood to be:

  • Cell Wall and Membrane Disruption: this compound compromises the integrity of the microbial cell wall and cytoplasmic membrane.[8] This leads to increased permeability, leakage of intracellular components such as ions, metabolites, and nucleic acids, and ultimately, cell lysis.[5]

  • Interaction with Genomic DNA: Evidence suggests that this compound can bind to microbial DNA, potentially interfering with DNA replication and transcription, thereby inhibiting essential cellular processes.[8]

  • Induction of Oxidative Stress: PLA has been shown to cause oxidative stress damage in bacterial cells.[5]

  • Inhibition of Biofilm Formation: this compound has been observed to inhibit the formation of biofilms by pathogenic bacteria like Staphylococcus aureus.[5]

Mechanism_of_Action cluster_cell Microbial Cell cell_wall Cell Wall cell_membrane Cell Membrane cytoplasm Cytoplasm cell_membrane->cytoplasm Leakage of Intracellular Components dna Genomic DNA pla This compound pla->cell_wall Disruption pla->cell_membrane Disruption & Increased Permeability pla->dna Binding & Interference

References

Unveiling DL-3-Phenyllactic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-3-Phenyllactic acid (PLA), a naturally occurring alpha-hydroxy acid, has garnered significant attention in the scientific community for its broad-spectrum antimicrobial properties and its potential as a versatile building block in pharmaceutical synthesis. First identified as an antimicrobial agent from Geotrichum candidum in 1998, this compound is now known to be produced by a variety of microorganisms, particularly lactic acid bacteria found in fermented foods. Its chiral nature, with the D- and L-enantiomers often exhibiting different biological activities, adds a layer of complexity and opportunity for stereoselective applications. This technical guide provides an in-depth exploration of the discovery, history, and key scientific milestones of this compound, complete with detailed experimental protocols, quantitative data, and visualizations of its biosynthetic pathway to support researchers and drug development professionals in harnessing its potential.

Introduction

This compound (2-hydroxy-3-phenylpropanoic acid) is an organic acid with the chemical formula C₉H₁₀O₃.[1][2] It is structurally characterized by a phenyl group attached to the beta-carbon of lactic acid. This compound exists as a racemic mixture of its two enantiomers, D-3-Phenyllactic acid and L-3-Phenyllactic acid.[1] Found in natural sources such as honey and fermented foods, this compound is a product of phenylalanine metabolism by various microorganisms.[3][4] Its significance stems from its notable antimicrobial activity against a wide range of bacteria and fungi, making it a compound of interest for food preservation and as a potential therapeutic agent.[1][5] Furthermore, its chiral structure makes it a valuable intermediate in the stereoselective synthesis of active pharmaceutical ingredients (APIs).

History and Discovery

The formal scientific recognition of the antimicrobial properties of phenyllactic acid is a relatively recent development. While the compound itself may have been synthesized earlier, its significance as a bioactive molecule was highlighted in the late 20th century.

Key Historical Milestones:

  • 1998: Dieuleveux and colleagues first reported the antibacterial activity of 3-phenyllactic acid, which they isolated from the fungus Geotrichum candidum. Their work identified its potential as a natural antimicrobial agent.[1]

  • Post-1998: Subsequent research focused on lactic acid bacteria (LAB) as a significant source of phenyllactic acid, particularly in fermented foods. This discovery opened avenues for its use as a natural food preservative.

  • 21st Century: The focus of research has expanded to include the differential biological activities of the D- and L-enantiomers, with studies indicating that D-PLA often exhibits stronger antimicrobial effects.[1] The potential of this compound as a chiral building block in pharmaceutical synthesis has also been increasingly explored.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its application in research and development.

PropertyValueReference
Chemical Formula C₉H₁₀O₃[1][2]
Molecular Weight 166.17 g/mol
Appearance Off-white crystalline powder
CAS Number 828-01-3[2]
Solubility Soluble in DMSO and dimethylformamide. Limited solubility in PBS (pH 7.2) at approximately 0.2 mg/mL.[4][6]

Biosynthesis

This compound is primarily biosynthesized by microorganisms through the metabolism of the amino acid L-phenylalanine. The key pathway involves the conversion of phenylalanine to phenylpyruvic acid (PPA), which is then reduced to phenyllactic acid. This process is catalyzed by enzymes such as lactate dehydrogenases.

Phe L-Phenylalanine PPA Phenylpyruvic Acid (PPA) Phe->PPA Aromatic Amino Acid Aminotransferase PLA This compound (PLA) PPA->PLA Lactate Dehydrogenase

Caption: Biosynthetic pathway of this compound from L-phenylalanine.

Antimicrobial Activity

This compound exhibits a broad spectrum of antimicrobial activity against both bacteria and fungi. The mechanism of action is believed to involve the disruption of the cell wall and membrane integrity, leading to cell death.[1]

Antibacterial Activity

Studies have demonstrated the efficacy of this compound against various Gram-positive and Gram-negative bacteria.

BacteriumMIC (mg/mL)Reference
Klebsiella pneumoniae2.5[7]
Salmonella enterica- (63.2% growth reduction)[8]

Note: MIC values can vary depending on the specific strain, medium, and experimental conditions.

Antifungal Activity

This compound is also effective against a range of fungi, including molds and yeasts.

FungusMIC (mg/mL)Reference
Rhizopus sp. and Mucor sp.180[9]

Experimental Protocols

Chemical Synthesis of this compound

While microbial production is common, chemical synthesis provides a controlled method for obtaining this compound. A general method involves the hydrolysis of 2-chloro-3-phenylpropionic acid.

Workflow for Chemical Synthesis:

Start 2-Chloro-3-phenylpropionic acid Hydrolysis Alkaline Hydrolysis (e.g., with NaOH solution) Start->Hydrolysis Acidification Acidification (e.g., with HCl) Hydrolysis->Acidification Extraction Extraction (e.g., with ethyl acetate) Acidification->Extraction Purification Purification (e.g., recrystallization) Extraction->Purification End This compound Purification->End

Caption: General workflow for the chemical synthesis of this compound.

Detailed Protocol:

  • Reaction Setup: Dissolve 2-chloro-3-phenylpropionic acid in an aqueous solution of sodium hydroxide.

  • Hydrolysis: Heat the mixture under reflux for several hours to facilitate the hydrolysis of the chloro group to a hydroxyl group.

  • Acidification: After cooling, carefully acidify the reaction mixture with a strong acid, such as hydrochloric acid, to a pH of approximately 2. This will precipitate the this compound.

  • Extraction: Extract the product from the aqueous solution using an organic solvent like ethyl acetate.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., water or a mixture of organic solvents) to obtain pure this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against a specific microorganism can be determined using the broth microdilution method.

Workflow for MIC Determination:

Prep Prepare serial dilutions of This compound in broth Inoculate Inoculate each dilution with a standardized microbial suspension Prep->Inoculate Incubate Incubate under appropriate conditions (temperature, time) Inoculate->Incubate Observe Observe for visible growth Incubate->Observe Determine Determine MIC (lowest concentration with no visible growth) Observe->Determine

References

Unveiling the Potential of DL-3-Phenyllactic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive overview of DL-3-Phenyllactic Acid (PLA), a promising antimicrobial metabolite produced by Lactic Acid Bacteria (LAB), tailored for researchers, scientists, and drug development professionals. This guide delves into its production, mechanisms of action, and key experimental protocols.

Introduction to this compound

This compound (PLA) is a broad-spectrum antimicrobial organic acid produced by various microorganisms, most notably Lactic Acid Bacteria (LAB).[1] With the molecular formula C₉H₁₀O₃, PLA exists as two stereoisomers, D-PLA and L-PLA, both of which exhibit antimicrobial properties.[1] Its ability to inhibit the growth of a wide range of bacteria and fungi has garnered significant attention, positioning it as a potential natural alternative to synthetic preservatives in the food and pharmaceutical industries.[1][2] This guide provides an in-depth technical overview of PLA, focusing on its production by LAB, methods for its quantification and evaluation of its biological activity, and its mechanisms of action at a molecular level.

Production of this compound by Lactic Acid Bacteria

Numerous species of Lactic Acid Bacteria have been identified as producers of PLA. The yield of PLA is highly strain-dependent and can be significantly influenced by fermentation conditions, including the composition of the culture medium and the presence of precursors. Phenylalanine and phenylpyruvic acid (PPA) are key precursors that can enhance PLA production.[3]

Below is a summary of quantitative data on PLA production by various LAB strains, highlighting the impact of different fermentation strategies.

Lactic Acid Bacteria StrainPrecursor SupplementationFermentation Time (h)PLA YieldReference
Lactobacillus plantarum ITM21BNone-0.34 mM[4]
Lactobacillus crustorum NWAFU 107860 mM Phenylpyruvic Acid4845.2 mM[5]
Lactobacillus sp. SK007Intermittent PPA feeding7217.38 g/L[6]
Lactobacillus plantarum AB-1 (microencapsulated)None48~0.33 g/L[7]
Lactiplantibacillus plantarum MSC-C21 mg/mL Phenylpyruvic Acid24~3.88 mM[3]
Pediococcus pentosaceus K401 mg/mL Phenylpyruvic Acid24~5.43 mM[3]
Lactobacillus pentosus BMOBR013None-0.441 g/L[8]
Pediococcus acidilactici BMOBR041None-0.294 g/L[8]

Biosynthesis of this compound

The primary route for PLA biosynthesis in LAB is the "core pathway," which involves the conversion of phenylalanine to PLA. This two-step process begins with the transamination of phenylalanine to phenylpyruvic acid (PPA), followed by the reduction of PPA to PLA, a reaction catalyzed by lactate dehydrogenase (LDH).[3] An alternative "de novo" pathway, where glucose serves as the initial precursor, has also been proposed.[9]

PLA Biosynthesis Pathway Biosynthesis of this compound in LAB cluster_core Core Pathway cluster_denovo De Novo Pathway Phenylalanine Phenylalanine PPA Phenylpyruvic Acid Phenylalanine->PPA Aminotransferase PLA This compound PPA->PLA Lactate Dehydrogenase Glucose Glucose Intermediates Metabolic Intermediates Glucose->Intermediates PPA_denovo Phenylpyruvic Acid Intermediates->PPA_denovo PLA_denovo This compound PPA_denovo->PLA_denovo Lactate Dehydrogenase PLA_QS_Inhibition Mechanism of Quorum Sensing Inhibition by PLA cluster_cell Pseudomonas aeruginosa PLA This compound RhlR RhlR receptor PLA->RhlR Antagonistic binding PqsR PqsR receptor PLA->PqsR Antagonistic binding Virulence Virulence Factor Expression (e.g., pyocyanin, protease) RhlR->Virulence Activation PqsR->Virulence Activation PLA_HCAR3_Signaling D-PLA Signaling via HCAR3 in Human Monocytes cluster_monocyte Human Monocyte DPLA D-Phenyllactic Acid HCAR3 HCAR3 Receptor DPLA->HCAR3 Agonist binding GiGo Gαi/o Protein HCAR3->GiGo Activation AC Adenylyl Cyclase GiGo->AC Inhibition Ca ↑ Intracellular Ca²⁺ GiGo->Ca cAMP ↓ cAMP AC->cAMP ImmuneResponse Modulation of Immune Response cAMP->ImmuneResponse Ca->ImmuneResponse Experimental_Workflow General Experimental Workflow for PLA Research Culture LAB Cultivation (e.g., MRS broth) Harvest Harvesting Supernatant (Centrifugation & Filtration) Culture->Harvest Quantification PLA Quantification (HPLC) Harvest->Quantification Purification Optional: PLA Purification (e.g., SPE, Chromatography) Harvest->Purification Bioactivity Biological Activity Assays Quantification->Bioactivity Purification->Bioactivity MIC MIC Determination (Antimicrobial Assay) Bioactivity->MIC QS Quorum Sensing Inhibition Assay Bioactivity->QS CellSignaling Cell-based Signaling Assays (e.g., HCAR3 activation) Bioactivity->CellSignaling

References

Toxicological Profile of DL-3-Phenyllactic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the toxicological assessment of DL-3-Phenyllactic acid. It is intended for informational purposes for researchers, scientists, and drug development professionals. The information compiled is based on publicly available safety data sheets and general knowledge of related compounds. Specific quantitative toxicological data for this compound is limited in the public domain. The experimental protocols described are based on standardized OECD guidelines and represent the methodologies that would be employed to generate comprehensive toxicological data.

Introduction

This compound (CAS No: 828-01-3), a metabolite of the amino acid phenylalanine, is a compound of growing interest in various fields, including its potential applications in the pharmaceutical and food industries. A thorough understanding of its toxicological profile is paramount for ensuring its safe development and use. This technical guide summarizes the available toxicological information for this compound and provides detailed experimental protocols for its comprehensive assessment based on internationally recognized guidelines.

Executive Summary of Toxicological Data

Currently available data from safety data sheets (SDS) suggest that this compound has a low acute toxicity profile. However, it is classified as a potential skin and eye irritant. There is a notable absence of publicly available data regarding its sub-chronic, chronic, genotoxic, and carcinogenic potential. The following tables summarize the qualitative and, where available, quantitative toxicological data for this compound.

Table 1: Acute Toxicity Data
EndpointRoute of AdministrationSpeciesValueClassificationReference
LD50 OralRatData Not AvailableNot ClassifiedGeneral SDS
LD50 DermalRabbitData Not AvailableNot ClassifiedGeneral SDS
LC50 InhalationRatData Not AvailableNot ClassifiedGeneral SDS

Note: The absence of specific LD50/LC50 values prevents a definitive quantitative assessment of acute toxicity. Based on general statements in safety data sheets, it is presumed to be of low toxicity.

Table 2: Irritation and Sensitization Data
EndpointSpeciesResultClassificationReference
Skin Irritation RabbitPotential IrritantCategory 2 (Irritant)General SDS
Eye Irritation RabbitPotential IrritantCategory 2A (Irritant)General SDS
Skin Sensitization Guinea PigData Not AvailableNot ClassifiedGeneral SDS
Table 3: Repeated Dose Toxicity Data
Study TypeRoute of AdministrationSpeciesNOAELKey FindingsReference
Sub-chronic (90-day) OralRatData Not AvailableData Not Available-
Chronic OralRodentData Not AvailableData Not Available-

NOAEL: No Observed Adverse Effect Level

Table 4: Genotoxicity Data
AssayTest SystemMetabolic ActivationResultReference
Ames Test S. typhimuriumWith and Without S9Data Not Available-
In vitro Chromosomal Aberration Mammalian CellsWith and Without S9Data Not Available-
In vivo Micronucleus Test Rodent-Data Not Available-
Table 5: Cytotoxicity Data
Cell LineAssayEndpointResultReference
Human Cervical Epithelial CellsMTT AssayCell ViabilityLow cytotoxicity[1]

Experimental Protocols

The following sections detail the standardized methodologies for assessing the toxicological profile of this compound. These protocols are based on the Organization for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals.

Acute Oral Toxicity - OECD 423 (Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity of a substance.

Methodology:

  • Animal Model: Healthy, young adult nulliparous and non-pregnant female rats (e.g., Wistar or Sprague-Dawley strain), aged 8-12 weeks.

  • Housing and Acclimatization: Animals are housed in standard conditions with a 12-hour light/dark cycle, controlled temperature (22 ± 3°C) and humidity (30-70%), and access to standard rodent diet and water ad libitum. Acclimatization period of at least 5 days.

  • Dose Preparation: The test substance is typically dissolved or suspended in a suitable vehicle (e.g., water, corn oil).

  • Administration: A single oral dose is administered by gavage to a group of three female rats.

  • Dose Levels: The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight. The choice is based on any existing information about the substance's toxicity.

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Endpoint: The primary endpoint is mortality. The number of animals that die within a defined period after dosing at a specific dose level is used to classify the substance's toxicity.

Acute_Oral_Toxicity_Workflow cluster_prep Preparation Phase cluster_dosing Dosing Phase cluster_observation Observation Phase (14 days) cluster_endpoint Endpoint Analysis Animal_Acclimatization Animal Acclimatization (≥ 5 days) Dose_Preparation Dose Preparation of This compound Animal_Acclimatization->Dose_Preparation Dosing Oral Gavage Administration (Single Dose) Dose_Preparation->Dosing Clinical_Observations Clinical Signs & Mortality Checks Dosing->Clinical_Observations Body_Weight Body Weight Measurement Dosing->Body_Weight Necropsy Gross Necropsy Clinical_Observations->Necropsy Body_Weight->Necropsy Classification Toxicity Classification Necropsy->Classification

Workflow for Acute Oral Toxicity Testing (OECD 423).
Dermal Irritation - OECD 404

This test evaluates the potential of a substance to cause skin irritation.

Methodology:

  • Animal Model: Healthy young adult albino rabbits.

  • Preparation: Approximately 24 hours before the test, the fur on the dorsal area of the trunk is clipped.

  • Application: A 0.5 g (solid) or 0.5 mL (liquid) dose of the test substance is applied to a small area (approx. 6 cm²) of the clipped skin under a gauze patch. An untreated skin area serves as a control.

  • Exposure: The patch is secured with a semi-occlusive dressing for a 4-hour exposure period.

  • Observation: After patch removal, the skin is examined for erythema and edema at 1, 24, 48, and 72 hours. Observations may continue for up to 14 days to assess reversibility.

  • Scoring: Skin reactions are scored according to a standardized grading system.

Dermal_Irritation_Workflow cluster_prep Preparation cluster_app Application & Exposure cluster_obs Observation & Scoring Animal_Prep Rabbit Preparation (Fur Clipping) Application Application of Test Substance (0.5g or 0.5mL) Animal_Prep->Application Exposure 4-hour Semi-occlusive Exposure Application->Exposure Patch_Removal Patch Removal Exposure->Patch_Removal Scoring Scoring of Erythema & Edema (1, 24, 48, 72h) Patch_Removal->Scoring Reversibility Observation for Reversibility (up to 14 days) Scoring->Reversibility HET_CAM_Workflow cluster_prep Preparation cluster_test Testing cluster_analysis Analysis Incubation Incubate Fertilized Hen's Eggs (9 days) Exposure_CAM Expose Chorioallantoic Membrane (CAM) Incubation->Exposure_CAM Application Apply Test Substance to CAM Exposure_CAM->Application Observation Observe for 5 minutes Application->Observation Record_Endpoints Record Time to Hemorrhage, Lysis, Coagulation Observation->Record_Endpoints Calculate_Score Calculate Irritation Score Record_Endpoints->Calculate_Score Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_plating Plating & Incubation cluster_analysis Analysis Bacterial_Culture Prepare Bacterial Cultures (S. typhimurium / E. coli) Exposure_with_S9 Expose Bacteria to Substance with S9 Mix Bacterial_Culture->Exposure_with_S9 Exposure_without_S9 Expose Bacteria to Substance without S9 Mix Bacterial_Culture->Exposure_without_S9 Test_Substance_Prep Prepare Test Substance Concentrations Test_Substance_Prep->Exposure_with_S9 Test_Substance_Prep->Exposure_without_S9 S9_Prep Prepare S9 Mix (Metabolic Activation) S9_Prep->Exposure_with_S9 Plating Plate on Minimal Agar Exposure_with_S9->Plating Exposure_without_S9->Plating Incubation Incubate at 37°C (48-72 hours) Plating->Incubation Colony_Counting Count Revertant Colonies Incubation->Colony_Counting Data_Analysis Analyze for Dose-Response Colony_Counting->Data_Analysis MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_readout Readout & Analysis Cell_Seeding Seed Cells in 96-well Plate Treatment Treat Cells with Substance Cell_Seeding->Treatment Treatment_Prep Prepare Test Substance Dilutions Treatment_Prep->Treatment Incubation Incubate (e.g., 24-72h) Treatment->Incubation Add_MTT Add MTT Reagent Incubation->Add_MTT Incubate_MTT Incubate for Formazan Formation Add_MTT->Incubate_MTT Solubilize Add Solubilizing Agent Incubate_MTT->Solubilize Measure_Absorbance Measure Absorbance (~570nm) Solubilize->Measure_Absorbance Calculate_Viability Calculate Cell Viability (%) Measure_Absorbance->Calculate_Viability AHA_Toxicity_Pathway cluster_exposure Exposure cluster_cellular Cellular Effects cluster_response Tissue Response High_Concentration_AHA High Concentration of This compound (AHA) Disruption_Corneocyte Disruption of Corneocyte Cohesion High_Concentration_AHA->Disruption_Corneocyte Intracellular_Acidification Intracellular Acidification High_Concentration_AHA->Intracellular_Acidification Membrane_Disruption Cell Membrane Disruption High_Concentration_AHA->Membrane_Disruption Exfoliation Exfoliation Disruption_Corneocyte->Exfoliation Cell_Stress Metabolic Stress Intracellular_Acidification->Cell_Stress Membrane_Disruption->Cell_Stress Irritation Irritation Exfoliation->Irritation Inflammation Inflammation Inflammation->Irritation Cell_Stress->Inflammation Cell_Death Cell Death (Apoptosis/Necrosis) Cell_Stress->Cell_Death

References

Methodological & Application

Application Note: Quantification of DL-3-Phenyllactic Acid using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of DL-3-Phenyllactic acid. 3-Phenyllactic acid (PLA) is a broad-spectrum antimicrobial compound with significant interest in the pharmaceutical and food industries.[1] Accurate and precise quantification is crucial for research, development, and quality control purposes. The described method utilizes a chiral stationary phase for the enantiomeric resolution of D- and L-3-Phenyllactic acid, providing a sensitive and specific assay. An alternative reversed-phase method for the quantification of total 3-Phenyllactic acid is also presented.

Introduction

This compound is a racemic mixture of D- and L-3-Phenyllactic acid. These enantiomers can exhibit different biological activities, making their separation and individual quantification essential in many applications. HPLC is a powerful analytical technique for the separation, identification, and quantification of compounds in a mixture.[2][3] This document provides detailed protocols for both chiral and reversed-phase HPLC methods suitable for the analysis of this compound in various sample matrices.

Experimental Protocols

Method 1: Chiral HPLC for Enantiomeric Resolution

This method is suitable for the separation and quantification of the individual D- and L-enantiomers of 3-Phenyllactic acid.

1. Instrumentation and Materials

  • HPLC system with a pump, autosampler, column oven, and UV detector.

  • Chiralcel OJ-H column (250 mm x 4.6 mm, 5 µm).[2][3]

  • Hexane (HPLC grade).

  • Isopropanol (IPA) (HPLC grade).[2][3]

  • Trifluoroacetic acid (TFA).

  • This compound reference standard.

  • Sample filtration membranes (0.45 µm).[2]

2. Chromatographic Conditions

  • Mobile Phase: Hexane:Isopropanol (90:10, v/v) with 0.1% Trifluoroacetic acid.[2][3]

  • Flow Rate: 0.5 mL/min.[2][3]

  • Column Temperature: 25 °C.[2][3]

  • Detection Wavelength: 261 nm.[2][3]

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation

  • Standard Stock Solution: Accurately weigh and dissolve this compound in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations covering the expected sample range (e.g., 5-80 µg/mL).[2]

  • Sample Preparation:

    • Dissolve the sample containing this compound in the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter before injection.[2]

Method 2: Reversed-Phase HPLC for Total 3-Phenyllactic Acid Quantification

This method is suitable for the rapid quantification of total 3-Phenyllactic acid (D and L enantiomers will co-elute).

1. Instrumentation and Materials

  • HPLC system with a pump, autosampler, column oven, and UV or Photodiode Array (PDA) detector.

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Acetonitrile (HPLC grade).[4]

  • Water (HPLC grade).[4]

  • Formic acid or another suitable buffer component.

  • This compound reference standard.

  • Sample filtration membranes (0.22 µm or 0.45 µm).[4]

2. Chromatographic Conditions

  • Mobile Phase: A gradient or isocratic mixture of water (with 0.1% formic acid) and acetonitrile. A typical starting point is a gradient from 5% to 95% acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm or 230 nm.

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation

  • Standard Stock Solution: Accurately weigh and dissolve this compound in the mobile phase or a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 5-500 µg/mL).[4]

  • Sample Preparation:

    • For liquid samples such as culture broth, centrifuge to remove cells and then filter the supernatant through a 0.22 µm filter.[4]

    • For solid samples, dissolve in a suitable solvent and filter before injection.

Quantitative Data Summary

The following table summarizes typical quantitative data for the HPLC methods described.

ParameterChiral HPLC MethodReversed-Phase HPLC Method
Column Chiralcel OJ-H (250 x 4.6 mm, 5 µm)[2][3]C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Hexane:IPA (90:10) + 0.1% TFA[2][3]Water:Acetonitrile (gradient)
Flow Rate 0.5 mL/min[2][3]1.0 mL/min
Detection 261 nm[2][3]210 nm[4]
Linearity Range 5 - 80 µg/mL[2]5 - 500 µg/mL[4]
Correlation Coefficient (r²) > 0.99> 0.997[4]
Recovery Not specified~98.7%[5][6]
Intra-day Repeatability (RSD) Not specified2.00% (Peak Area)[5][6]
Inter-day Repeatability (RSD) Not specified2.69% (Peak Area)[5][6]
Limit of Detection (LOD) Not specified~1 µg/mL[4]

Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Weigh DL-3-Phenyllactic Acid Standard Stock Prepare Stock Solution Standard->Stock Calibration Prepare Calibration Standards Stock->Calibration Inject Inject into HPLC Calibration->Inject Known Conc. Sample Prepare Sample (Dissolve/Centrifuge) Filter Filter all solutions (0.22 or 0.45 µm) Sample->Filter Filter->Inject Unknown Conc. Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect CalCurve Generate Calibration Curve Detect->CalCurve Quantify Quantify Analyte in Sample Detect->Quantify CalCurve->Quantify Report Report Results Quantify->Report Method_Selection Goal Analytical Goal Enantiomers Separate D & L Enantiomers? Goal->Enantiomers Chiral Use Chiral HPLC Method Enantiomers->Chiral Yes TotalPLA Quantify Total 3-Phenyllactic Acid Enantiomers->TotalPLA No RP Use Reversed-Phase HPLC Method TotalPLA->RP

References

Mass spectrometry analysis of DL-3-Phenyllactic acid

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note on the Mass Spectrometry Analysis of DL-3-Phenyllactic Acid

Introduction

This compound (PLA) is a phenolic organic acid with the molecular formula C₉H₁₀O₃ and a molecular weight of 166.17 g/mol .[1] It is a metabolite produced by various microorganisms, including lactic acid bacteria (LAB), and is found in natural products like honey.[1][2] PLA exhibits broad-spectrum antimicrobial activity against bacteria and fungi, making it a compound of significant interest for the food and feed industries as a natural preservative.[1] Furthermore, its presence in biological systems and its potential therapeutic effects necessitate sensitive and accurate analytical methods for its identification and quantification in complex matrices. This application note details a robust and reproducible liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of this compound, suitable for researchers in microbiology, food science, and drug development.

Experimental Protocols

Sample Preparation

A streamlined sample preparation protocol is crucial for achieving high recovery and reproducibility. For aqueous samples such as bacterial culture supernatants or food extracts, two primary methods are recommended: direct microfiltration and solid-phase extraction (SPE).

Method A: Direct Microfiltration (Recommended for cleaner matrices)

This method is rapid, requires minimal solvent, and has been shown to provide excellent recovery (98.7%).[3][4]

  • Centrifugation: Centrifuge the sample (e.g., bacterial broth) at 4400 x g for 10 minutes to pellet cells and large debris.[5]

  • Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter directly into an HPLC vial for analysis.[5]

Method B: Solid-Phase Extraction (SPE) (For complex matrices requiring cleanup)

  • Column Conditioning: Activate a C18 SPE column with 20 mL of acetonitrile, followed by equilibration with 20 mL of HPLC-grade water.[5]

  • Sample Loading: Load the pre-centrifuged and filtered (0.45 µm) sample onto the SPE column.[5]

  • Washing: Wash the column with 5% aqueous acetonitrile to remove polar impurities.[5]

  • Elution: Elute the target analyte, this compound, with 95% aqueous acetonitrile.[5]

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the initial mobile phase for LC-MS/MS analysis.

Liquid Chromatography (LC) Method

This method is adapted from established protocols for the analysis of phenyllactic acid and other small organic acids.[2][6]

Parameter Condition
LC System Thermo Scientific Ultimate 3000 or equivalent
Column Hypersil Gold C18 (100 x 2.1 mm, 1.9 µm) or Symmetry C18 RP (150 x 4.6 mm, 5 µm)[5][6]
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Methanol or Acetonitrile[5][6]
Flow Rate 0.250 mL/min[6]
Column Temperature 20-45 °C (45 °C can improve peak shape)[2][6]
Injection Volume 2-10 µL[2][6]
Gradient Elution See Table 2 below

Table 2: LC Gradient Program [6]

Time (min)% Mobile Phase A% Mobile Phase B
0.098.02.0
2.098.02.0
15.05.095.0
18.05.095.0
18.198.02.0
20.098.02.0
Mass Spectrometry (MS) Method

The analysis is performed using a triple quadrupole mass spectrometer in the Selective Reaction Monitoring (SRM) mode for high selectivity and sensitivity.[6] Ionization is achieved via a heated electrospray ionization (HESI) source operating in negative mode.[6]

Parameter Setting
Instrument Triple Quadrupole Mass Spectrometer (e.g., Thermo Q Exactive)
Ionization Mode Negative Electrospray Ionization (ESI-)[6]
Spray Voltage -2.5 kV to -4.5 kV[6][7]
Sheath Gas Flow 40 (arbitrary units)[6]
Auxiliary Gas Flow 10 (arbitrary units)[6]
Capillary Temp. 320 °C[6]
Aux Gas Heater Temp. 350 °C[6]
Scan Mode Selective Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM)[6][7]

Data Presentation and Analysis

For quantitative analysis, a calibration curve should be prepared using a standard of this compound over a suitable concentration range (e.g., 50–1000 ng/mL).[6] The identification and quantification of PLA are based on its retention time and specific mass transitions.

Table 3: Mass Spectrometry Transitions for this compound

Compound Name Precursor Ion (m/z) [M-H]⁻ Product Ions (m/z) Collision Energy (V) Notes
This compound165.1[8][9]147.2[9]10[8]Loss of H₂O
119.2[8]Cleavage of the carboxyl group[10]
103.3[8]Further fragmentation

Note: Collision energy should be optimized for the specific instrument used. The precursor ion [M-H]⁻ at m/z 165.1 is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. The transition 165.1 -> 147.2 is often used for quantification due to its intensity.[9]

Experimental Workflow Visualization

The following diagram illustrates the complete workflow for the LC-MS/MS analysis of this compound.

DL_3_Phenyllactic_Acid_Analysis_Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. LC-MS/MS Analysis cluster_data 3. Data Processing Sample Aqueous Sample (e.g., Culture Broth) Centrifuge Centrifugation (4400 x g, 10 min) Sample->Centrifuge Filter Microfiltration (0.22 µm) Centrifuge->Filter SPE Solid-Phase Extraction (SPE) (Optional Cleanup) Filter->SPE for complex matrices Vial Sample in HPLC Vial Filter->Vial SPE->Vial LC Liquid Chromatography (Reverse Phase C18) Vial->LC MS Mass Spectrometry (ESI-, SRM Mode) LC->MS Integration Peak Integration & Retention Time Check MS->Integration Quant Quantification (Calibration Curve) Integration->Quant Report Final Report Quant->Report

Caption: Workflow for this compound analysis.

Conclusion

The described LC-MS/MS method provides a sensitive, selective, and reliable protocol for the quantification of this compound. The simple microfiltration-based sample preparation is rapid and efficient, yielding high recovery rates.[3] This application note serves as a comprehensive guide for researchers and scientists, enabling the accurate measurement of this important antimicrobial compound in various sample matrices. The methodology is robust and can be adapted for high-throughput screening in drug development and quality control in the food industry.

References

Application Notes and Protocols for the Chiral Separation of DL-3-Phenyllactic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-Phenyllactic acid (PLA) is a broad-spectrum antimicrobial compound with applications in the food and pharmaceutical industries. It exists as two enantiomers, D-3-Phenyllactic acid and L-3-Phenyllactic acid, which may exhibit different biological activities.[1] Therefore, the accurate separation and quantification of these enantiomers are crucial for research, development, and quality control. High-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) is a widely used and effective technique for this purpose.[2][3][4] This document provides detailed application notes and protocols for the chiral separation of DL-3-Phenyllactic acid enantiomers.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the chiral separation of this compound.

Table 1: HPLC Method with Chiral Stationary Phase

ParameterCondition
Chromatographic System High-Performance Liquid Chromatography (HPLC)
Chiral Stationary Phase Chiralcel OJ-H column (cellulose tris-(4-methyl benzoate))[2][4]
Column Dimensions 250 mm x 4.6 mm, 5 µm particle size[2][4]
Mobile Phase Hexane:Isopropanol (IPA) (90:10, v/v) with 0.1% Trifluoroacetic acid (TFA)[2][4]
Flow Rate 0.5 mL/min[2][4]
Temperature 25 °C[2][4]
Detection UV at 261 nm[2][4]
Retention Time (D-PLA) Not explicitly stated in the provided search results.
Retention Time (L-PLA) Not explicitly stated in the provided search results.

Table 2: HPLC Method with Chiral Mobile Phase Additive

ParameterCondition
Chromatographic System High-Performance Liquid Chromatography (HPLC)
Stationary Phase Inertsil ODS-SP C18 column[3]
Column Dimensions 150 mm x 4.6 mm, 5 µm particle size[3]
Chiral Mobile Phase Additive 2-hydroxypropyl-β-cyclodextrin (HP-β-CD)[3]
Mobile Phase Composition Specific buffer pH, methanol content, and CD concentration to be optimized.[3]
Detection UV
Limit of Detection (LOD) for D-PLA 0.3 µg/mL[3]
Limit of Quantification (LOQ) for D-PLA 0.7 µg/mL[3]
Linear Range for D-PLA 0.71–51.3 µg/mL[3]
Recovery of D-PLA in L-PLA 94.1% to 103.2%[3]

Experimental Protocols

Protocol 1: Chiral Separation of this compound using a Chiral Stationary Phase (CSP)

This protocol is based on the method described by Tekewe et al. (2008).[2][4]

1. Materials and Reagents:

  • This compound standard

  • Hexane (HPLC grade)

  • Isopropanol (IPA) (HPLC grade)

  • Trifluoroacetic acid (TFA) (HPLC grade)

  • Milli-Q water or equivalent for sample preparation

2. Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and UV detector.

  • Chiralcel OJ-H column (250 mm x 4.6 mm, 5 µm).

3. Preparation of Mobile Phase:

  • Prepare the mobile phase by mixing hexane and isopropanol in a 90:10 volume ratio.

  • Add trifluoroacetic acid to the mixture to a final concentration of 0.1%.

  • Degas the mobile phase using sonication or vacuum filtration before use.

4. Sample Preparation:

  • Accurately weigh a known amount of this compound standard and dissolve it in a suitable solvent (e.g., a small amount of the mobile phase or a compatible solvent).

  • Dilute the stock solution to the desired concentration range for analysis.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

5. HPLC Analysis:

  • Equilibrate the Chiralcel OJ-H column with the mobile phase at a flow rate of 0.5 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Set the column temperature to 25 °C.

  • Set the UV detector to a wavelength of 261 nm.[2][4]

  • Inject the prepared sample solution into the HPLC system.

  • Record the chromatogram and identify the peaks corresponding to the D and L enantiomers based on their retention times.

6. Data Analysis:

  • Determine the retention times, peak areas, and resolution of the enantiomeric peaks.

  • For quantitative analysis, create a calibration curve using standards of known concentrations.

Visualizations

Chiral_Separation_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis racemic_mixture This compound (Racemic Mixture) dissolution Dissolution in Suitable Solvent racemic_mixture->dissolution filtration Sample Filtration (0.45 µm) dissolution->filtration injection Injection into HPLC System filtration->injection mobile_phase Mobile Phase Preparation (Hexane:IPA:TFA) degassing Degassing mobile_phase->degassing degassing->injection separation Chiral Column (e.g., Chiralcel OJ-H) injection->separation detection UV Detection (261 nm) separation->detection chromatogram Chromatogram Generation detection->chromatogram quantification Peak Integration & Quantification chromatogram->quantification separated_enantiomers Separated Enantiomers (D-PLA and L-PLA) quantification->separated_enantiomers

Caption: Experimental workflow for the chiral HPLC separation of this compound.

Chiral_Separation_Factors cluster_factors Factors Influencing Chiral Separation cluster_csp_details CSP Characteristics cluster_mp_details Mobile Phase Properties cluster_analyte_details Analyte Characteristics csp Chiral Stationary Phase (CSP) csp_type Selector Type (e.g., Polysaccharide) csp->csp_type particle_size Particle Size csp->particle_size coating Coating/Immobilization csp->coating mp Mobile Phase composition Solvent Ratio (e.g., Hexane/IPA) mp->composition additives Additives (e.g., TFA) mp->additives flow_rate Flow Rate mp->flow_rate temp Temperature resolution Enantiomeric Resolution temp->resolution analyte Analyte Properties functional_groups Functional Groups analyte->functional_groups solubility Solubility analyte->solubility csp_type->resolution particle_size->resolution coating->resolution composition->resolution additives->resolution flow_rate->resolution functional_groups->resolution solubility->resolution

Caption: Key factors influencing the chiral separation of enantiomers.

References

Application Notes and Protocols for DL-3-Phenyllactic Acid Extraction from Microbial Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the extraction of DL-3-Phenyllactic acid (PLA), a valuable antimicrobial compound, from microbial cultures. The methodologies outlined are based on established scientific literature and are intended to guide researchers in developing robust and efficient extraction processes.

Introduction

This compound is a broad-spectrum antimicrobial organic acid produced by various microorganisms, most notably Lactic Acid Bacteria (LAB).[1] It is a byproduct of phenylalanine metabolism and holds significant potential as a biopreservative in the food, pharmaceutical, and cosmetic industries.[1] This protocol details the liquid-liquid extraction method, a widely used technique for isolating PLA from fermentation broths.

Principle

The extraction of this compound from an aqueous microbial culture is based on the principle of liquid-liquid extraction. The process involves the separation of the microbial cells from the culture supernatant, followed by the acidification of the supernatant to protonate the PLA, making it more soluble in organic solvents. An immiscible organic solvent, typically ethyl acetate, is then used to selectively extract the PLA from the acidified aqueous phase. The organic phase containing the PLA is subsequently dried and concentrated for further analysis or purification.

Quantitative Data Summary

The following table summarizes quantitative data from various studies on the extraction of this compound, providing a comparative overview of different microbial sources and extraction parameters.

Microbial StrainCulture MediumPrecursor SupplementPLA ConcentrationExtraction SolventExtraction RecoveryReference
Lactobacillus plantarum KP3 & KP4MRS Broth-0.09 mg/mLEthyl AcetateNot Specified[1]
Lactobacillus plantarum KP3Porphyra ResiduesPhenylalanine (1.36%)0.229 mg/mLEthyl AcetateNot Specified[1]
Various LAB strainsMRS Broth-0.16–0.57 mMEthyl Acetate97 ± 2.0%[2]
Lactobacillus plantarum AB-1MRS Broth-Not SpecifiedNot SpecifiedNot Specified[3][4]
Lactobacillus zeae Y44MRS BrothPhenylpyruvic acid4.21 mMEthyl AcetateNot Specified[5]
Lactiplantibacillus plantarum MSC-C2MRS BrothPhenylpyruvic acid (1 mg/mL)3.88 ± 0.12 mMEthyl AcetateNot Specified[6]
Pediococcus pentosaceus K40MRS BrothPhenylpyruvic acid (1 mg/mL)Not SpecifiedEthyl AcetateNot Specified[6]
Enterococcus faecalis TH10Not Specified-Not SpecifiedButanolNot Specified[7]

Experimental Protocol: Extraction of this compound

This protocol provides a step-by-step guide for the extraction of this compound from a microbial fermentation broth.

Materials and Reagents:

  • Microbial culture broth containing this compound

  • Ethyl acetate (HPLC grade)

  • Formic acid (or other suitable acid for pH adjustment)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Centrifuge

  • Centrifuge tubes (50 mL or as appropriate)

  • pH meter or pH indicator strips

  • Separatory funnel

  • Rotary evaporator

  • Vials for sample collection

  • 0.22 µm syringe filters

Procedure:

  • Cell Removal:

    • Transfer the microbial culture broth to centrifuge tubes.

    • Centrifuge the broth at 10,000-12,000 x g for 10-20 minutes at 4°C to pellet the microbial cells.[1][3]

    • Carefully decant the supernatant into a clean flask. The supernatant contains the secreted this compound.

    • For complete removal of any remaining cells or particulates, the supernatant can be filtered through a 0.22 µm filter.[3]

  • Acidification of Supernatant:

    • Adjust the pH of the cell-free supernatant to approximately 2.0.[2]

    • Slowly add formic acid dropwise while continuously monitoring the pH.[2] This step is crucial as it protonates the phenyllactate, making it less water-soluble and more amenable to extraction into an organic solvent.

  • Liquid-Liquid Extraction:

    • Transfer the acidified supernatant to a separatory funnel.

    • Add an equal volume of ethyl acetate to the separatory funnel.[1] For example, if you have 100 mL of supernatant, add 100 mL of ethyl acetate. Some protocols suggest multiple extractions with a smaller volume of solvent for higher efficiency.[2]

    • Stopper the separatory funnel and shake vigorously for 1-2 minutes, periodically venting the funnel to release any pressure buildup.

    • Allow the layers to separate. The upper layer will be the organic phase (ethyl acetate containing PLA), and the lower layer will be the aqueous phase.

    • Carefully drain the lower aqueous layer.

    • Repeat the extraction of the aqueous phase with fresh ethyl acetate at least two more times to maximize the recovery of PLA.[5][8] Combine all the organic extracts.

  • Drying and Concentration:

    • Add a sufficient amount of anhydrous sodium sulfate (Na₂SO₄) to the combined organic extracts to remove any residual water.[2] Swirl the flask gently and let it stand for about 15-30 minutes. The Na₂SO₄ will clump together as it absorbs water.

    • Filter the dried organic extract through a Whatman No. 4 filter paper or a similar grade to remove the Na₂SO₄.[2]

    • Concentrate the filtered organic extract to dryness using a rotary evaporator at a temperature of 40-50°C.[2]

  • Reconstitution and Analysis:

    • Reconstitute the dried residue in a known volume of a suitable solvent for your downstream analysis (e.g., mobile phase for HPLC).[2]

    • The extracted and reconstituted this compound is now ready for quantification and further analysis, typically by High-Performance Liquid Chromatography (HPLC).[3][9]

Experimental Workflow

The following diagram illustrates the key steps in the extraction of this compound from a microbial culture.

DL_3_Phenyllactic_Acid_Extraction_Workflow cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Purification & Analysis A Microbial Culture Broth B Centrifugation (10,000-12,000 x g, 10-20 min, 4°C) A->B C Cell-Free Supernatant B->C D Acidification (pH 2.0 with Formic Acid) C->D E Liquid-Liquid Extraction (with Ethyl Acetate) D->E F Organic Phase (PLA in Ethyl Acetate) E->F G Drying (with Anhydrous Na₂SO₄) F->G H Concentration (Rotary Evaporation) G->H I Reconstitution H->I J Analysis (e.g., HPLC) I->J PLA_Biosynthesis_Pathway Phe Phenylalanine PPA Phenylpyruvic Acid Phe->PPA Aromatic Aminotransferase PLA This compound PPA->PLA Dehydrogenase

References

Investigating the Antimicrobial Mechanism of DL-3-Phenyllactic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-3-Phenyllactic acid (PLA), a naturally occurring organic acid produced by various microorganisms, including lactic acid bacteria, has garnered significant attention for its broad-spectrum antimicrobial activity against a range of pathogenic bacteria and fungi.[1][2] Its potential as a natural preservative and a therapeutic agent necessitates a thorough understanding of its antimicrobial mechanism. These application notes provide a summary of the quantitative antimicrobial data for PLA and detailed protocols for key experiments to investigate its mode of action.

Antimicrobial Activity of this compound

The antimicrobial efficacy of this compound is often quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[3]

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Microorganisms

MicroorganismTypeMICReference
Aggregatibacter actinomycetemcomitansBacterium20 mM[2]
Aspergillus nigerFungus60 mM[4]
Penicillium roquefortiFungus25 mM[4]
Rhizopus sp.Fungus180 mg/mL[5][6]
Mucor sp.Fungus180 mg/mL[5][6]

Elucidating the Antimicrobial Mechanism of Action

Current research suggests that this compound exerts its antimicrobial effects through a multi-targeted approach, primarily involving the disruption of the cell envelope and interference with essential cellular processes. The primary mechanisms include:

  • Cell Wall and Membrane Damage: PLA has been shown to damage the cell wall and increase the permeability of the cytoplasmic membrane, leading to the leakage of intracellular components.[1]

  • DNA Interaction: Evidence suggests that PLA can bind to genomic DNA, potentially interfering with DNA replication and transcription.

  • Metabolic Interference: PLA may disrupt key metabolic pathways within the microbial cell, although the specific enzymes and pathways are still under investigation.[7]

  • Quorum Sensing Inhibition: In some bacteria, such as Pseudomonas aeruginosa, PLA has been observed to interfere with quorum sensing signaling pathways, which regulate virulence and biofilm formation.

Experimental Protocols

To facilitate further research into the antimicrobial properties of this compound, the following detailed protocols for key experiments are provided.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the determination of the MIC of this compound using the broth microdilution method in a 96-well microtiter plate format.

Materials:

  • This compound

  • Appropriate broth medium (e.g., Mueller-Hinton Broth, Tryptic Soy Broth)

  • Bacterial or fungal inoculum

  • Sterile 96-well microtiter plates

  • Pipettes and sterile tips

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Prepare PLA Stock Solution: Dissolve this compound in a suitable solvent to create a high-concentration stock solution.

  • Prepare Inoculum: Culture the test microorganism overnight and adjust the turbidity to a 0.5 McFarland standard. Dilute the adjusted inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Serial Dilutions: a. Add 100 µL of sterile broth to all wells of a 96-well plate. b. Add 100 µL of the PLA stock solution to the first column of wells. c. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column. d. Column 11 will serve as the growth control (broth and inoculum only). e. Column 12 will serve as the sterility control (broth only).

  • Inoculation: Add 100 µL of the prepared inoculum to wells in columns 1 through 11.

  • Incubation: Cover the plate and incubate at the optimal temperature and duration for the test microorganism (typically 18-24 hours for bacteria).

  • Reading Results: The MIC is determined as the lowest concentration of PLA at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density (OD) with a microplate reader.

Visualizations

Signaling Pathway Diagram

antimicrobial_mechanism cluster_pla This compound (PLA) cluster_cell Bacterial Cell PLA This compound CellWall Cell Wall PLA->CellWall Disruption CellMembrane Cell Membrane PLA->CellMembrane Increased Permeability DNA Genomic DNA PLA->DNA Binding/Interference Metabolism Metabolic Pathways PLA->Metabolism Inhibition QuorumSensing Quorum Sensing PLA->QuorumSensing Inhibition

Caption: Multi-targeted antimicrobial mechanism of this compound.

Experimental Workflow Diagram

experimental_workflow cluster_initial Initial Screening cluster_mechanistic Mechanistic Studies MIC MIC Determination (Broth Microdilution) Biofilm Biofilm Inhibition Assay (Crystal Violet) MIC->Biofilm Viability Cell Viability Assay (LIVE/DEAD) MIC->Viability Membrane Membrane Potential Assay (DiSC3(5)) Viability->Membrane ATP Intracellular ATP Assay Membrane->ATP ROS ROS Detection (DCFH-DA) Membrane->ROS

Caption: General experimental workflow for investigating antimicrobial mechanism.

References

Fermentation Protocol for DL-3-Phenyllactic Acid Production: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Phenyllactic acid (PLA) is a naturally occurring organic acid with broad-spectrum antimicrobial activity, making it a compound of significant interest for applications in the food, pharmaceutical, and materials industries.[1][2][3][4] This document provides detailed application notes and protocols for the fermentative production of DL-3-phenyllactic acid using various microbial systems. Methodologies for microbial cultivation, fermentation, and product analysis are outlined to guide researchers in establishing robust and efficient production processes.

Introduction

This compound is a valuable antimicrobial compound effective against a range of bacteria and fungi.[2][4] Its two chiral isomers, D-PLA and L-PLA, both exhibit antimicrobial properties, with D-PLA often showing higher activity.[2] The fermentative production of PLA offers a promising and sustainable alternative to chemical synthesis. Various microorganisms, including Lactic Acid Bacteria (LAB) and engineered Escherichia coli, have been successfully employed for PLA production.[1][2][3] This document details protocols for both native producers and engineered strains, focusing on key aspects of fermentation and analysis.

Microbial Production Systems

A variety of microorganisms have been demonstrated to produce 3-phenyllactic acid. Lactic acid bacteria, such as Lactobacillus and Leuconostoc, naturally produce PLA as a byproduct of phenylalanine metabolism.[1][5] Alternatively, metabolic engineering of strains like E. coli has enabled high-titer production of PLA from simple carbon sources.[1][3][6]

Table 1: Microbial Strains for 3-Phenyllactic Acid Production

MicroorganismStrainKey CharacteristicsReference
Lactobacillus plantarumAB-1Demonstrates enhanced PLA production with optimized quorum-sensing.[7]
Lactobacillus crustorumNWAFU 1078Shows excellent reusability as a whole-cell biocatalyst for PLA production.[5][8]
Leuconostoc mesenteroidesATCC 8293Possesses high stereoselectivity for D-PLA production.[9][9]
Escherichia coliEngineered MG-P10Metabolically engineered for high-level PLA production from glucose.[1][3][6][1][3][6]
Bacillus coagulansSDMEfficiently transforms phenylpyruvic acid (PPA) to PLA at elevated temperatures.[10]

Signaling Pathways and Experimental Workflow

The biosynthetic pathway for 3-phenyllactic acid in lactic acid bacteria typically involves a two-step conversion from phenylalanine. Phenylalanine is first transaminated to phenylpyruvic acid (PPA), which is then reduced to PLA by a dehydrogenase.[1][5][7] In engineered E. coli, the pathway is often constructed to directly convert a precursor, such as PPA, to PLA using a heterologously expressed reductase.

PLA_Pathway cluster_LAB Lactic Acid Bacteria Pathway cluster_Ecoli Engineered E. coli Pathway Phe Phenylalanine PPA Phenylpyruvic Acid Phe->PPA Transaminase PLA 3-Phenyllactic Acid PPA->PLA Dehydrogenase Glucose Glucose PEP_E4P PEP + E4P Glucose->PEP_E4P Glycolysis & Pentose Phosphate Pathway PPA_Ecoli Phenylpyruvic Acid PEP_E4P->PPA_Ecoli Shikimate Pathway & Phenylalanine Biosynthesis PLA_Ecoli 3-Phenyllactic Acid PPA_Ecoli->PLA_Ecoli Phenylpyruvate Reductase (heterologous)

Biosynthetic pathways for 3-Phenyllactic Acid production.

A general workflow for the fermentative production and analysis of 3-phenyllactic acid is depicted below. This workflow outlines the key stages from strain selection and cultivation to product recovery and quantification.

Fermentation_Workflow Strain_Selection Strain Selection (e.g., Lactobacillus sp., E. coli) Preculture Pre-culture Preparation Strain_Selection->Preculture Fermentation Fermentation (Batch or Fed-batch) Preculture->Fermentation Sampling Periodic Sampling Fermentation->Sampling Biomass_Measurement Biomass Measurement (OD600) Sampling->Biomass_Measurement Supernatant_Collection Supernatant Collection (Centrifugation/Filtration) Sampling->Supernatant_Collection HPLC_Analysis HPLC Analysis (PLA Quantification) Supernatant_Collection->HPLC_Analysis Data_Analysis Data Analysis HPLC_Analysis->Data_Analysis

General experimental workflow for PLA fermentation.

Experimental Protocols

Protocol 1: Fermentation of this compound using Lactobacillus plantarum

This protocol is adapted from studies on various Lactobacillus species.[7][11][12]

1. Media Preparation (per liter):

  • MRS Broth:

    • Peptone: 10 g

    • Beef extract: 10 g

    • Yeast extract: 5 g

    • Dextrose: 20 g

    • Polysorbate 80: 1 g

    • Ammonium citrate: 2 g

    • Sodium acetate: 5 g

    • Magnesium sulfate: 0.1 g

    • Manganese sulfate: 0.05 g

    • Dipotassium phosphate: 2 g

  • For enhanced production, supplement with Phenylpyruvic acid (PPA) to a final concentration of 10-60 mmol/L.[5]

  • Adjust pH to 6.5 and autoclave.

2. Inoculum Preparation:

  • Inoculate a single colony of L. plantarum into 10 mL of sterile MRS broth.

  • Incubate at 37°C for 18-24 hours without agitation.

3. Fermentation:

  • Inoculate the production medium (MRS broth, with or without PPA) with the overnight culture to a starting OD600 of approximately 0.1.

  • Incubate at 37°C for 48-72 hours. Maintain anaerobic conditions if required by the specific strain.

  • For pH-controlled fermentation, maintain the pH at 6.0 using sterile 5N NaOH.[13]

4. Sampling and Analysis:

  • Withdraw samples aseptically at regular intervals.

  • Measure cell density (OD600).

  • Centrifuge the sample to pellet the cells and collect the supernatant for HPLC analysis.

Protocol 2: Fed-Batch Fermentation of this compound using Engineered E. coli

This protocol is based on high-yield production strategies in metabolically engineered E. coli.[1][3][6]

1. Media Preparation (per liter):

  • Seed Medium (e.g., LB Broth):

    • Tryptone: 10 g

    • Yeast extract: 5 g

    • NaCl: 10 g

  • Fermentation Medium:

    • Glucose: 40 g

    • (NH₄)₂SO₄: 2 g

    • KH₂PO₄: 3 g

    • K₂HPO₄: 7 g

    • MgSO₄·7H₂O: 1 g

    • Trace metal solution: 1 mL

    • Add appropriate antibiotics for plasmid maintenance.

  • Autoclave the media and add filter-sterilized glucose and antibiotics.

2. Inoculum Preparation:

  • Inoculate a single colony of the engineered E. coli strain into 5 mL of LB medium with appropriate antibiotics.

  • Incubate overnight at 37°C with shaking at 220 rpm.

  • Transfer the overnight culture to 100 mL of seed medium and incubate until the OD600 reaches 4-6.

3. Fed-Batch Fermentation:

  • Inoculate a 6 L fermenter containing 3 L of fermentation medium with the seed culture to a starting OD600 of 0.2.

  • Maintain the temperature at 37°C and the pH at 7.0 by automatic addition of ammonia.

  • Maintain dissolved oxygen (DO) at 20-30% by adjusting the agitation speed and aeration rate.[1][6]

  • When the initial glucose is depleted, start feeding a concentrated glucose solution (e.g., 500 g/L) to maintain a low glucose concentration in the fermenter.

  • Induce recombinant protein expression by adding IPTG to a final concentration of 0.1 mM when the culture reaches an OD600 of 0.6.[6]

4. Sampling and Analysis:

  • Follow the sampling and analysis procedure as described in Protocol 1.

Data Presentation

Table 2: Comparison of Fermentation Parameters for PLA Production

MicroorganismFermentation ModeSubstrateTiter (g/L)Yield (g/g)Productivity (g/L/h)Reference
Lactobacillus sp. SK007Batch (no pH control)Glucose + PPA2.42N/AN/A[13]
Lactobacillus sp. SK007Fed-batch (pH 6.0)Glucose + PPA17.380.51 (PPA to PLA)0.241[13]
Engineered E. coli MG-P10Shake FlaskGlucose1.42 ± 0.02N/AN/A[1][3][6]
Engineered E. coli MG-P10Fed-batch (DO control)Glucose52.89 ± 0.250.225 (glucose to PLA)N/A[1][3][6]
L. crustorum NWAFU 1078BatchPPA15.2 mmol/L76% (PPA conversion)N/A[8]
L. crustorum NWAFU 1078ContinuousPPA6.5 mmol/L/h55% (PPA conversion)N/A[8]

Note: N/A indicates data not available in the cited source.

Analytical Methods

Protocol 3: Quantification of 3-Phenyllactic Acid by HPLC

This is a general protocol for the analysis of PLA in fermentation broth.[14][15][16]

1. Sample Preparation:

  • Centrifuge the fermentation sample at 10,000 x g for 10 minutes to pellet cells.

  • Filter the supernatant through a 0.22 µm syringe filter.

2. HPLC Conditions:

  • Column: Chiralcel OJ-H column (0.46 mm x 250 mm, 5 µm) or a suitable C18 column.[14][17]

  • Mobile Phase: For chiral separation, a mixture of hexane and isopropanol (e.g., 90:10) with 0.1% trifluoroacetic acid can be used.[14][17] For general quantification, an isocratic or gradient elution with an acidic aqueous phase (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is common.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV detector at 261 nm.[14][17]

  • Column Temperature: 25-30°C.

3. Quantification:

  • Prepare a standard curve of 3-phenyllactic acid in the range of expected sample concentrations.

  • Calculate the concentration of PLA in the samples by comparing the peak area with the standard curve.

Conclusion

The fermentative production of this compound is a viable and scalable process. The choice of microbial strain and fermentation strategy significantly impacts the final product titer and productivity. For natural production, Lactobacillus species offer a GRAS (Generally Recognized As Safe) platform, while engineered E. coli provides a route to very high titers. The protocols and data presented here serve as a comprehensive guide for researchers to develop and optimize their own PLA production processes.

References

Application Notes and Protocols: Investigating Quorum Sensing Inhibition by DL-3-Phenyllactic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that orchestrates collective behaviors, including biofilm formation and virulence factor expression. The emergence of antibiotic resistance has spurred interest in identifying non-bactericidal agents that can attenuate bacterial pathogenicity by disrupting QS pathways. DL-3-Phenyllactic acid (PLA), a naturally occurring organic acid, has emerged as a promising quorum sensing inhibitor (QSI). These application notes provide a comprehensive overview of PLA's role in studying quorum sensing, complete with detailed experimental protocols and data presentation.

Mechanism of Action

This compound primarily functions as a competitive antagonist of specific quorum sensing receptors. In the opportunistic pathogen Pseudomonas aeruginosa, PLA has been shown to antagonistically bind to the QS receptors RhlR and PqsR with a higher affinity than their cognate ligands, N-butyryl-L-homoserine lactone (C4-HSL) and the Pseudomonas quinolone signal (PQS), respectively.[1][2][3] This binding event obstructs the normal signaling cascade, leading to the downregulation of numerous virulence genes and a reduction in pathogenic phenotypes.

cluster_PLA_Action PLA Inhibition of Quorum Sensing in P. aeruginosa PLA This compound RhlR RhlR Receptor PLA->RhlR Competitively Inhibits PqsR PqsR Receptor PLA->PqsR Competitively Inhibits Virulence Virulence Factor Production RhlR->Virulence Activates PqsR->Virulence Activates C4HSL C4-HSL (Autoinducer) C4HSL->RhlR Binds to PQS PQS (Autoinducer) PQS->PqsR Binds to cluster_Pyocyanin_Workflow Pyocyanin Quantification Workflow Start Culture P. aeruginosa with/without PLA Centrifuge1 Centrifuge Culture Start->Centrifuge1 Extract Extract Supernatant with Chloroform Centrifuge1->Extract Centrifuge2 Separate Phases Extract->Centrifuge2 Re_extract Re-extract with HCl Centrifuge2->Re_extract Measure Measure Absorbance at 520 nm Re_extract->Measure End Calculate Pyocyanin Concentration Measure->End cluster_Biofilm_Workflow Biofilm Inhibition Assay Workflow Start Incubate Bacteria with/without PLA in 96-well plate Wash1 Wash to Remove Planktonic Cells Start->Wash1 Stain Stain with Crystal Violet Wash1->Stain Wash2 Wash to Remove Excess Stain Stain->Wash2 Solubilize Solubilize Bound Stain Wash2->Solubilize Measure Measure Absorbance Solubilize->Measure End Determine Biofilm Inhibition Measure->End

References

Troubleshooting & Optimization

Technical Support Center: Optimizing DL-3-Phenyllactic Acid (PLA) Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield of DL-3-Phenyllactic acid (PLA) in fermentation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (PLA) and why is its production in fermentation important?

A1: this compound is a broad-spectrum antimicrobial organic acid.[1][2] Its production through microbial fermentation is of significant interest as it offers a natural alternative to chemical synthesis for applications in the food, pharmaceutical, and cosmetic industries.[2][3]

Q2: Which microorganisms are commonly used for PLA production?

A2: Lactic acid bacteria (LAB) are the primary microorganisms used for PLA production.[2][4] Several species of Lactobacillus have been identified as effective producers, including Lactobacillus plantarum, Lactobacillus crustorum, and Lactobacillus sp. SK007.[3][4][5] Pediococcus acidilactici has also been shown to produce PLA.[6][7]

Q3: What are the main precursors for PLA biosynthesis in fermentation?

A3: The primary precursors for PLA biosynthesis are L-phenylalanine (Phe) and phenylpyruvic acid (PPA).[4][6][7] PPA is the direct precursor and its supplementation in the fermentation medium often leads to a significant increase in PLA yield, as the conversion of Phe to PPA can be a rate-limiting step.[8]

Q4: What is a typical yield range for PLA in laboratory-scale fermentation?

A4: PLA yields can vary significantly depending on the microbial strain, fermentation conditions, and precursor supplementation. Yields can range from less than 1 mM in basic media to over 17 g/L in optimized fed-batch fermentation with PPA supplementation.[4][5]

Q5: How does pH affect PLA production?

A5: Maintaining an optimal pH is crucial for efficient PLA production. For many Lactobacillus species, a pH around 6.0 is optimal for both growth and PLA production.[5] Deviation from the optimal pH can lead to reduced enzyme activity and lower yields.

Troubleshooting Guides

Issue 1: Low or No PLA Yield

Possible Causes and Solutions in a Question-and-Answer Format:

  • Is the correct precursor being used and is its concentration optimal?

    • Answer: Phenylpyruvic acid (PPA) is the direct precursor and generally results in higher PLA yields than L-phenylalanine (Phe).[8] The optimal concentration of PPA can vary between strains but is often in the range of 1-3 mg/mL.[9] High concentrations of PPA can be inhibitory to some strains.[8] It is recommended to perform a dose-response experiment to determine the optimal precursor concentration for your specific strain.

  • Is the pH of the fermentation medium being controlled?

    • Answer: The accumulation of lactic acid and PLA during fermentation will lower the pH of the medium, which can inhibit microbial growth and enzyme activity.[10] Implementing pH control, typically maintaining the pH at 6.0-6.5, can significantly improve PLA yield.[5] This can be achieved through the automated addition of a base (e.g., NaOH) or the use of buffering agents.

  • Is the fermentation being conducted under appropriate aeration conditions?

    • Answer: Lactic acid bacteria are typically facultative anaerobes.[11] While complete anaerobiosis is not always necessary, excessive aeration can negatively impact PLA production. It is generally recommended to conduct the fermentation under microaerophilic or anaerobic conditions.

  • Could there be a contamination issue?

    • Answer: Contamination with other microorganisms can compete for nutrients and produce inhibitory compounds, leading to low PLA yields. It is crucial to maintain sterile conditions throughout the experimental setup and fermentation process. Regularly check for culture purity through microscopy and plating.

Issue 2: Inconsistent PLA Yields Between Batches

Possible Causes and Solutions in a Question-and-Answer Format:

  • Is the inoculum preparation consistent?

    • Answer: Variations in the age, cell density, and physiological state of the inoculum can lead to inconsistent fermentation performance. Standardize the inoculum preparation protocol, including the growth phase of the seed culture and the inoculation volume.

  • Are the media components and their preparation consistent?

    • Answer: Ensure that all media components are accurately weighed and dissolved and that the sterilization process is consistent. Variations in media composition can significantly impact microbial growth and metabolism.

  • Is the precursor solution prepared and stored correctly?

    • Answer: PPA solutions can be unstable. Prepare fresh precursor solutions for each experiment and protect them from light.

Data Presentation

Table 1: Comparison of PLA Yields with Different Lactobacillus Strains and Fermentation Conditions.

Microbial StrainFermentation TypePrecursor (Concentration)pH ControlMax. PLA YieldReference
Lactobacillus sp. SK007BatchNoneNo2.42 g/L[5]
Lactobacillus sp. SK007Fed-batchPPA (intermittent feeding)Yes (6.0)17.38 g/L[5]
Lactobacillus crustorum NWAFU 1078BatchPPANot specified15.2 mmol/L[3]
Lactobacillus plantarum AB-1 (Free cells)BatchNot specifiedNot specified~0.27 g/L[4]
Lactobacillus plantarum AB-1 (Microencapsulated)BatchNot specifiedNot specified~0.33 g/L[4]
Pediococcus acidilactici DSM 20284BatchNoneNot specified0.65 mM[6]
Pediococcus acidilactici DSM 20284BatchPhenylalanineNot specifiedIncreased[6]
Pediococcus acidilactici DSM 20284BatchPPANot specifiedSignificantly Increased[6]

Experimental Protocols

Protocol 1: Batch Fermentation for PLA Production using Lactobacillus
  • Inoculum Preparation:

    • Aseptically transfer a single colony of the Lactobacillus strain from a fresh agar plate to 10 mL of sterile MRS broth.

    • Incubate at the optimal temperature for the strain (typically 30-37°C) for 18-24 hours without shaking.

    • Use this seed culture to inoculate the main fermentation medium at a 2-5% (v/v) ratio.

  • Fermentation:

    • Prepare the fermentation medium (e.g., MRS broth) and sterilize by autoclaving.

    • Aseptically add the filter-sterilized precursor solution (PPA or Phe) to the desired final concentration.

    • Inoculate the medium with the prepared seed culture.

    • Incubate the fermentation culture at the optimal temperature under microaerophilic or anaerobic conditions for 48-72 hours.

    • If pH control is used, set the pH controller to maintain the desired pH (e.g., 6.0) by the automated addition of a sterile base solution (e.g., 2M NaOH).

    • Withdraw samples aseptically at regular intervals for analysis of cell growth (OD600) and PLA concentration.

  • Sample Preparation for HPLC Analysis:

    • Centrifuge the collected fermentation broth at 10,000 x g for 10 minutes to pellet the cells.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells and particles.

    • The filtered supernatant is now ready for HPLC analysis.

Protocol 2: HPLC Analysis of PLA
  • Instrumentation:

    • A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector and a C18 reverse-phase column (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).[4]

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of an acidic aqueous solution (e.g., 0.5% H3PO4 in water) and an organic solvent (e.g., acetonitrile).[12] A gradient elution may be necessary to achieve good separation.

    • Flow Rate: 1.0 mL/min.[12]

    • Column Temperature: 30°C.

    • Detection Wavelength: 210 nm.[4][12]

    • Injection Volume: 20 µL.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

    • Inject the prepared fermentation samples and determine the PLA concentration by interpolating the peak area from the calibration curve.

Mandatory Visualizations

PLA_Biosynthesis_Pathway cluster_cell Lactobacillus Cell Phenylalanine L-Phenylalanine Phenylalanine_in L-Phenylalanine Phenylalanine->Phenylalanine_in Transport PPA_medium Phenylpyruvic Acid (PPA) (supplemented) PPA Phenylpyruvic Acid (PPA) PPA_medium->PPA Transport Phenylalanine_in->PPA Aromatic Amino Acid Transaminase PLA This compound (PLA) PPA->PLA Lactate Dehydrogenase (LDH) PLA_out This compound (Product) PLA->PLA_out Export Glutamate Glutamate alpha_KG α-Ketoglutarate alpha_KG->Glutamate Fermentation_Workflow start Start inoculum Inoculum Preparation (Lactobacillus strain) start->inoculum media Media Preparation (MRS Broth + Precursor) start->media fermentation Fermentation (Controlled pH & Temperature) inoculum->fermentation media->fermentation sampling Periodic Sampling fermentation->sampling sampling->fermentation Continue Fermentation analysis Sample Analysis (OD600 & HPLC) sampling->analysis data Data Analysis (Yield Calculation) analysis->data end End data->end Troubleshooting_Flowchart start Low PLA Yield precursor Precursor Issue? start->precursor ph pH Issue? precursor->ph No optimize_precursor Optimize Precursor Type and Concentration precursor->optimize_precursor Yes contamination Contamination? ph->contamination No control_ph Implement pH Control (Set to 6.0-6.5) ph->control_ph Yes inoculum Inoculum Issue? contamination->inoculum No check_sterility Check Sterility and Culture Purity contamination->check_sterility Yes standardize_inoculum Standardize Inoculum Preparation inoculum->standardize_inoculum Yes success Improved Yield inoculum->success No optimize_precursor->success control_ph->success check_sterility->success standardize_inoculum->success

References

Technical Support Center: Troubleshooting Peak Tailing in DL-3-Phenyllactic Acid HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of DL-3-Phenyllactic acid.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common causes of peak tailing in a question-and-answer format, providing specific solutions for this compound analysis.

Q1: Why is my this compound peak tailing?

Peak tailing, characterized by an asymmetric peak with a drawn-out trailing edge, is a common issue in HPLC.[1][2][3] For an acidic compound like this compound, the primary causes often involve secondary interactions with the stationary phase or issues with the mobile phase.[4][5]

Q2: What are secondary interactions and how do they cause peak tailing for this compound?

Secondary interactions are unwanted interactions between the analyte and the stationary phase.[1][4] In reversed-phase HPLC using silica-based columns, residual silanol groups (Si-OH) on the silica surface can be a major source of peak tailing.[4][6][7] Since this compound is acidic, at certain pH values, its carboxyl group can become deprotonated (negatively charged) and interact with any positively charged sites or engage in hydrogen bonding with the silanol groups, leading to a secondary retention mechanism that causes peak tailing.[4][5]

Q3: How can I minimize secondary silanol interactions?

There are several strategies to reduce peak tailing caused by silanol interactions:

  • Adjust Mobile Phase pH: For an acidic compound like this compound, working at a low pH (e.g., pH 2.5-3) will suppress the ionization of the carboxylic acid group, keeping it in its neutral form.[4][8] This minimizes its interaction with the silanol groups and generally improves peak shape.[4]

  • Use an End-capped Column: Modern HPLC columns are often "end-capped," meaning the residual silanol groups are chemically deactivated with a small silane.[1] Using a highly deactivated, end-capped column can significantly reduce peak tailing for polar and ionizable compounds.[1][9]

  • Increase Buffer Concentration: A higher buffer concentration (e.g., >20 mM) in the mobile phase can help to mask the residual silanol groups and reduce their interaction with the analyte.[4][7]

Q4: Could my mobile phase be the problem?

Yes, an improperly prepared or optimized mobile phase is a frequent cause of peak shape issues.[3][10]

  • Incorrect pH: If the mobile phase pH is close to the pKa of this compound, both the ionized and unionized forms of the molecule will be present, which can lead to peak distortion.[9][11] It is crucial to operate at a pH that is at least 1.5 to 2 units away from the analyte's pKa.

  • Insufficient Buffer Capacity: If the buffer concentration is too low, it may not be able to maintain a consistent pH, especially when the sample is injected in a different solvent.[7] This can lead to peak shape variability.

Q5: What if all the peaks in my chromatogram are tailing?

If all peaks, not just this compound, are showing tailing, the issue is likely related to the HPLC system or the column itself, rather than a specific chemical interaction.[12] Potential causes include:

  • Column Void or Degradation: A void at the head of the column or degradation of the stationary phase can cause poor peak shape for all compounds.[4][10][12] This can happen over time, especially when operating at high pressures or pH extremes.

  • Extra-Column Dead Volume: Excessive tubing length between the injector, column, and detector, or poorly made connections can lead to band broadening and peak tailing.[9][13]

Q6: Can my sample injection technique affect peak shape?

Absolutely. Overloading the column with too much sample is a common reason for peak distortion, including tailing.[1][10][13]

  • Mass Overload: Injecting too high a concentration of this compound can saturate the stationary phase, leading to a broadened, tailing peak.[1][13]

  • Solvent Mismatch: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.[5][8] It is always best to dissolve the sample in the mobile phase itself if possible.

Quantitative Data Summary

The following table summarizes key parameters and their recommended ranges for troubleshooting peak tailing of this compound.

ParameterRecommended Range/ValueRationale for Peak Shape Improvement
Mobile Phase pH 2.5 - 3.0Suppresses ionization of the carboxylic acid group, minimizing secondary interactions with silanols.[4][8]
Buffer Concentration 20 - 50 mMMasks residual silanol groups and provides stable pH control.[4][7]
Column Type High-purity, end-capped C18Minimizes the number of available silanol groups for secondary interactions.[1][9]
Sample Concentration As low as practicalAvoids column overload, which can lead to peak asymmetry.[1][13]
Injection Volume < 5% of column volumePrevents band broadening and peak distortion due to injection effects.[8]
Extra-Column Tubing ID ≤ 0.005 inches (0.127 mm)Reduces dead volume in the system, which contributes to peak tailing.[9]

Experimental Protocols

Here are detailed methodologies for key troubleshooting experiments.

Protocol 1: Mobile Phase pH Adjustment

  • Objective: To determine the effect of mobile phase pH on the peak shape of this compound.

  • Materials:

    • HPLC grade water

    • HPLC grade acetonitrile or methanol

    • Phosphoric acid (H₃PO₄) or Trifluoroacetic acid (TFA)

    • Calibrated pH meter

  • Procedure:

    • Prepare the aqueous portion of your mobile phase (e.g., 90% water, 10% acetonitrile).

    • Measure the initial pH.

    • Slowly add a dilute solution of phosphoric acid or TFA dropwise while stirring to adjust the pH to approximately 2.5.

    • Confirm the final pH with a calibrated pH meter.

    • Filter the mobile phase through a 0.45 µm filter.

    • Equilibrate the HPLC column with the new mobile phase for at least 20 column volumes.

    • Inject your this compound standard and observe the peak shape.

Protocol 2: Column Overload Study

  • Objective: To assess if peak tailing is due to injecting too much sample.

  • Materials:

    • Stock solution of this compound at a known high concentration.

    • Mobile phase as the diluent.

  • Procedure:

    • Prepare a series of dilutions of your stock solution (e.g., 1:2, 1:5, 1:10, 1:50, 1:100) using the mobile phase.

    • Inject the highest concentration standard and record the chromatogram and asymmetry factor.

    • Sequentially inject the dilutions from highest to lowest concentration.

    • Analyze the peak shape for each injection. If the peak shape improves (asymmetry factor decreases) with dilution, the original issue was likely column overload.[1]

Visual Troubleshooting Guide

The following diagram illustrates a logical workflow for troubleshooting peak tailing in the HPLC analysis of this compound.

Troubleshooting_Peak_Tailing Start Peak Tailing Observed for this compound CheckAllPeaks Are all peaks tailing? Start->CheckAllPeaks ChemicalIssue Chemical Issue (Analyte-Specific) CheckAllPeaks->ChemicalIssue No PhysicalIssue Physical Issue (System-Wide) CheckAllPeaks->PhysicalIssue Yes CheckpH Adjust Mobile Phase pH (e.g., to 2.5-3.0) ChemicalIssue->CheckpH CheckColumn Use High-Purity, End-capped Column ChemicalIssue->CheckColumn CheckOverload Perform Dilution Study (Check for Overload) ChemicalIssue->CheckOverload CheckSystem Inspect for Dead Volume (Tubing, Connections) PhysicalIssue->CheckSystem CheckColumnHealth Check Column for Voids (Flush or Replace) PhysicalIssue->CheckColumnHealth Resolved Peak Shape Improved CheckpH->Resolved CheckColumn->Resolved CheckOverload->Resolved CheckSystem->Resolved CheckColumnHealth->Resolved

Caption: A flowchart for systematically troubleshooting peak tailing.

References

Technical Support Center: Chiral Resolution of DL-3-Phenyllactic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the chiral resolution of DL-3-Phenyllactic acid (DL-PLA).

Frequently Asked Questions (FAQs)

Q1: What are the common methods for the chiral resolution of this compound?

A1: The primary methods for resolving racemic this compound include High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP), enzymatic kinetic resolution, and diastereomeric salt crystallization. Other reported methods include chiral ligand exchange countercurrent chromatography and enantioselective liquid-liquid extraction with chiral ionic liquids.

Q2: Which chiral stationary phases (CSPs) are effective for the HPLC separation of this compound enantiomers?

A2: Polysaccharide-based CSPs are commonly used and have shown good results. Specifically, cellulose-based columns like Chiralcel® OJ-H (cellulose tris(4-methylbenzoate)) and amylose-based columns have been successfully employed for the baseline separation of DL-PLA enantiomers.[1]

Q3: What enzymes are typically used for the kinetic resolution of this compound?

A3: Lipases are the most frequently used enzymes for the kinetic resolution of DL-PLA. Novozyme 435, an immobilized Candida antarctica lipase B, has demonstrated high efficiency and enantioselectivity in the transesterification of DL-PLA.[2][3] Other lipases from various sources can also be screened for this purpose.[4]

Q4: What are suitable resolving agents for the diastereomeric salt crystallization of this compound?

A4: Chiral amines are effective resolving agents for acidic compounds like 3-Phenyllactic acid. While specific examples for DL-PLA are less commonly detailed in readily available literature, chiral amines such as (1R,2S)-(-)-ephedrine and α-methylbenzylamine are good candidates to screen for the formation of diastereomeric salts with differing solubilities.

Q5: How can I improve the enantiomeric excess (e.e.) in my resolution process?

A5: To improve enantiomeric excess, consider the following:

  • For HPLC: Optimize the mobile phase composition, flow rate, and column temperature. Ensure the chosen CSP provides sufficient chiral recognition.

  • For Enzymatic Resolution: Screen different enzymes, acyl donors, and solvents. Optimizing reaction time is crucial, as allowing the reaction to proceed beyond 50% conversion can decrease the e.e. of the remaining substrate. Lowering the reaction temperature can sometimes increase enantioselectivity.[5]

  • For Diastereomeric Salt Crystallization: Perform multiple recrystallization steps of the diastereomeric salt. The choice of solvent is critical, as it affects the solubility difference between the diastereomers.

Troubleshooting Guides

Chiral HPLC Resolution

Issue 1: Poor or No Resolution of Enantiomers

  • Possible Cause: Inappropriate chiral stationary phase (CSP).

    • Solution: Ensure the selected CSP (e.g., cellulose or amylose-based) is suitable for resolving acidic compounds like 3-Phenyllactic acid. Consult literature for validated columns for this or similar analytes.

  • Possible Cause: Suboptimal mobile phase composition.

    • Solution: The polarity of the mobile phase significantly impacts resolution. For normal-phase chromatography (e.g., hexane/isopropanol), systematically vary the ratio of the alcohol modifier. The addition of a small amount of an acidic modifier, such as 0.1% trifluoroacetic acid (TFA), is often necessary to improve peak shape and resolution for acidic analytes like PLA.[1]

  • Possible Cause: Incorrect flow rate or temperature.

    • Solution: Lowering the flow rate can sometimes improve resolution, but it will increase run time. Temperature affects the thermodynamics of the interaction between the analyte and the CSP; experiment with a range of temperatures (e.g., 15-40°C) to find the optimum.

Issue 2: Peak Splitting

  • Possible Cause: Contamination at the column inlet or a blocked frit.

    • Solution: If all peaks are splitting, this is a likely cause. First, try reversing and flushing the column (disconnect it from the detector first). If this doesn't resolve the issue, the inlet frit may need to be replaced. Using a guard column can help prevent this problem.[6]

  • Possible Cause: Sample solvent is incompatible with the mobile phase.

    • Solution: Ideally, the sample should be dissolved in the mobile phase. If a stronger solvent is used for dissolution, it can cause peak distortion, especially for early-eluting peaks. Try reducing the injection volume or diluting the sample in the mobile phase.

  • Possible Cause: Co-elution of an impurity.

    • Solution: If only one peak is splitting, it might be two different compounds eluting very closely. Adjusting the mobile phase composition or temperature may separate the two peaks.

Enzymatic Kinetic Resolution

Issue 1: Low Conversion Rate

  • Possible Cause: Inactive or insufficient enzyme.

    • Solution: Verify the storage conditions and activity of the lipase. Increase the enzyme loading in the reaction mixture.

  • Possible Cause: Suboptimal reaction conditions.

    • Solution: Optimize the temperature; while higher temperatures increase the reaction rate, they can also lead to enzyme denaturation. Screen different organic solvents, as the enzyme's activity can vary significantly between them. Ensure the acyl donor is in sufficient excess.

  • Possible Cause: Mass transfer limitations.

    • Solution: For immobilized enzymes, ensure adequate agitation or stirring to minimize diffusion limitations between the substrate and the enzyme particles.[3]

Issue 2: Low Enantioselectivity (low e.e.)

  • Possible Cause: The chosen enzyme is not selective for the substrate.

    • Solution: Screen a variety of lipases from different microbial sources to find one with high enantioselectivity for 3-Phenyllactic acid.[4]

  • Possible Cause: Reaction conditions are not optimal for selectivity.

    • Solution: Temperature can affect enantioselectivity; sometimes, running the reaction at a lower temperature improves the e.e., although it will take longer. The choice of acyl donor and solvent can also influence the enzyme's selectivity.

  • Possible Cause: The reaction has proceeded too far.

    • Solution: In a kinetic resolution, the maximum e.e. for the remaining substrate is achieved at or near 50% conversion. Monitor the reaction progress closely and stop it when the conversion reaches this point.

Diastereomeric Salt Crystallization

Issue 1: No Crystal Formation

  • Possible Cause: The diastereomeric salts are too soluble in the chosen solvent.

    • Solution: Screen a wider range of solvents. If the salts are highly soluble in a particular solvent, try adding an anti-solvent (a solvent in which the salts are poorly soluble) dropwise to induce precipitation.

  • Possible Cause: The solution is undersaturated.

    • Solution: Concentrate the solution by carefully evaporating some of the solvent.

  • Possible Cause: Nucleation is inhibited.

    • Solution: Try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution. If available, add a seed crystal of the desired diastereomeric salt.[1]

Issue 2: Low Yield of the Desired Diastereomeric Salt

  • Possible Cause: The desired salt is still significantly soluble in the mother liquor.

    • Solution: Optimize the solvent and temperature to further decrease the solubility of the target salt. Experiment with lower final crystallization temperatures.

  • Possible Cause: Premature isolation of the crystals.

    • Solution: Allow sufficient time for the crystallization to reach equilibrium before filtering the crystals.

Issue 3: Low Diastereomeric Excess (d.e.) / Purity

  • Possible Cause: Co-precipitation of both diastereomers.

    • Solution: The solubility difference between the two diastereomers in the chosen solvent may be insufficient. Screen for a solvent that maximizes this difference. A slower rate of crystallization, achieved through a gradual cooling process, often yields purer crystals. Ensure the filtered crystals are washed with a small amount of cold, fresh solvent to remove residual mother liquor.[1]

  • Possible Cause: Incorrect stoichiometry of the resolving agent.

    • Solution: The molar ratio of the resolving agent to the racemic acid is a critical parameter. While a 1:1 ratio is common, sometimes using 0.5 equivalents of the resolving agent can be more effective.[1]

Data Presentation

Table 1: Comparison of Chiral Resolution Methods for this compound

MethodKey Reagents/SystemEnantiomeric Excess (e.e.)Conversion/YieldReference
Enzymatic Resolution Novozyme 435, Vinyl Acetate>99% for L-(-)-O-acetyl-3-PLA~49%[2][3]
Chiral HPLC Chiralcel OJ-H column, Hexane/Isopropanol/TFABaseline SeparationN/A (Analytical)[1]
Liquid-Liquid Extraction Chiral Ionic Liquids (trans-CILs isomer)95.18% (after 5 extractions)N/A[7]

Experimental Protocols

Protocol 1: Chiral HPLC Separation of this compound

This protocol is based on a validated method for the separation of this compound enantiomers.[1]

  • HPLC System: A standard HPLC system with a UV detector.

  • Chiral Column: Chiralcel OJ-H (250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of hexane and isopropanol (IPA) in a 90:10 (v/v) ratio, containing 0.1% trifluoroacetic acid (TFA).

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 261 nm.

  • Sample Preparation: Dissolve the this compound sample in the mobile phase to a suitable concentration (e.g., 1 mg/mL).

  • Injection Volume: 10-20 µL.

  • Procedure: a. Equilibrate the column with the mobile phase until a stable baseline is achieved. b. Inject the sample. c. Monitor the chromatogram for the separation of the two enantiomers.

Protocol 2: Enzymatic Kinetic Resolution of this compound using Novozyme 435

This protocol is a generalized procedure based on the effective resolution using Novozyme 435.[2][3]

  • Materials:

    • This compound

    • Novozyme 435 (immobilized Candida antarctica lipase B)

    • Vinyl acetate (acyl donor)

    • Anhydrous organic solvent (e.g., tert-Butyl methyl ether)

    • Reaction vessel with magnetic stirring and temperature control.

  • Procedure: a. To the reaction vessel, add this compound (e.g., 1 mmol). b. Add the organic solvent (e.g., 20 mL). c. Add vinyl acetate (e.g., 3-5 equivalents). d. Add Novozyme 435 (e.g., 20-50 mg/mmol of substrate). e. Stir the mixture at a controlled temperature (e.g., 40-60°C). f. Monitor the reaction progress by taking small aliquots and analyzing them by chiral HPLC (using Protocol 1) to determine the conversion and enantiomeric excess of the remaining acid and the formed ester. g. Stop the reaction at approximately 50% conversion by filtering off the enzyme. h. The resulting mixture contains one enantiomer of 3-Phenyllactic acid and the acetylated form of the other enantiomer, which can be separated by standard chemical methods (e.g., extraction or chromatography).

Visualizations

HPLC_Troubleshooting_Workflow start Poor or No Resolution csp_check Is the CSP appropriate for acidic analytes? start->csp_check mp_check Is the mobile phase optimized? csp_check->mp_check Yes select_csp Select a suitable polysaccharide-based CSP (e.g., Chiralcel OJ-H) csp_check->select_csp No conditions_check Are flow rate and temperature optimized? mp_check->conditions_check Yes optimize_mp Vary alcohol %. Add 0.1% TFA for peak shape. mp_check->optimize_mp No optimize_conditions Perform flow rate and temperature studies. conditions_check->optimize_conditions No good_resolution Resolution Achieved conditions_check->good_resolution Yes select_csp->mp_check optimize_mp->conditions_check optimize_conditions->good_resolution

Caption: Troubleshooting workflow for poor chiral HPLC resolution.

Enzymatic_Resolution_Workflow start Start: Racemic this compound reaction_setup Reaction Setup: - DL-PLA - Lipase (e.g., Novozyme 435) - Acyl Donor (e.g., Vinyl Acetate) - Organic Solvent start->reaction_setup incubation Incubate with stirring at optimal temperature reaction_setup->incubation monitoring Monitor reaction progress (Chiral HPLC) incubation->monitoring monitoring->incubation <50% conversion stop_reaction Stop reaction at ~50% conversion (Filter enzyme) monitoring->stop_reaction ~50% conversion separation Separation of Products: - Unreacted PLA Enantiomer - Acetylated PLA Enantiomer stop_reaction->separation final_product Enantiomerically Pure 3-Phenyllactic Acid separation->final_product

Caption: Experimental workflow for enzymatic kinetic resolution.

Diastereomeric_Salt_Troubleshooting start Low Purity (d.e.) of Crystals solvent_check Is solvent selectivity high? start->solvent_check cooling_check Is cooling rate slow and controlled? solvent_check->cooling_check Yes screen_solvents Screen for solvents that maximize solubility difference. solvent_check->screen_solvents No washing_check Is crystal washing adequate? cooling_check->washing_check Yes slow_cooling Implement a gradual cooling profile. cooling_check->slow_cooling No wash_crystals Wash crystals with a small amount of cold, fresh solvent. washing_check->wash_crystals No high_purity High Purity Achieved washing_check->high_purity Yes screen_solvents->cooling_check slow_cooling->washing_check wash_crystals->high_purity

Caption: Troubleshooting low purity in diastereomeric salt crystallization.

References

Technical Support Center: Overcoming Solubility Challenges of DL-3-Phenyllactic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility issues encountered during experiments with DL-3-Phenyllactic acid.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

A: this compound is a solid compound with limited solubility in aqueous solutions.[1] Its solubility is significantly higher in organic solvents. For instance, its solubility in phosphate-buffered saline (PBS) at pH 7.2 is approximately 0.2 mg/mL, while in dimethyl sulfoxide (DMSO) it is ≥ 100 mg/mL.[1][2]

Q2: What are the recommended solvents for preparing stock solutions of this compound?

A: For preparing high-concentration stock solutions, organic solvents such as DMSO and dimethyl formamide are recommended.[1] The solubility in DMSO is reported to be at least 100 mg/mL, and in dimethyl formamide, it is approximately 12 mg/mL.[1][2] When preparing stock solutions, it is advised to use freshly opened, anhydrous DMSO as hygroscopic DMSO can negatively impact solubility.[2]

Q3: Can this compound be dissolved directly in aqueous buffers?

A: Yes, organic solvent-free aqueous solutions can be prepared by directly dissolving the solid in aqueous buffers. However, the solubility is low (approximately 0.2 mg/mL in PBS at pH 7.2).[1] It is not recommended to store aqueous solutions for more than one day to avoid potential degradation or precipitation.[1]

Q4: How can I improve the dissolution of this compound in a solvent?

A: To aid dissolution, especially if precipitation or phase separation occurs, gentle heating and/or sonication can be employed.[2][3] Ultrasonic treatment is specifically mentioned as being needed for dissolving in water and DMSO to reach higher concentrations.[2][3]

Troubleshooting Guide

Issue: Precipitation of this compound upon dilution of a stock solution into an aqueous medium.

Possible Cause 1: Exceeding the solubility limit in the final aqueous solution.

  • Solution: Decrease the final concentration of this compound in the aqueous medium. Refer to the solubility data to ensure the final concentration is below the solubility limit in your specific buffer system.

Possible Cause 2: Insufficient mixing or rapid addition of the stock solution.

  • Solution: Add the stock solution dropwise to the aqueous medium while vortexing or stirring vigorously to ensure rapid and uniform dispersion.

Possible Cause 3: The effect of the organic solvent on the overall solubility.

  • Solution: Minimize the percentage of the organic solvent in the final working solution. Ensure that the residual amount of the organic solvent is insignificant, as it may have physiological effects at low concentrations.[1] Consider using a co-solvent system if a higher concentration is required.

Issue: Inconsistent experimental results related to the compound's activity.

Possible Cause 1: Incomplete dissolution of the compound.

  • Solution: Visually inspect your solution for any undissolved particles. If present, utilize sonication or gentle warming to ensure complete dissolution before use.[2][3]

Possible Cause 2: Degradation of the compound in solution.

  • Solution: Prepare fresh aqueous solutions daily.[1] For stock solutions in organic solvents, store them at -20°C or -80°C as recommended to ensure stability.[1][2][3]

Solubility Data

Solvent/SystemSolubilityConcentration (mM)Notes
DMSO≥ 100 mg/mL601.77Use of newly opened DMSO is recommended.[2]
H₂O33.33 mg/mL200.57Requires sonication.[2]
Dimethyl Formamide~12 mg/mL72.21
PBS (pH 7.2)~0.2 mg/mL1.20
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL12.52Clear solution.[2]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.08 mg/mL12.52Clear solution.[2]
10% DMSO, 90% Corn Oil≥ 2.08 mg/mL12.52Clear solution.[2]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of fresh, anhydrous DMSO to achieve the target concentration (e.g., 100 mg/mL).

  • Vortex the solution vigorously.

  • If necessary, place the tube in an ultrasonic water bath for 5-10 minutes to ensure complete dissolution.

  • Store the stock solution at -20°C or -80°C.

Protocol 2: Preparation of a Working Solution in Aqueous Buffer
  • Thaw the this compound stock solution (from Protocol 1) at room temperature.

  • Vortex the stock solution briefly.

  • Add the required volume of the stock solution dropwise to the pre-warmed (if necessary) aqueous buffer while continuously vortexing or stirring.

  • Visually inspect the solution to ensure no precipitation has occurred.

  • Use the freshly prepared working solution for your experiment immediately. Do not store aqueous solutions for more than a day.[1]

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_troubleshooting Troubleshooting solid This compound (Solid) dissolve Dissolve in Organic Solvent (e.g., DMSO) solid->dissolve stock High-Concentration Stock Solution dissolve->stock dilute Dilute in Aqueous Buffer stock->dilute working Working Solution dilute->working precipitation Precipitation Occurs dilute->precipitation experiment Cell Culture / Assay working->experiment Proceed to Experiment sonicate Apply Sonication / Gentle Heating precipitation->sonicate Action check_conc Check Final Concentration precipitation->check_conc Action

Caption: Experimental workflow for preparing this compound solutions.

logical_relationship cluster_factors Factors Influencing Solubility cluster_enhancement Enhancement Techniques solvent Solvent Choice solubility This compound Solubility solvent->solubility temperature Temperature temperature->solubility ph pH of Medium ph->solubility concentration Concentration concentration->solubility sonication Sonication sonication->solubility heating Gentle Heating heating->solubility cosolvents Co-solvents cosolvents->solubility ph_adjustment pH Adjustment ph_adjustment->solubility

References

Technical Support Center: Matrix Effects in DL-3-Phenyllactic Acid Mass Spec Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the mass spectrometric analysis of DL-3-Phenyllactic acid.

Troubleshooting Guides

This section offers step-by-step guidance to diagnose and resolve common issues related to matrix effects in this compound analysis.

Issue 1: Poor Signal Response or High Signal Variability

Question: My signal for this compound is unexpectedly low, or the signal intensity is highly variable between replicate injections of the same sample. What are the possible causes and how can I troubleshoot this?

Answer:

Low or inconsistent signal intensity is a classic indicator of matrix effects, specifically ion suppression. Co-eluting endogenous components from the biological matrix (e.g., plasma, urine) can interfere with the ionization of this compound in the mass spectrometer's source, leading to a reduced and/or erratic signal.

Troubleshooting Workflow:

cluster_0 Troubleshooting: Poor/Variable Signal start Start: Poor or Variable Signal for this compound check_is Is a stable isotope-labeled internal standard (SIL-IS) like this compound-d3 being used? start->check_is implement_is Implement a SIL-IS. This is the most effective way to compensate for matrix effects. check_is->implement_is No evaluate_is_response Evaluate the SIL-IS response. Is it also low or variable? check_is->evaluate_is_response Yes implement_is->evaluate_is_response yes_is_variable Yes evaluate_is_response->yes_is_variable no_is_stable No evaluate_is_response->no_is_stable improve_sample_prep Improve sample preparation. The current method may not be sufficiently removing interferences. Consider protein precipitation, LLE, or SPE. yes_is_variable->improve_sample_prep optimize_chromatography Optimize chromatography to separate this compound from the interfering region. no_is_stable->optimize_chromatography improve_sample_prep->optimize_chromatography check_source Investigate ion source cleanliness and parameters. optimize_chromatography->check_source end End: Signal Improved check_source->end

Troubleshooting workflow for poor or variable signal.

Issue 2: Inaccurate Quantification and Poor Reproducibility

Question: My quantitative results for this compound are not accurate or reproducible, even when using an internal standard. What could be the problem?

Answer:

Inaccurate and irreproducible results, despite the use of an internal standard, can still be a consequence of severe matrix effects. This can happen if the matrix effect is differential, meaning it affects the analyte and the internal standard to different extents, or if the concentration of interfering substances is excessively high.

Troubleshooting Steps:

  • Verify Internal Standard Performance: Ensure that the stable isotope-labeled internal standard (SIL-IS), such as this compound-d3, is co-eluting with the analyte.[1] A significant shift in retention time between the analyte and the IS can lead to differential matrix effects.

  • Sample Dilution: A simple and often effective strategy is to dilute the sample extract.[2] This reduces the concentration of matrix components that can cause ion suppression.

  • Optimize Sample Preparation: Re-evaluate your sample preparation method. Protein precipitation is a common first step for plasma samples, but if matrix effects persist, consider more rigorous cleanup techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[3][4]

  • Chromatographic Separation: Modify your LC method to better separate this compound from the regions of significant ion suppression. This can be achieved by altering the gradient, mobile phase composition, or using a different column chemistry.

  • Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix as your samples (matrix-matched calibrators). This helps to compensate for systematic matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound analysis?

A1: Matrix effects are the alteration of the ionization efficiency of this compound by co-eluting compounds present in the sample matrix (e.g., plasma, urine, tissue homogenate).[5][6] These effects can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the mass spectrometry signal, ultimately affecting the accuracy, precision, and sensitivity of the analysis.[5][6]

Q2: How can I qualitatively assess for the presence of matrix effects?

A2: A post-column infusion experiment is a common method to qualitatively identify regions of ion suppression or enhancement in your chromatogram. In this technique, a constant flow of a this compound standard solution is introduced into the LC eluent after the analytical column and before the mass spectrometer's ion source. A blank matrix extract is then injected. Any dip or rise in the baseline signal of the infused analyte indicates the retention times at which matrix components are causing ion suppression or enhancement, respectively.[6]

Q3: What is the best way to correct for matrix effects in this compound quantification?

A3: The gold standard for correcting matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS), such as this compound-d3.[1] A SIL-IS is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement. By calculating the ratio of the analyte signal to the IS signal, the variability caused by matrix effects can be effectively normalized.

Q4: Are there specific sample preparation techniques recommended for reducing matrix effects for organic acids like this compound in biological fluids?

A4: For plasma or serum samples, protein precipitation with a solvent like methanol is a common and effective first step.[7] If further cleanup is required to mitigate matrix effects, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be employed. For urine samples, a simple "dilute-and-shoot" approach, where the urine is diluted with the mobile phase before injection, can often be sufficient to reduce matrix effects to an acceptable level.[2]

Q5: Can the choice of ionization source affect the severity of matrix effects?

A5: Yes. Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[3] If you are experiencing significant ion suppression with ESI, and your analyte is amenable to APCI, switching the ionization source could be a viable strategy. Additionally, operating in negative ion mode, if possible for this compound, may reduce interference as fewer matrix components ionize under these conditions.[3]

Quantitative Data Summary

The following tables summarize typical analytical parameters and performance data for the analysis of phenyllactic acid, which can serve as a benchmark for your experiments.

Table 1: LC-MS/MS Method Parameters for Phenyllactic Acid Analysis

ParameterSettingReference
LC Column Hypersil Gold C18 (100 x 2.1 mm, 1.9 µm)[8]
Mobile Phase A Water with 0.1% Formic Acid[8]
Mobile Phase B Methanol[8]
Flow Rate 250 µL/min[8]
Injection Volume 2 µL[8]
Ionization Mode Negative Electrospray Ionization (ESI)[7][8]
MRM Transition Consult instrument-specific optimization

Table 2: Performance Characteristics of a Validated LC-MS/MS Method for Phenyllactic Acid

ParameterValueReference
Linearity Range 50–1000.0 ng/mL[8]
Precision (RSD) < 10%[8]
Recovery Satisfactory (not specified)[8]
Lower Limit of Quantification (LLOQ) 0.02 to 0.25 µmol/L (in serum)[7]

Experimental Protocols

Protocol 1: Sample Preparation of Human Serum for this compound Analysis

This protocol is adapted from a validated method for the analysis of aromatic metabolites, including phenyllactic acid, in human serum.[7]

Materials:

  • Human serum samples

  • Methanol (LC-MS grade)

  • This compound-d3 internal standard solution

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • To a 1.5 mL microcentrifuge tube, add 100 µL of human serum.

  • Spike with an appropriate volume of this compound-d3 internal standard solution.

  • Add 300 µL of cold methanol to precipitate proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Qualitative Assessment of Matrix Effects by Post-Column Infusion

Materials:

  • LC-MS/MS system

  • Syringe pump

  • Tee-union

  • This compound standard solution (e.g., 1 µg/mL)

  • Blank matrix extract (prepared as in Protocol 1 without the internal standard)

Procedure:

  • Set up the LC-MS/MS system with the analytical column.

  • Connect the outlet of the LC column to one port of a tee-union.

  • Connect the syringe pump containing the this compound standard solution to the second port of the tee-union.

  • Connect the third port of the tee-union to the mass spectrometer's ion source.

  • Begin the LC gradient with the mobile phase.

  • Start the syringe pump to infuse the this compound solution at a low flow rate (e.g., 5-10 µL/min).

  • Once a stable baseline signal for the infused analyte is observed, inject the blank matrix extract.

  • Monitor the signal of the infused this compound throughout the chromatographic run. Dips in the baseline indicate regions of ion suppression.

Visualizations

cluster_1 Experimental Workflow for this compound Analysis sample_collection Sample Collection (Plasma/Urine) add_is Spike with this compound-d3 (IS) sample_collection->add_is sample_prep Sample Preparation (e.g., Protein Precipitation) add_is->sample_prep centrifugation Centrifugation sample_prep->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation supernatant_transfer->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lc_ms_analysis LC-MS/MS Analysis reconstitution->lc_ms_analysis data_processing Data Processing (Analyte/IS Ratio) lc_ms_analysis->data_processing

General experimental workflow for this compound analysis.

cluster_2 Logical Relationship for Mitigating Matrix Effects matrix_effect Matrix Effect Observed use_sil_is Use Stable Isotope-Labeled Internal Standard (SIL-IS) matrix_effect->use_sil_is optimize_sample_prep Optimize Sample Preparation (LLE, SPE) matrix_effect->optimize_sample_prep optimize_chromatography Optimize Chromatography matrix_effect->optimize_chromatography dilute_sample Dilute Sample matrix_effect->dilute_sample result Accurate & Reproducible Quantification use_sil_is->result optimize_sample_prep->result optimize_chromatography->result dilute_sample->result

Strategies for mitigating matrix effects in this compound analysis.

References

Technical Support Center: Enhancing the Stability of DL-3-Phenyllactic Acid in Solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DL-3-Phenyllactic acid (PLA). This resource is designed to assist researchers, scientists, and drug development professionals in understanding and improving the stability of PLA in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to support your work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: The stability of this compound (PLA), an aromatic alpha-hydroxy acid, in solution is primarily influenced by several factors:

  • pH: Like other alpha-hydroxy acids, the pH of the solution is a critical determinant of PLA's stability. Acidic conditions are generally preferred to maintain the unionized form of the acid, which is often more stable.

  • Temperature: Elevated temperatures can accelerate the degradation of PLA.

  • Light: Exposure to ultraviolet (UV) radiation can lead to photodegradation.

  • Oxidizing Agents: The presence of oxidizing agents can promote the degradation of PLA.

  • Presence of Metal Ions: Certain metal ions can catalyze degradation reactions.

Q2: What are the visual or analytical indicators of this compound degradation?

A2: Degradation of a PLA solution can be indicated by:

  • Color change: The solution may develop a yellow or brown tint.

  • Precipitation: Formation of insoluble degradation products may occur.

  • Change in pH: The pH of the solution may shift over time.

  • Loss of Potency: The most definitive indicator is a decrease in the concentration of PLA, which can be quantified using analytical techniques like High-Performance Liquid Chromatography (HPLC)[1][2][3].

Q3: What is the optimal pH range for storing a this compound solution?

A3: While specific quantitative stability data for PLA across a wide pH range is limited, general knowledge of alpha-hydroxy acids (AHAs) suggests that a pH range of 3.5 to 4.5 is often optimal for balancing stability and efficacy. At this pH, a significant portion of the acid remains in its more stable, unionized form.

Q4: Can I autoclave a solution of this compound?

A4: Autoclaving (steam sterilization) involves high temperatures (typically 121°C) and is likely to cause significant degradation of PLA. It is recommended to sterilize PLA solutions by filtration through a 0.22 µm filter.

Q5: How can I enhance the stability of my this compound solution?

A5: Several strategies can be employed to enhance the stability of PLA in solution:

  • pH Adjustment: Maintain the pH of the solution within the optimal range (e.g., 3.5-4.5) using a suitable buffer system.

  • Protection from Light: Store the solution in amber or opaque containers to protect it from light.

  • Temperature Control: Store the solution at controlled room temperature or under refrigeration, avoiding freezing.

  • Use of Antioxidants: The addition of antioxidants, such as ascorbic acid or tocopherol, may help to mitigate oxidative degradation.

  • Use of Chelating Agents: Incorporating a chelating agent like ethylenediaminetetraacetic acid (EDTA) can help to sequester metal ions that may catalyze degradation.

  • Inclusion Complexation: Complexation with cyclodextrins has been shown to improve the stability of various phenolic compounds and may be a viable strategy for PLA[4][5].

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Solution turns yellow/brown Oxidative degradation, photodegradation.1. Ensure the solution is protected from light by using amber vials. 2. Purge the solution and headspace with an inert gas (e.g., nitrogen, argon) to minimize oxygen exposure. 3. Consider adding an antioxidant to the formulation.
Precipitate forms in the solution Degradation leading to insoluble products, pH shift causing precipitation.1. Analyze the precipitate to identify its composition. 2. Verify and adjust the pH of the solution. 3. Filter the solution through a 0.22 µm filter. 4. Evaluate the storage temperature; some compounds are less soluble at lower temperatures.
Loss of PLA concentration over time Chemical degradation (hydrolysis, oxidation, photodegradation).1. Conduct a forced degradation study to identify the primary degradation pathways. 2. Optimize the formulation by adjusting pH and adding stabilizers (antioxidants, chelating agents). 3. Optimize storage conditions (temperature, light exposure).
Inconsistent analytical results (HPLC) Improper sample handling, degradation during analysis, analytical method issues.1. Ensure consistent and validated HPLC method is used[1][2][3]. 2. Prepare samples immediately before analysis. 3. Use a mobile phase that ensures the stability of PLA during the run.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound in Aqueous Solution

This protocol outlines a general procedure for conducting a forced degradation study to identify the degradation pathways of PLA.

1. Materials:

  • This compound (PLA)

  • HPLC-grade water

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC system with UV detector

  • pH meter

  • Photostability chamber

  • Temperature-controlled oven

2. Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of PLA in HPLC-grade water at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix equal volumes of the PLA stock solution and 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.

    • Repeat with 1 M HCl if no significant degradation is observed.

  • Base Hydrolysis:

    • Mix equal volumes of the PLA stock solution and 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Withdraw samples at various time points.

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before HPLC analysis.

    • Repeat with 1 M NaOH if no significant degradation is observed.

  • Oxidative Degradation:

    • Mix equal volumes of the PLA stock solution and 3% H₂O₂.

    • Store at room temperature, protected from light, for 24 hours.

    • Withdraw samples at various time points for HPLC analysis.

  • Thermal Degradation:

    • Place a sample of the PLA stock solution in a temperature-controlled oven at 60°C.

    • Withdraw samples at various time points over 7 days for HPLC analysis.

  • Photodegradation:

    • Expose a sample of the PLA stock solution in a photostability chamber according to ICH Q1B guidelines.

    • Simultaneously, keep a control sample in the dark at the same temperature.

    • Withdraw samples from both exposed and control groups at various time points for HPLC analysis.

  • HPLC Analysis: Analyze all samples by a validated stability-indicating HPLC method to determine the percentage of PLA remaining and to detect the formation of degradation products.

Protocol 2: HPLC Method for Quantification of this compound

This is a general HPLC method that can be adapted for the analysis of PLA. Method validation is crucial for accurate stability studies[1][2][3].

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of an acidic aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: UV detection at approximately 210 nm or 261 nm[1].

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-30°C.

Data Presentation

Table 1: Hypothetical Stability of this compound under Forced Degradation Conditions

Condition Time % PLA Remaining (Hypothetical) Appearance of Degradation Products (Hypothetical)
0.1 M HCl 24 h at 60°C95%Minor peaks observed
0.1 M NaOH 24 h at 60°C70%Significant new peaks observed
3% H₂O₂ 24 h at RT85%Multiple small peaks observed
Heat 7 days at 60°C90%Minor increase in impurity peaks
Light ICH Q1B80%Specific photodegradation peaks observed

Note: This table presents hypothetical data for illustrative purposes. Actual results will depend on the specific experimental conditions.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis start Prepare PLA Stock Solution acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxidation Oxidation start->oxidation heat Thermal Stress start->heat light Photostability start->light hplc HPLC Analysis acid->hplc base->hplc oxidation->hplc heat->hplc light->hplc data Data Interpretation hplc->data

Caption: Experimental workflow for a forced degradation study of this compound.

degradation_pathway PLA This compound DP1 Hydrolysis Products (e.g., Phenylpyruvic acid) PLA->DP1 H₂O / H⁺ or OH⁻ DP2 Oxidation Products (e.g., Benzoic acid derivatives) PLA->DP2 [O] DP3 Photodegradation Products PLA->DP3

Caption: Potential degradation pathways of this compound in solution.

troubleshooting_flowchart start Instability Observed (e.g., color change, precipitation) check_ph Check pH of Solution start->check_ph check_storage Review Storage Conditions (Temp, Light) check_ph->check_storage pH is optimal optimize_formulation Optimize Formulation check_ph->optimize_formulation pH is out of range add_stabilizers Consider Adding Stabilizers (Antioxidant, Chelating Agent) check_storage->add_stabilizers Conditions are appropriate check_storage->optimize_formulation Conditions are inappropriate add_stabilizers->optimize_formulation end Stable Solution optimize_formulation->end

Caption: Troubleshooting flowchart for addressing instability of this compound solutions.

References

Technical Support Center: Enhanced DL-3-Phenyllactic Acid Production in Engineered Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the genetic engineering of bacteria for enhanced DL-3-Phenyllactic acid (PLA) production.

Frequently Asked Questions (FAQs)

Q1: What are the primary bacterial hosts used for recombinant this compound production?

A1: The most commonly used bacterial hosts are Escherichia coli and various species of Lactic Acid Bacteria (LAB). E. coli is favored for its well-understood genetics and rapid growth, while LAB species like Lactobacillus plantarum and Pediococcus acidilactici are attractive because they are generally regarded as safe (GRAS) and naturally produce PLA.[1]

Q2: What are the key metabolic pathways involved in this compound synthesis in bacteria?

A2: There are two main biosynthetic pathways for PLA in bacteria. The "de novo pathway" synthesizes PLA from glucose. The "core pathway" utilizes phenylalanine as a precursor, converting it to phenylpyruvic acid (PPA) through an aminotransferase, which is then reduced to PLA by a dehydrogenase.[2] In many engineered systems, the focus is on the conversion of phenylalanine or the precursor phenylpyruvic acid (PPA) to PLA.[2][3][4]

Q3: Which enzymes are crucial for enhancing PLA production through genetic engineering?

A3: Key enzymes include aminotransferases (transaminases) that convert phenylalanine to phenylpyruvic acid (PPA), and dehydrogenases (e.g., lactate dehydrogenase) that reduce PPA to PLA.[1][2][3] Overexpressing genes encoding these enzymes is a common strategy to boost production. For instance, co-expressing L-amino acid oxidase and L-lactate dehydrogenase in E. coli has been shown to be effective.[5]

Q4: What are the typical yields of this compound in engineered bacteria?

A4: Yields can vary significantly depending on the bacterial strain, genetic modifications, and fermentation conditions. In shake flask cultures, yields can be around 1.42 g/L.[6][7][8] However, with optimized fed-batch fermentation, titers as high as 52.89 g/L have been achieved in engineered E. coli.[6][7][8]

Troubleshooting Guides

This section addresses common issues encountered during experiments for enhanced this compound production.

Problem Potential Cause(s) Troubleshooting Suggestions
Low PLA Titer - Inefficient precursor supply (Phosphoenolpyruvate - PEP, and Erythrose-4-phosphate - E4P).- Rate-limiting enzyme activity.- Sub-optimal fermentation conditions (e.g., pH, temperature, dissolved oxygen).[6][9]- Plasmid instability.- Enhance the availability of PEP and E4P by overexpressing genes like tktA and pckA.[6][10]- Increase the copy number of genes encoding rate-limiting enzymes such as feedback-resistant versions of aroG and pheA.[6]- Optimize fermentation parameters. For example, maintaining dissolved oxygen (DO) between 20-30% has been shown to improve yields.[6][8]- Ensure continuous antibiotic selection to maintain plasmids.[6][8]
High Byproduct Formation (e.g., Acetic Acid) - Overflow metabolism due to high glucose concentration.- Sub-optimal dissolved oxygen levels.[6]- Implement a dissolved oxygen feedback feeding strategy to control glucose levels and minimize acetate formation.[6]- Modulate the aeration rate to maintain optimal DO levels.
Poor Cell Growth - Toxicity of PLA or intermediate metabolites.- Nutrient limitation in the fermentation medium.- Sub-optimal culture conditions (pH, temperature).- Investigate the tolerance of the host strain to PLA and consider adaptive evolution or engineering for improved tolerance.- Optimize the composition of the fermentation medium, including carbon and nitrogen sources.- Ensure pH is maintained within the optimal range for the specific bacterial strain, often between 6.0 and 7.0.[11]
Low Conversion of Phenylpyruvic Acid (PPA) to PLA - Insufficient activity of the dehydrogenase responsible for the conversion.- Cofactor (NADH/NADPH) limitation.- Overexpress a highly active dehydrogenase, such as D-lactate dehydrogenase.[11]- Co-express an enzyme for cofactor regeneration, like glucose dehydrogenase (GDH), to ensure a sufficient supply of NADH.[9]
Inconsistent Results Between Batches - Variability in inoculum preparation.- Inconsistent fermentation conditions.- Genetic instability of the engineered strain.- Standardize the protocol for inoculum preparation, including culture age and cell density.- Tightly control all fermentation parameters (pH, temperature, DO, feeding rates).- Periodically verify the genetic integrity of the engineered strain through sequencing or PCR.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on enhanced this compound production.

Table 1: PLA Production in Engineered E. coli

Strain / ConditionTiter (g/L)Yield (g/g glucose)Productivity (g/L/h)Reference
Engineered E. coli MG-P10 (Shake Flask)1.42 ± 0.02N/AN/A[6][7][8]
Engineered E. coli MG-P10 (6L Fermenter, Optimized DO)52.89 ± 0.250.225N/A[6][7][8]
Recombinant E. coli (ldh-lpox) (High cell density)1.62N/AN/A[5]
Recombinant E. coli (Fed-batch bioconversion)17.25 (103.8 mM)N/A17.25 (103.8 mM/h)[9]

Table 2: PLA Production in Lactic Acid Bacteria (LAB)

Strain / ConditionTiter (mM)Reference
Lactobacillus plantarum (Increased Phenylalanine)>0.57[12][13][14]
Leuconostoc mesenteroides ATCC 8293 (Growing cells)35[11]
Lactobacillus zeae Y44 (with 5 mM PPA)4.21[15]
Coculture of three LAB strains (Optimized fermentation)7.37 (1225 mg/L)[16]

Experimental Protocols

1. General Shake Flask Fermentation Protocol for Engineered E. coli

  • Inoculate a single colony of the recombinant E. coli strain into 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic.

  • Incubate overnight at 37°C with shaking at 220 rpm.

  • Inoculate 20 mL of seed medium with the overnight culture at a 5% (v/v) ratio.

  • Incubate the seed culture overnight at 37°C and 220 rpm.

  • Inoculate the fermentation medium at a 10% (v/v) ratio with the seed culture.

  • Cultivate at 37°C and 200 rpm for 48 hours.

  • When the optical density at 600 nm (OD600) reaches 0.6, add IPTG to a final concentration of 0.1 mM to induce gene expression.[6][8]

  • Collect samples periodically for analysis.

2. High-Performance Liquid Chromatography (HPLC) for PLA Quantification

  • Sample Preparation: Centrifuge the culture sample to pellet the cells. Filter the supernatant through a 0.22 µm filter.

  • HPLC System: Use a C18 column (e.g., 5 µm, 4.6 x 250 mm).

  • Mobile Phase: A gradient of mobile phase A (e.g., 0.05% trifluoroacetic acid in water) and mobile phase B (e.g., 0.05% trifluoroacetic acid in methanol).

  • Gradient Example:

    • 0-15 min: 40% B to 80% B

    • 15-16 min: Hold at 80% B

    • 16-18 min: 80% B to 40% B[6]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 210 nm.

  • Quantification: Compare the peak area of the sample to a standard curve of pure PLA.

Diagrams

Experimental_Workflow cluster_strain_dev Strain Development cluster_fermentation Fermentation Process cluster_analysis Analysis gene_selection Gene Selection (e.g., dehydrogenase, aminotransferase) plasmid_construction Plasmid Construction gene_selection->plasmid_construction transformation Transformation into Host (e.g., E. coli) plasmid_construction->transformation strain_verification Strain Verification (PCR, Sequencing) transformation->strain_verification inoculum_prep Inoculum Preparation strain_verification->inoculum_prep shake_flask Shake Flask Fermentation (Initial Screening) inoculum_prep->shake_flask bioreactor Bioreactor Fermentation (Optimization) shake_flask->bioreactor process_monitoring Process Monitoring (OD, pH, DO, Substrate) bioreactor->process_monitoring sampling Sampling bioreactor->sampling hplc HPLC Analysis (PLA Quantification) sampling->hplc data_analysis Data Analysis hplc->data_analysis

Caption: Experimental workflow for enhanced PLA production.

Metabolic_Pathway glucose Glucose pep Phosphoenolpyruvate (PEP) glucose->pep e4p Erythrose-4-Phosphate (E4P) glucose->e4p byproducts Byproducts (e.g., Acetic Acid) glucose->byproducts shikimate_pathway Shikimate Pathway pep->shikimate_pathway e4p->shikimate_pathway phenylalanine L-Phenylalanine shikimate_pathway->phenylalanine ppa Phenylpyruvic Acid (PPA) phenylalanine->ppa Aminotransferase (Transamination) pla This compound (PLA) ppa->pla Dehydrogenase (Reduction)

Caption: Core metabolic pathway for PLA production from glucose.

Troubleshooting_Logic start Low PLA Production check_growth Check Cell Growth start->check_growth poor_growth Poor Growth check_growth->poor_growth check_expression Verify Protein Expression (SDS-PAGE) expression_issue Low/No Expression check_expression->expression_issue check_precursor Analyze Precursor (Phenylalanine/PPA levels) precursor_issue Precursor Limitation check_precursor->precursor_issue optimize_fermentation Optimize Fermentation (pH, DO, Temp) genetic_modification Further Genetic Modification poor_growth->check_expression No poor_growth->optimize_fermentation Yes expression_issue->check_precursor No plasmid_construction Check Plasmid Integrity / Codon Optimization expression_issue->plasmid_construction Yes precursor_issue->optimize_fermentation No precursor_issue->genetic_modification Yes

Caption: Troubleshooting logic for low PLA production.

References

Reducing by-product formation during DL-3-Phenyllactic acid synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of DL-3-Phenyllactic acid (PLA). This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their PLA synthesis, with a focus on minimizing by-product formation.

Frequently Asked Questions (FAQs)

Q1: What are the common by-products observed during the synthesis of this compound?

A1: During the biotechnological synthesis of this compound, several by-products can be formed depending on the metabolic pathways of the microorganism used and the fermentation conditions. Common by-products include:

  • Lactic Acid: Produced by lactic acid bacteria (LAB) as a primary metabolite from glucose metabolism.[1]

  • 4-Hydroxyphenyllactic acid (OH-PLA): This can be produced if tyrosine is present in the medium, as it can also be a substrate for the same enzymatic pathway.[2][3]

  • Benzaldehyde and Phenylacetaldehyde: These can be formed as minor metabolites in the phenylalanine metabolism pathway by some lactic acid bacteria.[4]

  • Phenylpyruvic acid (PPA): The immediate precursor to PLA. Incomplete conversion can result in residual PPA in the final product.[5]

  • Phenylalanine: The initial substrate for the core biosynthetic pathway. Inefficient transamination can lead to its presence in the final mixture.[6]

Q2: What is the primary rate-limiting step in the microbial synthesis of PLA from phenylalanine?

A2: The initial conversion of phenylalanine to phenylpyruvic acid (PPA) through transamination is often the rate-limiting step in the biosynthesis of PLA.[1][6] Overcoming this bottleneck is a key strategy to enhance PLA production.

Q3: Can using phenylpyruvic acid (PPA) directly as a substrate help in reducing by-products?

A3: Yes, using PPA as a direct precursor can be an effective strategy. It bypasses the rate-limiting transamination step from phenylalanine, which can significantly increase the yield of PLA and shorten the fermentation time.[1][7] This approach can also reduce the formation of by-products derived from alternative phenylalanine metabolism. However, it's important to control the concentration of PPA, as high levels can cause substrate inhibition.[1]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low yield of this compound Inefficient conversion of phenylalanine to phenylpyruvic acid (PPA).- Switch to using PPA as the direct substrate. - Optimize fermentation conditions (pH, temperature, glucose concentration) to enhance enzyme activity. - Co-express enzymes like lactate dehydrogenase and formate dehydrogenase to improve conversion rates.[6]
High levels of residual Phenylpyruvic acid (PPA) Incomplete reduction of PPA to PLA.- Ensure sufficient cofactor (NADH) regeneration. This can be improved by co-expressing glucose dehydrogenase.[8][9] - Optimize the pH of the reaction, as the activity of lactate dehydrogenase is pH-dependent. - Increase the concentration of the biocatalyst (whole cells or enzyme).
Presence of 4-Hydroxyphenyllactic acid (OH-PLA) Presence of tyrosine in the fermentation medium.- Use a defined medium with controlled amino acid composition, specifically excluding or limiting tyrosine.[3][10]
Substrate inhibition leading to low conversion High initial concentration of PPA.- Implement a fed-batch fermentation strategy to maintain a low but sufficient concentration of PPA in the medium.[4][5] - Immobilize the cells or enzymes to potentially improve tolerance to substrate inhibition.
Formation of other aromatic by-products (e.g., benzaldehyde) Alternative metabolic pathways of the host strain.- Select a microbial strain with high specificity for the reduction of PPA to PLA. - Genetically engineer the host strain to knock out competing metabolic pathways.

Experimental Protocols

Protocol 1: Whole-Cell Biocatalysis for D-Phenyllactic Acid Synthesis

This protocol is adapted from a study using engineered E. coli to produce D-phenyllactic acid.[8]

1. Strain Cultivation and Induction:

  • Culture engineered E. coli cells (co-expressing a novel D-lactate dehydrogenase and glucose dehydrogenase) in LB medium with appropriate antibiotics at 37°C and 200 rpm for 10 hours.
  • Inoculate fresh LB medium (4% v/v) and continue cultivation under the same conditions.
  • When the optical density at 600 nm (OD600) reaches 0.8, induce protein expression by adding lactose to a final concentration of 8 g/L.
  • Continue incubation at 28°C and 150 rpm for 8 hours.
  • Harvest cells by centrifugation at 8000 x g for 10 minutes at 4°C and wash twice with potassium phosphate buffer (100 mM, pH 7.0).

2. Biocatalytic Reaction:

  • Prepare a reaction mixture containing:
  • 100 mM potassium phosphate buffer (pH 7.0)
  • 50 g/L sodium phenylpyruvate
  • An equimolar amount of glucose (as a co-substrate for cofactor regeneration)
  • A specific concentration of the harvested whole cells (e.g., 10 g DCW/L).
  • Incubate the reaction mixture at 30°C with shaking at 200 rpm.

3. Product Analysis:

  • Monitor the conversion of sodium phenylpyruvate to D-phenyllactic acid using High-Performance Liquid Chromatography (HPLC).

Protocol 2: Determination of Phenyllactic Acid Concentration by HPLC

This protocol is based on methods described for analyzing PLA in fermentation broth.[11][12]

1. Sample Preparation:

  • Centrifuge the cell culture at 10,000 x g for 10 minutes at 4°C.
  • Filter the supernatant through a 0.22 µm sterile filter to obtain a cell-free supernatant.
  • For extraction from certain media, acidify the supernatant with formic acid and extract three times with an equal volume of ethyl acetate. Evaporate the ethyl acetate and redissolve the residue in methanol.

2. HPLC Analysis:

  • Column: C18 reverse-phase column (e.g., Agilent Zorbax SB-C18, 150 mm x 4.6 mm, 5 µm).
  • Mobile Phase: A mixture of methanol and water (e.g., 35% methanol) containing 0.05% trifluoroacetic acid (TFA).
  • Flow Rate: 1 ml/min.
  • Detection: UV detector at 210 nm.
  • Quantification: Determine the concentration of PLA by comparing the peak area to a standard curve prepared with pure this compound.

Signaling Pathways and Workflows

PLA_Synthesis_Pathway Glucose Glucose Byproducts Other By-products (e.g., Lactic Acid) Glucose->Byproducts Primary Metabolism Phenylalanine Phenylalanine PPA Phenylpyruvic Acid (PPA) Phenylalanine->PPA Transamination (Rate-limiting) PLA This compound (PLA) PPA->PLA Reduction (e.g., Lactate Dehydrogenase) Tyrosine Tyrosine OH_PLA 4-Hydroxyphenyllactic Acid (OH-PLA) Tyrosine->OH_PLA Side Reaction

Caption: Biosynthetic pathway for this compound and potential by-product formation.

Troubleshooting_Workflow Start Start: Low PLA Yield or High By-product Formation Check_Substrate Analyze Residual Substrates (Phenylalanine, PPA) Start->Check_Substrate High_Phe High Phenylalanine? Check_Substrate->High_Phe High_PPA High PPA? High_Phe->High_PPA No Optimize_Transamination Optimize Transamination: - Use PPA directly - Modify strain High_Phe->Optimize_Transamination Yes Optimize_Reduction Optimize Reduction: - Enhance cofactor regeneration - Adjust pH High_PPA->Optimize_Reduction Yes Analyze_Byproducts Analyze By-product Profile (e.g., OH-PLA) High_PPA->Analyze_Byproducts No End End: Optimized Synthesis Optimize_Transamination->End Optimize_Reduction->End High_OH_PLA High OH-PLA? Analyze_Byproducts->High_OH_PLA Modify_Medium Modify Medium: - Remove Tyrosine High_OH_PLA->Modify_Medium Yes High_OH_PLA->End No Modify_Medium->End

Caption: A logical workflow for troubleshooting by-product formation in PLA synthesis.

References

Technical Support Center: Scaling Up DL-3-Phenyllactic Acid Production

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the production of DL-3-Phenyllactic Acid (PLA). This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up PLA production from the laboratory to pilot scale. Here you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear, accessible format.

Troubleshooting Guide

This guide addresses specific issues that may arise during the scaling up of this compound production.

Issue 1: Low PLA Yield After Scaling Up

Q: We observed a significant drop in PLA yield when moving from a shake flask to a 5L fermenter. What are the potential causes and how can we troubleshoot this?

A: A decrease in yield upon scale-up is a common challenge. Several factors could be responsible:

  • Inadequate Oxygen Supply: While PLA is often produced under microaerophilic or anaerobic conditions by lactic acid bacteria (LAB), the optimal dissolved oxygen (DO) level can be strain-specific. In larger vessels, ensuring homogenous oxygen distribution is critical.

  • pH Fluctuation: The accumulation of organic acids, including PLA and lactic acid, can rapidly decrease the pH of the fermentation broth, inhibiting microbial growth and enzyme activity.[1] Effective pH control is more challenging in larger volumes.

  • Substrate Limitation: The precursor for PLA, typically L-phenylalanine or phenylpyruvic acid (PPA), may become a limiting factor as the cell density increases in a larger fermenter.

  • Nutrient Gradients: Inadequate mixing in a larger vessel can lead to nutrient gradients, where cells in different parts of the fermenter experience different nutrient availabilities.

Troubleshooting Steps:

  • Optimize Dissolved Oxygen (DO):

    • Experiment with different agitation speeds and aeration rates to identify the optimal DO level for your specific production strain.

    • Consider implementing a DO-stat fed-batch fermentation strategy to maintain a constant DO level.

  • Implement pH Control:

    • Use an automated pH control system in your pilot-scale fermenter to maintain the pH at the optimal level for your microbial strain (typically around 6.0 for many LAB).[2]

    • Consider the use of neutralizing agents like CaCO3 mixed into the medium.[3]

  • Fed-Batch Strategy:

    • Switch from a batch to a fed-batch fermentation process.[2] This involves intermittently feeding the precursor (PPA) and a carbon source (like glucose) to avoid substrate limitation and toxic accumulation of by-products.[2]

  • Improve Mixing:

    • Ensure your fermenter's agitation system is adequate for the vessel size and viscosity of the broth to ensure homogenous distribution of nutrients and cells.

Issue 2: Inconsistent PLA Production Between Batches

Q: Our pilot-scale production of PLA shows significant variability from one batch to another. How can we improve consistency?

A: Batch-to-batch inconsistency often points to variations in starting conditions or process control.

  • Inoculum Quality: The age, cell density, and metabolic state of the inoculum can significantly impact fermentation performance.

  • Media Preparation: Minor variations in media components, sterilization time, or final pH can affect microbial growth and product formation.

  • Process Parameter Control: Inconsistent control of temperature, pH, and nutrient feeding can lead to variable outcomes.

Troubleshooting Steps:

  • Standardize Inoculum Preparation:

    • Develop a strict protocol for inoculum preparation, including the growth phase of the seed culture and the volume of inoculum used.

  • Ensure Media Consistency:

    • Use high-quality media components and precisely control the preparation process.

    • Validate your sterilization process to avoid overheating, which can degrade sensitive media components.

  • Calibrate and Monitor Probes:

    • Regularly calibrate pH and DO probes to ensure accurate process monitoring and control.

  • Implement Process Analytical Technology (PAT):

    • Where possible, use online monitoring of key parameters to ensure they remain within the desired range throughout the fermentation.

Issue 3: Difficulty in PLA Purification

Q: We are struggling with the downstream purification of PLA from the fermentation broth, leading to significant product loss. What are some effective purification strategies?

A: The purification of PLA can be challenging due to its similar properties to other organic acids in the fermentation broth.

  • Cell Removal: Inefficient removal of microbial cells can interfere with subsequent purification steps.

  • Co-purification of Other Organic Acids: Lactic acid and other organic acids produced by the microorganisms can be difficult to separate from PLA.

  • Product Degradation: Harsh purification conditions (e.g., extreme pH or high temperatures) can lead to the degradation of PLA.

Troubleshooting Steps:

  • Efficient Cell Separation:

    • Use centrifugation followed by microfiltration to effectively remove cells and other suspended solids from the fermentation broth.[4]

  • Solvent Extraction:

    • After cell removal, acidify the supernatant to a low pH (e.g., 2.0) and perform a liquid-liquid extraction with a suitable solvent like ethyl acetate.[5]

  • Chromatography:

    • For high-purity PLA required for pharmaceutical applications, chromatographic methods are often necessary. Reverse-phase chromatography can be an effective step.

  • Process Optimization:

    • Carefully optimize each step of the downstream process to maximize recovery. This may involve exploring different solvents, pH conditions, and chromatographic resins.

Frequently Asked Questions (FAQs)

Q1: What is the typical metabolic pathway for PLA production in lactic acid bacteria?

A1: In most PLA-producing lactic acid bacteria, the biosynthesis of PLA begins with the amino acid L-phenylalanine. Phenylalanine is first converted to phenylpyruvic acid (PPA) through a transamination reaction. Subsequently, PPA is reduced to 3-phenyllactic acid by the action of lactate dehydrogenase.[6][7]

Q2: What are the advantages of microbial fermentation over chemical synthesis for PLA production?

A2: Microbial fermentation offers several advantages, including milder reaction conditions, use of renewable substrates, and the potential for stereospecific production of either D- or L-PLA, depending on the microbial strain and its enzymes. Chemical synthesis often involves harsher conditions, potential for environmental pollution, and can result in a racemic mixture of DL-PLA, which may require further resolution.[8]

Q3: How can I accurately quantify the concentration of PLA in my fermentation broth?

A3: The most common and reliable method for PLA quantification is High-Performance Liquid Chromatography (HPLC).[4][9][10] A typical method involves separating the sample on a C18 column and detecting PLA using a UV detector at a wavelength of around 210-261 nm.[6][9]

Q4: Is the addition of a precursor necessary for PLA production?

A4: While some lactic acid bacteria can produce PLA from components present in standard growth media, the yield is often low.[6] Supplementing the fermentation medium with a precursor, such as L-phenylalanine or phenylpyruvic acid (PPA), can significantly increase the production of PLA.[7][11]

Q5: What are some common microbial strains used for PLA production?

A5: Several species of lactic acid bacteria are known to produce PLA, with Lactobacillus plantarum being one of the most studied.[12][13] Other reported strains include Lactobacillus crustorum and Pediococcus acidilactici.[3][14]

Data Presentation

Table 1: Comparison of PLA Production Parameters in Different Fermentation Scales
ParameterLab Scale (Shake Flask)Pilot Scale (5L Fermenter)Key Considerations for Scale-Up
Typical Volume 50 - 250 mL2 - 5 LMaintaining geometric similarity
pH Control Buffer in mediaAutomated pH probe & base/acid additionCrucial for maintaining optimal conditions
Aeration Shaking speedSparging and agitationEnsuring homogenous DO levels
PLA Titer (g/L) 1.0 - 5.010.0 - 50.0+Dependent on optimization
Challenges Limited process controlMaintaining homogeneity, heat removalProcess control and monitoring
Table 2: Typical HPLC Parameters for PLA Quantification
ParameterValueReference
Column C18 (e.g., Agilent Zorbax SB-C18)[6]
Mobile Phase 35% methanol with 0.05% trifluoroacetic acid[10]
Flow Rate 1.0 mL/min[10]
Detection Wavelength 209 nm[10]
Retention Time Varies depending on exact conditions

Experimental Protocols

Protocol 1: Fed-Batch Fermentation for PLA Production in a Pilot-Scale Fermenter
  • Inoculum Preparation:

    • Inoculate a single colony of the production strain into 100 mL of MRS broth.

    • Incubate at 30°C for 24 hours.

    • Use this seed culture to inoculate the pilot-scale fermenter.

  • Fermenter Preparation:

    • Prepare the fermentation medium (e.g., modified MRS broth) in a 5L fermenter and sterilize.

    • Calibrate the pH and DO probes.

  • Fermentation:

    • Inoculate the fermenter with the seed culture (e.g., 5% v/v).

    • Maintain the temperature at 30°C.

    • Control the pH at 6.0 using 5M NaOH.[2]

    • After an initial batch phase of 12 hours, start the fed-batch phase.

    • Intermittently feed a concentrated solution of PPA (e.g., 100 g/L) and glucose (e.g., 500 g/L) every 2 hours.[2]

  • Sampling and Analysis:

    • Take samples at regular intervals to measure cell density (OD600), pH, and PLA concentration by HPLC.

Protocol 2: Extraction and Quantification of PLA from Fermentation Broth
  • Sample Preparation:

    • Centrifuge 10 mL of fermentation broth at 10,000 x g for 10 minutes to pellet the cells.[6]

    • Filter the supernatant through a 0.22 µm syringe filter to obtain a cell-free supernatant.[6]

  • Extraction:

    • Acidify the cell-free supernatant to pH 2.0 with a suitable acid (e.g., formic acid).[5]

    • Add an equal volume of ethyl acetate and vortex for 15 minutes.[5]

    • Centrifuge to separate the phases and collect the upper ethyl acetate layer.

    • Evaporate the ethyl acetate to dryness.

    • Reconstitute the dried extract in the HPLC mobile phase.[5]

  • HPLC Analysis:

    • Inject the reconstituted sample into the HPLC system.

    • Quantify the PLA concentration by comparing the peak area to a standard curve of known PLA concentrations.

Visualizations

PLA_Production_Pathway L-Phenylalanine L-Phenylalanine Phenylpyruvic_Acid Phenylpyruvic Acid (PPA) L-Phenylalanine->Phenylpyruvic_Acid Transamination DL-3-Phenyllactic_Acid This compound (PLA) Phenylpyruvic_Acid->DL-3-Phenyllactic_Acid Reduction (Lactate Dehydrogenase)

Caption: Microbial production pathway of this compound.

Scaling_Up_Workflow cluster_lab Lab Scale cluster_pilot Pilot Scale Strain_Selection Strain Selection & Optimization Shake_Flask Shake Flask Experiments Strain_Selection->Shake_Flask Analytical_Method Analytical Method Development (HPLC) Shake_Flask->Analytical_Method Fermenter_Optimization Fermenter Process Optimization (pH, DO) Analytical_Method->Fermenter_Optimization Fed_Batch Fed-Batch Strategy Development Fermenter_Optimization->Fed_Batch Downstream_Processing Downstream Processing & Purification Fed_Batch->Downstream_Processing Final_Product Final_Product Downstream_Processing->Final_Product High-Purity PLA

Caption: Workflow for scaling up this compound production.

References

Validation & Comparative

DL-3-Phenyllactic Acid vs. Lactic Acid: A Comparative Guide for Food Preservation

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of food preservation, the demand for effective and natural antimicrobial agents is ever-increasing. Both DL-3-Phenyllactic acid (PLA) and Lactic Acid (LA) have emerged as prominent organic acids with significant potential to inhibit microbial growth and extend the shelf-life of various food products. This guide provides an objective comparison of their performance, supported by available experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions.

Performance Comparison

FeatureThis compound (PLA)Lactic Acid (LA)
Antimicrobial Spectrum Broad-spectrum activity against bacteria (Gram-positive and Gram-negative) and fungi.Primarily effective against bacteria, with some antifungal activity.
Potency Generally exhibits a lower Minimum Inhibitory Concentration (MIC) against certain pathogens compared to LA, indicating higher potency.Effective, but may require higher concentrations than PLA for the same level of inhibition against some microbes.
Mechanism of Action Disrupts cell wall and membrane integrity, and can bind to genomic DNA, leading to cell death.Primarily lowers intracellular pH and disrupts the cell membrane.
Food Applications Used as a natural antimicrobial in the food industry to control fungal contamination and extend shelf-life.Widely used as a preservative, acidity regulator, and flavor enhancer in dairy, meat, and bakery products.
Synergistic Effects Shows synergistic antifungal activity when combined with lactic acid and acetic acid.Can act synergistically with other antimicrobial compounds.

Antimicrobial Efficacy: Quantitative Data

Direct comparative studies providing a comprehensive set of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for PLA and LA against a wide range of foodborne pathogens under identical conditions are limited. However, available data suggests that PLA often exhibits superior or comparable antimicrobial activity at lower concentrations.

Table 1: Comparative Minimum Inhibitory Concentration (MIC) of PLA and LA against select microorganisms.

MicroorganismThis compound (PLA) - MICLactic Acid (LA) - MICReference
Aggregatibacter actinomycetemcomitans20 mM>25 mM
Listeria innocuaLower than LAHigher than PLA
Salmonella enterica serotype Derby2.0 mg/mLNot directly compared in the same study
Escherichia coli O262.75 mg/mLNot directly compared in the same study

Note: The lack of standardized, head-to-head comparative studies necessitates careful interpretation of these values. The efficacy of both acids is influenced by factors such as pH, temperature, and the specific food matrix.

Shelf-Life Extension: Supporting Data

While studies have demonstrated the potential of both PLA and LA to extend the shelf-life of various food products, direct comparative data using the purified compounds is scarce. Much of the research on PLA's efficacy in food systems has utilized PLA-producing lactic acid bacteria (LAB).

  • Bakery Products: Sourdough bread made with a starter containing Lactobacillus plantarum, a known producer of PLA, has been shown to have a significantly prolonged shelf-life, with delayed growth of common spoilage molds like Aspergillus niger and Penicillium roqueforti. Studies have also indicated that certain strains of lactic acid bacteria can extend the shelf life of bread by up to four days by inhibiting fungal growth.

  • Dairy Products: Lactic acid is a key component in the preservation of many dairy products. The antifungal properties of PLA-producing LAB are also being explored for the biopreservation of dairy products to prevent spoilage by molds.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is widely used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Test microorganisms (bacterial or fungal strains)

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Stock solutions of this compound and Lactic acid

  • Sterile pipette tips and multichannel pipettes

  • Incubator

  • Microplate reader (optional, for quantitative analysis)

Procedure:

  • Preparation of Antimicrobial Dilutions: Prepare a series of twofold dilutions of PLA and LA in the appropriate growth medium directly in the 96-well plates. The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the growth medium to a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi.

  • Inoculation: Add 50 µL of the prepared inoculum to each well containing the antimicrobial dilutions, as well as to a positive control well (containing only medium and inoculum) and a negative control well (containing only medium).

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).

  • Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.

Shelf-Life Evaluation of Food Products

This protocol outlines a general procedure for assessing the effectiveness of preservatives in extending the shelf-life of a food product.

Materials:

  • Food product to be tested (e.g., fresh meat, cheese, bread)

  • Solutions of this compound and Lactic acid at desired concentrations

  • Control samples (without any added preservative)

  • Appropriate packaging material

  • Incubators or storage chambers with controlled temperature and humidity

  • Microbiological testing supplies (e.g., agar plates for total viable count, yeast and mold count)

  • Equipment for sensory evaluation

Procedure:

  • Sample Preparation and Treatment: Divide the food product into uniform samples. Treat the samples with the respective preservative solutions (PLA and LA) at specified concentrations. A control group should remain untreated.

  • Packaging and Storage: Package all samples under identical conditions and store them at a temperature relevant to the product's typical storage conditions (e.g., refrigeration for meat and dairy, room temperature for bread).

  • Microbiological Analysis: At regular intervals throughout the storage period, take samples from each treatment group and perform microbiological analyses. This typically includes determining the total viable count (TVC), yeast and mold counts, and enumeration of specific spoilage organisms or pathogens.

  • Sensory Evaluation: At the same intervals, a trained sensory panel should evaluate the samples for key attributes such as appearance, odor, flavor, and texture. A standardized scoring system should be used.

  • Data Analysis: Analyze the microbiological data (log CFU/g or CFU/cm²) and sensory scores over time. The shelf-life is considered ended when the microbial load reaches a predetermined unacceptable level or when there is a significant decline in sensory scores.

Visualizing the Mechanisms of Action

To better understand the distinct ways in which PLA and LA exert their antimicrobial effects, the following diagrams illustrate their primary signaling pathways.

cluster_PLA This compound (PLA) Mechanism PLA PLA CellWall Bacterial Cell Wall PLA->CellWall Damages CellMembrane Cell Membrane PLA->CellMembrane Disrupts Integrity DNA Genomic DNA PLA->DNA Binds to CellDeath_PLA Cell Death CellWall->CellDeath_PLA CellMembrane->CellDeath_PLA DNA->CellDeath_PLA

Caption: Antimicrobial mechanism of this compound (PLA).

cluster_LA Lactic Acid (LA) Mechanism LA Lactic Acid Intracellular_pH Intracellular pH LA->Intracellular_pH Lowers CellMembrane_LA Cell Membrane LA->CellMembrane_LA Disrupts CellDeath_LA Cell Death Intracellular_pH->CellDeath_LA CellMembrane_LA->CellDeath_LA

Caption: Antimicrobial mechanism of Lactic Acid (LA).

Conclusion

Both this compound and Lactic acid are valuable tools in the arsenal of food preservatives. The available evidence suggests that PLA may offer a broader spectrum of activity and higher potency against certain microorganisms compared to LA. However, a clear gap exists in the literature regarding direct, comprehensive comparative studies on their efficacy in various food matrices. Further research focusing on head-to-head comparisons of purified PLA and LA is crucial for a complete understanding of their relative advantages and for optimizing their application in the food industry. Researchers and developers are encouraged to conduct such studies to build a more robust dataset for informed decision-making in the development of next-generation food preservation strategies.

Validating DL-3-Phenyllactic Acid as a Biomarker for Microbial Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of DL-3-Phenyllactic acid (PLA) with other established biomarkers of microbial activity, supported by experimental data and detailed methodologies. Our objective is to offer a clear, data-driven resource for validating PLA's utility in research and clinical settings.

Introduction to this compound (PLA)

This compound is a phenolic acid produced by various microorganisms, most notably Lactic Acid Bacteria (LAB) such as Lactobacillus, Bifidobacterium, and Pediococcus.[1][2] It is a downstream metabolite of phenylalanine metabolism and has gained attention for its antimicrobial properties against a broad spectrum of bacteria and fungi.[3][4][5] This intrinsic bioactivity, coupled with its microbial origin, positions PLA as a potential biomarker for the metabolic activity of specific gut commensals.

Comparative Analysis of Microbial Biomarkers

The utility of a biomarker is defined by its sensitivity, specificity, and correlation with the biological activity of interest. Here, we compare PLA with a well-established class of microbial biomarkers: short-chain fatty acids (SCFAs).

Table 1: Performance Comparison of Microbial Biomarkers

Biomarker ClassExamplesPrimary Microbial ProducersPrimary Substrate(s)Key Performance Characteristics
Phenolic Acids This compound (PLA)Lactic Acid Bacteria (Lactobacillus, Bifidobacterium, etc.)PhenylalanineSpecificity: High for phenylalanine-metabolizing bacteria. Correlation: Positively correlated with the abundance of specific Bifidobacterium species in the infant gut.[1] Other: Possesses direct antimicrobial effects.[3]
Short-Chain Fatty Acids (SCFAs) Acetate, Propionate, ButyrateDiverse anaerobes (Firmicutes, Bacteroidetes)[6]Dietary FiberSensitivity: High for overall gut microbial fermentation activity. Correlation: Fecal levels are well-correlated with gut microbial diversity and function.[7] Other: Serve as a primary energy source for colonocytes and have immunomodulatory roles.[6][8]

Experimental Protocols

Accurate and reproducible quantification is paramount for biomarker validation. Below are detailed methodologies for the analysis of PLA and SCFAs in biological samples.

Protocol 1: Quantification of this compound in Human Samples via LC-MS/MS

This protocol is adapted from standard methods for the analysis of small molecules in biological matrices.

1. Sample Preparation (Human Plasma/Serum):

  • To 100 µL of plasma or serum, add 400 µL of ice-cold methanol containing an internal standard (e.g., ¹³C₆-Phenyllactic acid).
  • Vortex for 1 minute to precipitate proteins.
  • Centrifuge at 14,000 x g for 10 minutes at 4°C.
  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis:

  • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.9 µm).
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 5 µL.
  • Mass Spectrometry: Triple quadrupole mass spectrometer operating in negative ion mode.
  • Transitions: Monitor the specific precursor-to-product ion transitions for PLA and the internal standard.

Protocol 2: Quantification of Short-Chain Fatty Acids in Human Fecal Samples via GC-MS

This protocol is a widely used method for SCFA analysis.

1. Sample Preparation (Human Feces):

  • Homogenize a known weight of fecal sample (e.g., 50 mg) in a known volume of sterile water.
  • Acidify the homogenate with an equal volume of 50% hydrochloric acid.
  • Add an internal standard (e.g., 2-ethylbutyric acid).
  • Extract the SCFAs with two volumes of diethyl ether.
  • Centrifuge to separate the phases and transfer the ether layer to a new tube.
  • Derivatize the SCFAs by adding N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) and incubate at 60°C for 30 minutes.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Column: A capillary column suitable for volatile fatty acid analysis (e.g., DB-FFAP).
  • Carrier Gas: Helium.
  • Temperature Program: An initial temperature of 60°C, ramped to 200°C.
  • Injection Mode: Splitless.
  • Mass Spectrometry: Electron ionization (EI) source operating in scan mode or selected ion monitoring (SIM) for targeted analysis.

Signaling Pathways and Biological Relationships

Understanding the biological context of a biomarker is crucial for its validation. PLA has been shown to interact with host cells through specific signaling pathways.

Biosynthesis of this compound

The primary pathway for PLA production in lactic acid bacteria involves the conversion of the essential amino acid phenylalanine.

Biosynthesis of this compound Phenylalanine Phenylalanine Phenylpyruvic_acid Phenylpyruvic_acid Phenylalanine->Phenylpyruvic_acid Aromatic Amino Acid Transaminase DL_3_Phenyllactic_acid DL_3_Phenyllactic_acid Phenylpyruvic_acid->DL_3_Phenyllactic_acid Lactate Dehydrogenase

PLA Biosynthesis Pathway
PLA Interaction with Host Immune Cells via HCAR3

D-phenyllactic acid, a stereoisomer of PLA, has been identified as an agonist for the Hydroxycarboxylic Acid Receptor 3 (HCAR3), a G-protein coupled receptor expressed on immune cells.[9][10]

PLA Signaling via HCAR3 cluster_cell Immune Cell PLA D-Phenyllactic Acid HCAR3 HCAR3 PLA->HCAR3 G_protein Gi/o HCAR3->G_protein activates Adenylate_cyclase Adenylate Cyclase G_protein->Adenylate_cyclase inhibits cAMP cAMP Adenylate_cyclase->cAMP produces Immune_response Modulation of Immune Response cAMP->Immune_response regulates

PLA and HCAR3 Signaling
PLA and the NF-κB Signaling Pathway

In some cellular contexts, PLA has been shown to activate the NF-κB signaling pathway, a key regulator of inflammation and cell survival.[11]

PLA and NF-κB Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PLA This compound IKK_complex IKK Complex PLA->IKK_complex activates IκBα IκBα IKK_complex->IκBα phosphorylates NF_κB NF-κB (p65/p50) IκBα_P P-IκBα IκBα->IκBα_P NF_κB_nuc NF-κB (p65/p50) NF_κB->NF_κB_nuc translocates Proteasome Proteasome IκBα_P->Proteasome degradation Gene_expression Target Gene Expression NF_κB_nuc->Gene_expression regulates

PLA and NF-κB Activation

Conclusion and Future Directions

This compound shows promise as a specific biomarker for the metabolic activity of certain beneficial gut microbes, particularly Lactic Acid Bacteria. Its direct antimicrobial properties add another layer of biological relevance. However, to establish PLA as a robust and widely applicable biomarker, further research is needed to:

  • Conduct direct comparative studies: Head-to-head comparisons with SCFAs and other biomarkers in various clinical cohorts are necessary to determine its relative sensitivity and specificity.

  • Elucidate its role in host-microbe interactions: Deeper investigation into the signaling pathways modulated by PLA will provide a more complete understanding of its physiological significance.

  • Standardize analytical methods: The development and validation of standardized, high-throughput analytical methods will be crucial for its adoption in large-scale clinical studies.

This guide provides a foundational framework for researchers and drug development professionals to objectively evaluate the potential of this compound as a valuable biomarker in the context of microbial activity and its impact on human health.

References

A Comparative Analysis of DL-3-Phenyllactic Acid Production in Engineered Bacterial Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Bacterial Strains for DL-3-Phenyllactic Acid Synthesis, Supported by Experimental Data.

This compound (PLA) is a valuable organic acid with broad-spectrum antimicrobial properties, making it a compound of significant interest in the food, feed, and pharmaceutical industries. Microbial fermentation has emerged as a promising and sustainable alternative to chemical synthesis for PLA production. This guide provides a comparative analysis of different bacterial strains, primarily focusing on metabolically engineered Escherichia coli and various Lactobacillus species, for their efficiency in producing PLA.

Data Presentation: Comparative Performance of Bacterial Strains

The following table summarizes the quantitative data on this compound production across different bacterial strains and fermentation strategies, as reported in recent literature.

Bacterial StrainKey Genetic Modifications / StrategySubstrate(s)Fermentation ScaleTiter (g/L)Yield (g/g)Productivity (g/L/h)Reference
Escherichia coli MG-P10Overexpression of aroGfbr, pheAfbr, tktA, pckA; Knockout of trpE; Introduction of ppr from Lactobacillus sp.Glucose6 L Fed-batch52.89 ± 0.25Not ReportedNot Reported[1][2][3]
Escherichia coli MG-P10(Same as above)GlucoseShake Flask1.42 ± 0.02Not ReportedNot Reported[1][2][3]
Recombinant E. coliCo-expression of L-lactate dehydrogenase (ldhL) from L. plantarum and glucose dehydrogenase (gdh) from B. megateriumPhenylpyruvic acid (PPA), GlucoseFed-batch Bioconversion~17.2 (103.8 mM)Not Reported17.2 (103.8 mM/h)[4]
Lactobacillus crustorum NWAFU 1078Wild-type (optimized conditions)Phenylpyruvic acid (PPA)Batch Fermentation~2.53 (15.2 mM)Not ReportedNot Reported
Bacillus coagulans SDMWild-type (whole-cell bioconversion)Phenylpyruvic acid (PPA), Glucose2 L Fed-batch37.30.702.3[5]
Lactobacillus sp. SK007Wild-type (resting cells)Phenylpyruvic acid (PPA), GlucoseNot Specified~1.13 (6.8 mM)Not ReportedNot Reported[6]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for key experiments cited in the production of this compound.

Construction of Engineered E. coli Strains

This protocol outlines the general steps for genetically modifying E. coli to enhance PLA production.

  • Gene Amplification and Plasmid Construction:

    • Genes of interest (e.g., aroG, pheA from E. coli, ppr from Lactobacillus sp.) are amplified via PCR from genomic DNA or synthesized with codon optimization.

    • Amplified genes are cloned into suitable expression vectors (e.g., pETDuet, pTrc99a) using standard restriction digestion and ligation techniques.

  • Chromosomal Gene Knockout:

    • Homologous recombination systems, such as the CRISPR/Cas9 system or λ-Red recombinase system, are employed for targeted gene deletions (e.g., trpE).

    • This involves constructing a suicide plasmid containing antibiotic resistance markers flanked by regions homologous to the target gene's upstream and downstream sequences.

    • The plasmid is introduced into the host E. coli strain, and selection for double-crossover events leads to the desired gene knockout.

  • Strain Verification:

    • Successful gene insertions and deletions are confirmed by PCR analysis and DNA sequencing.

Fermentation for PLA Production

This section describes a typical fed-batch fermentation process for high-titer PLA production in engineered E. coli.

  • Seed Culture Preparation:

    • A single colony of the engineered strain is inoculated into Luria-Bertani (LB) medium and incubated overnight.

    • This culture is then transferred to a seed medium (e.g., containing peptone, yeast extract, NaCl, and glucose) and grown to a suitable optical density.[1][7]

  • Fed-Batch Fermentation:

    • The seed culture is inoculated into a fermenter containing a defined fermentation medium. A typical medium consists of glucose, yeast extract, MgSO₄·7H₂O, (NH₄)₂SO₄, K₂HPO₄, and various trace elements and vitamins.[1][7]

    • The fermentation is carried out at a controlled temperature (e.g., 37°C) and pH.

    • Dissolved oxygen (DO) is maintained at a specific level (e.g., 20-30%) by adjusting the agitation speed and aeration rate. A DO-feedback feeding strategy is often employed, where a concentrated glucose solution is fed to the culture to maintain the DO level, thereby preventing substrate inhibition and promoting high cell density.[1]

  • Sampling and Analysis:

    • Samples are withdrawn at regular intervals to monitor cell growth (OD₆₀₀) and PLA concentration.

PLA Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol details a common method for the quantitative analysis of PLA in fermentation broth.

  • Sample Preparation:

    • Fermentation broth samples are centrifuged to remove bacterial cells.

    • The supernatant is filtered through a 0.22 µm syringe filter to remove any remaining particulate matter.[8]

  • HPLC Analysis:

    • Column: A C18 reverse-phase column is commonly used. For chiral separation of D- and L-PLA, a chiral column such as Chiralcel OJ-H is employed.[9][10]

    • Mobile Phase: A typical mobile phase for C18 columns is a gradient of acetonitrile and water containing a small percentage of an acid (e.g., sulfuric acid or trifluoroacetic acid). For chiral separation, a mixture of hexane and isopropanol with trifluoroacetic acid is often used.[8][9][10]

    • Detection: PLA is detected using a UV detector, typically at a wavelength of 230 nm or 261 nm.[9][10]

    • Quantification: The concentration of PLA is determined by comparing the peak area of the sample to a standard curve generated from known concentrations of pure PLA.

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate key pathways and workflows in the production of this compound.

G cluster_0 Upstream Pathway (Common in E. coli) cluster_1 Phenylalanine Biosynthesis cluster_2 PLA Production Pathway Glucose Glucose PEP Phosphoenolpyruvate (PEP) Glucose->PEP E4P Erythrose-4-Phosphate (E4P) Glucose->E4P DAHP DAHP PEP->DAHP aroG E4P->DAHP aroG Chorismate Chorismate DAHP->Chorismate Prephenate Prephenate Chorismate->Prephenate pheA Tryptophan Tryptophan Chorismate->Tryptophan trpE (Knockout) Phenylpyruvate Phenylpyruvic Acid (PPA) Prephenate->Phenylpyruvate Phenylalanine Phenylalanine Phenylpyruvate->Phenylalanine PLA This compound (PLA) Phenylpyruvate->PLA Lactate Dehydrogenase (LDH) / Phenylpyruvate Reductase (ppr) Phenylalanine->Phenylpyruvate Transaminase

Caption: Biosynthetic pathway of this compound from glucose.

G start Start: Select Bacterial Strain strain_eng Strain Engineering (Gene Overexpression/Knockout) start->strain_eng fermentation Fermentation (Seed Culture -> Bioreactor) strain_eng->fermentation sampling Sampling & Monitoring (OD, pH, DO) fermentation->sampling extraction Downstream Processing (Centrifugation, Filtration) fermentation->extraction sampling->fermentation Process Control analysis Analysis (HPLC Quantification) extraction->analysis end End: Purified PLA analysis->end

Caption: General experimental workflow for PLA production.

References

A Comparative Guide to HPLC and LC-MS Methods for the Quantification of DL-3-Phenyllactic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation and comparison of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the quantitative analysis of DL-3-Phenyllactic acid. This compound (PLA) is a broad-spectrum antimicrobial compound with significant interest in the pharmaceutical and food industries. Accurate and reliable quantification of PLA is crucial for research, development, and quality control purposes. This document outlines detailed experimental protocols for both analytical techniques and presents a comparative analysis of their performance based on published experimental data.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This method is adapted from a validated protocol for the resolution of this compound.[1][2]

Instrumentation:

  • HPLC system with a UV detector

  • Chiralcel OJ-H column (250 mm x 4.6 mm, 5 µm particle size)

Mobile Phase:

  • A mixture of hexane and isopropanol (IPA) in a 90:10 ratio, containing 0.1% trifluoroacetic acid (TFA).

Chromatographic Conditions:

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 261 nm

  • Injection Volume: 20 µL

Standard and Sample Preparation:

  • Standard solutions of this compound are prepared in the mobile phase at concentrations ranging from 80 to 960 µg/mL.

  • Samples are diluted with the mobile phase to fall within the calibrated range.

Liquid Chromatography-Mass Spectrometry (LC-MS) Method

This protocol is based on a validated LC-MS/MS method for the quantification of phenyllactic acid in complex matrices.[3]

Instrumentation:

  • LC-MS/MS system equipped with an electrospray ionization (ESI) source.

  • Hypersil Gold C18 column (100 mm x 2.1 mm, 1.9 µm particle size).

Mobile Phase:

  • Solvent A: Water with 0.1% formic acid

  • Solvent B: Methanol

  • Gradient Elution: The gradient starts with 98% Solvent A for 2 minutes, then ramps to 95% Solvent B over 13 minutes. This composition is held for 3 minutes before returning to the initial conditions.

Chromatographic and Mass Spectrometric Conditions:

  • Flow Rate: 250 µL/min

  • Column Temperature: 20°C

  • Injection Volume: 2 µL

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Detection Mode: Selective Reaction Monitoring (SRM)

Standard and Sample Preparation:

  • Standard solutions of phenyllactic acid are prepared over a concentration range of 50 to 1000.0 ng/mL.

  • Samples may require a simple dilution step before analysis.

Method Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of the HPLC and LC-MS methods.

cluster_hplc HPLC Method cluster_lcms LC-MS Method hplc_dev Method Development hplc_val Individual Validation (Linearity, Accuracy, Precision) hplc_dev->hplc_val sample_prep Prepare Aliquots of Same Samples lcms_dev Method Development lcms_val Individual Validation (Linearity, Accuracy, Precision) lcms_dev->lcms_val hplc_analysis Analyze Samples with HPLC sample_prep->hplc_analysis lcms_analysis Analyze Samples with LC-MS sample_prep->lcms_analysis data_comp Comparative Data Analysis (Bland-Altman, Correlation) hplc_analysis->data_comp lcms_analysis->data_comp conclusion Conclusion on Method Interchangeability data_comp->conclusion

Cross-validation workflow for HPLC and LC-MS methods.

Data Presentation: Performance Comparison

The following tables summarize the key performance parameters of the HPLC and LC-MS methods for the analysis of this compound based on published data.

Table 1: Linearity

ParameterHPLC MethodLC-MS Method
Linear Range 80 - 960 µg/mL[2]50 - 1000 ng/mL[3]
Correlation Coefficient (r²) > 0.99[2]Not explicitly stated, but linear calibration curves were obtained[3]

Table 2: Precision

ParameterHPLC MethodLC-MS Method
Intra-day Precision (%RSD) < 2.0%[4]< 10%[3]
Inter-day Precision (%RSD) < 3.0%[4]< 10%[3]

Table 3: Accuracy

ParameterHPLC MethodLC-MS Method
Recovery (%) 98.7%[4][5]Satisfactory recovery reported[3]

Table 4: Sensitivity

ParameterHPLC MethodLC-MS Method
Limit of Detection (LOD) 1 µg/mL[4]Not explicitly stated
Limit of Quantitation (LOQ) Not explicitly statedNot explicitly stated

Discussion

This comparative guide highlights the distinct advantages and operational ranges of HPLC and LC-MS for the quantification of this compound.

The HPLC method demonstrates excellent precision and accuracy within the microgram per milliliter range.[2][4] Its linearity over a broad concentration range makes it well-suited for applications where PLA concentrations are relatively high, such as in process monitoring of fermentation broths or the analysis of bulk drug substances. The instrumentation is widely available in most analytical laboratories, and the method is robust and cost-effective for routine analysis.

On the other hand, the LC-MS method offers significantly higher sensitivity, with a linear range in the nanogram per milliliter level.[3] This makes it the preferred choice for applications requiring trace-level quantification, such as in pharmacokinetic studies, biological matrix analysis, or the detection of low-level impurities. The high selectivity of mass spectrometric detection (specifically with SRM) minimizes interference from complex sample matrices, providing more reliable results for challenging samples.

References

DL-3-Phenyllactic Acid: A Comparative Analysis of its Antimicrobial Efficacy Against Other Natural Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals evaluating the antimicrobial potential of DL-3-Phenyllactic acid (PLA) in comparison to other prominent natural antimicrobials. This report provides a detailed analysis of their efficacy, supported by experimental data, methodologies, and visual representations of their mechanisms of action.

Introduction

The rise of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Natural compounds, with their diverse chemical structures and biological activities, represent a promising avenue for the development of new antimicrobial drugs. Among these, this compound (PLA), an organic acid produced by various microorganisms, has garnered significant attention for its broad-spectrum antimicrobial properties. This guide provides an objective comparison of the antimicrobial efficacy of PLA against other well-established natural antimicrobials: carvacrol, thymol, and eugenol.

Comparative Antimicrobial Efficacy: A Quantitative Overview

The antimicrobial efficacy of a compound is often quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the substance that prevents visible growth of a microorganism. The following tables summarize the MIC values of this compound and other selected natural antimicrobials against common pathogenic bacteria and fungi, compiled from various studies.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Pathogens

MicroorganismStrainMIC (mg/mL)Reference
Aggregatibacter actinomycetemcomitansATCC 295233.3[1]
Klebsiella pneumoniae-2.5[2]
Listeria monocytogenes-7[3]

Note: The original study reported the MIC for A. actinomycetemcomitans as 20 mM, which has been converted to mg/mL for consistency.

Table 2: Comparative Minimum Inhibitory Concentrations (MIC) of Natural Antimicrobials Against Common Pathogens

MicroorganismStrainThis compound (mg/mL)Carvacrol (mg/mL)Thymol (mg/mL)Eugenol (mg/mL)
Staphylococcus aureusATCC 6538-0.1250.5-
Staphylococcus aureusATCC 25923--0.175 - 0.31-
Escherichia coliATCC 8739--0.125 - 0.18>1
Pseudomonas aeruginosaATCC 15442-1.250.5>1
Candida albicansATCC 10231-0.250.10.03% - 0.25% (v/v)

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a critical step in assessing the efficacy of an antimicrobial agent. The most common method cited in the literature is the broth microdilution assay.

Broth Microdilution Method for MIC Determination

This method involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated under appropriate conditions (e.g., 18-24 hours at 37°C). The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

A generalized workflow for this process is as follows:

  • Preparation of Antimicrobial Stock Solution: A stock solution of the test compound is prepared in a suitable solvent.

  • Serial Dilutions: Serial twofold dilutions of the stock solution are made in broth medium directly in the wells of a 96-well plate.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific cell density (e.g., 0.5 McFarland standard).

  • Inoculation: Each well is inoculated with the microbial suspension. Control wells (no antimicrobial and no inoculum) are included.

  • Incubation: The plate is incubated under optimal conditions for the growth of the microorganism.

  • Reading of Results: The MIC is visually determined as the lowest concentration showing no turbidity or by measuring the optical density at 600 nm (OD600) using a microplate reader.

Mechanisms of Antimicrobial Action

Understanding the mechanism by which an antimicrobial agent exerts its effect is crucial for its development as a therapeutic. The signaling pathways and cellular targets of this compound and the compared natural antimicrobials are distinct.

This compound: Dual-Action Antimicrobial

This compound exhibits a multifaceted mechanism of action, primarily targeting the bacterial cell envelope and genetic material.[1][2][4]

PLA_Mechanism PLA This compound CellMembrane Bacterial Cell Membrane PLA->CellMembrane Disrupts Integrity DNA Bacterial DNA PLA->DNA Intercalates MembraneDamage Membrane Damage & Increased Permeability CellMembrane->MembraneDamage DNAIntercalation DNA Intercalation & Replication Inhibition DNA->DNAIntercalation CellDeath Cell Death MembraneDamage->CellDeath DNAIntercalation->CellDeath

Figure 1. Antimicrobial mechanism of this compound.

Carvacrol, Thymol, and Eugenol: Membrane-Active Phenolic Compounds

Carvacrol, thymol, and eugenol are phenolic compounds that primarily exert their antimicrobial effects by disrupting the cytoplasmic membrane of microorganisms. This disruption leads to a cascade of events culminating in cell death.[5][6][7]

Phenols_Mechanism cluster_phenols Natural Phenols Carvacrol Carvacrol CellMembrane Bacterial Cell Membrane Carvacrol->CellMembrane Thymol Thymol Thymol->CellMembrane Eugenol Eugenol Eugenol->CellMembrane MembraneDisruption Membrane Disruption & Increased Permeability CellMembrane->MembraneDisruption IonLeakage Ion Leakage & Loss of Proton Motive Force MembraneDisruption->IonLeakage ATPDysregulation ATP Synthesis Dysregulation IonLeakage->ATPDysregulation CellDeath Cell Death ATPDysregulation->CellDeath

Figure 2. General antimicrobial mechanism of phenolic compounds.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the antimicrobial efficacy of a test compound.

Experimental_Workflow Start Start PrepCultures Prepare Microbial Cultures Start->PrepCultures PrepCompounds Prepare Test Compound Stock Solutions Start->PrepCompounds MICAssay Perform Broth Microdilution MIC Assay PrepCultures->MICAssay PrepCompounds->MICAssay Incubation Incubate Plates MICAssay->Incubation ReadResults Read and Record MIC Values Incubation->ReadResults DataAnalysis Analyze and Compare Efficacy ReadResults->DataAnalysis End End DataAnalysis->End

Figure 3. Workflow for antimicrobial efficacy testing.

Conclusion

This compound demonstrates significant antimicrobial activity against a range of pathogenic microorganisms. Its dual mechanism of action, targeting both the cell membrane and DNA, suggests a lower propensity for resistance development compared to agents with a single target. While direct comparative studies are limited, the available data indicates that the efficacy of PLA is comparable to that of other natural antimicrobials like carvacrol, thymol, and eugenol, although MIC values can vary depending on the specific microorganism. The membrane-disrupting properties of carvacrol, thymol, and eugenol make them potent antimicrobials, particularly against bacteria. Further head-to-head comparative studies employing standardized methodologies are warranted to definitively establish the relative potency of these natural compounds and to explore their potential synergistic effects. This guide provides a foundational resource for researchers to inform further investigation into the therapeutic potential of this compound and other natural antimicrobials.

References

A Comparative Benchmarking of Synthetic Routes to DL-3-Phenyllactic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of prominent synthetic routes to DL-3-Phenyllactic acid (DL-PLA), a valuable building block in the pharmaceutical and food industries. We will delve into both traditional chemical synthesis and modern biocatalytic approaches, presenting quantitative data, detailed experimental protocols, and visual workflows to aid in the selection of the most suitable method for your research and development needs.

Overview of Synthetic Strategies

The synthesis of this compound can be broadly categorized into two main approaches: chemical synthesis and biocatalysis.

  • Chemical Synthesis: This approach typically involves the transformation of commercially available starting materials through well-established organic reactions. The most common chemical route is the diazotization of DL-phenylalanine.

  • Biocatalysis: This strategy utilizes whole microbial cells or isolated enzymes to catalyze the conversion of a substrate to the desired product. Key biocatalytic routes include the reduction of phenylpyruvic acid (PPA) and the direct conversion of phenylalanine.

Quantitative Performance Comparison

The following table summarizes the key performance indicators for the different synthetic routes to this compound, based on data from published literature.

Synthetic Route Starting Material Key Reagents/Catalyst Product Concentration (g/L) Yield (%) Productivity (g/L/h) Key Advantages Key Disadvantages
Chemical Synthesis
DiazotizationDL-PhenylalanineSodium nitrite, Sulfuric acidNot typically reported~40-50%Not applicableWell-established, uses common reagents.Use of corrosive and toxic reagents, moderate yield, potential for side reactions.
Biocatalytic Synthesis
Whole-Cell Biotransformation (Fed-Batch)[1]Phenylpyruvic acid (PPA)Bacillus coagulans SDM37.3[1]70[1]2.3[1]High product concentration and productivity, operates at elevated temperatures enhancing substrate solubility.[1]Requires fermentation infrastructure, potential for byproduct formation (lactic acid).[1]
Whole-Cell Biotransformation (Batch)[2]Phenylpyruvic acid (PPA)Lactobacillus crustorum NWAFU 1078~2.5 (15.2 mmol/L)[2]76[2]Not reportedHigh conversion rate, excellent reusability of cells.[2]Lower product concentration compared to fed-batch systems.
Dual-Enzyme Catalysis (Fed-Batch)[3]Phenylpyruvic acid (PPA)L-Lactate Dehydrogenase, Glucose Dehydrogenase (for NADH regeneration)~59.8 (360 mM)[3]90[3]~10[3]High yield and enantiomeric excess, eliminates the need for whole-cell fermentation.[3]Requires purification of enzymes, higher initial cost of enzymes and cofactors.

Experimental Protocols

Chemical Synthesis: Diazotization of DL-Phenylalanine

This protocol is based on the established method for converting α-amino acids to α-hydroxy acids.

Materials:

  • DL-Phenylalanine

  • Sulfuric acid (concentrated)

  • Sodium nitrite (NaNO₂)

  • Distilled water

  • Ice bath

  • Magnetic stirrer and stir bar

  • Reaction flask

  • Dropping funnel

Procedure:

  • In a reaction flask, dissolve DL-phenylalanine in dilute sulfuric acid.

  • Cool the solution to 0-5 °C in an ice bath with continuous stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise from a dropping funnel. Maintain the temperature below 5 °C throughout the addition. The evolution of nitrogen gas will be observed.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours or overnight.

  • The product, this compound, will precipitate out of the solution.

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold water to remove any remaining salts.

  • Recrystallize the crude product from a suitable solvent (e.g., hot water or an organic solvent mixture) to obtain pure this compound.

Biocatalytic Synthesis: Whole-Cell Biotransformation with Bacillus coagulans SDM (Fed-Batch)[1]

This protocol describes the high-yield production of 3-Phenyllactic acid from phenylpyruvic acid using a thermophilic bacterium.

Materials:

  • Bacillus coagulans SDM cell culture

  • Phenylpyruvic acid (PPA)

  • Glucose

  • Phosphate buffer solution (PBS)

  • 5-L bioreactor

  • pH controller

  • Temperature controller

Procedure:

  • Cultivate Bacillus coagulans SDM to obtain a sufficient cell mass. Harvest the cells by centrifugation and wash with PBS.

  • Prepare a 2-L reaction mixture in the bioreactor containing the washed whole cells of B. coagulans SDM in PBS.

  • Set the initial concentrations of PPA to 6.6 g/L (40 mM) and glucose to 36 g/L.

  • Maintain the reaction temperature at 50 °C and the pH at 6.5 by the automated addition of NaOH solution.

  • Implement a fed-batch strategy by intermittently adding solid PPA and glucose to the bioreactor to maintain their concentrations and avoid substrate inhibition.

  • Monitor the concentrations of PLA, PPA, and glucose periodically using analytical techniques such as HPLC.

  • After the reaction is complete (typically after several hours), separate the cells from the reaction broth by centrifugation or filtration.

  • The supernatant containing the product can then be subjected to downstream processing for the purification of 3-Phenyllactic acid.

Workflow and Pathway Visualizations

The following diagrams illustrate the logical flow of the key synthetic routes to this compound.

chemical_synthesis cluster_start Starting Material cluster_reaction Reaction Steps cluster_product Product DL-Phenylalanine DL-Phenylalanine Diazotization Diazotization DL-Phenylalanine->Diazotization + NaNO2, H2SO4 Double SN2 Substitution Double SN2 Substitution Diazotization->Double SN2 Substitution DL-3-Phenyllactic_acid DL-3-Phenyllactic_acid Double SN2 Substitution->DL-3-Phenyllactic_acid

Chemical Synthesis of this compound

biocatalytic_synthesis cluster_precursor Precursors cluster_conversion Biocatalytic Conversion cluster_cofactor Cofactor Regeneration cluster_product Product Phenylalanine Phenylalanine Aminotransferase Aminotransferase Phenylalanine->Aminotransferase Phenylpyruvic_acid Phenylpyruvic_acid Lactate_Dehydrogenase Lactate_Dehydrogenase Phenylpyruvic_acid->Lactate_Dehydrogenase Aminotransferase->Phenylpyruvic_acid NAD+ NAD+ Lactate_Dehydrogenase->NAD+ 3-Phenyllactic_acid 3-Phenyllactic_acid Lactate_Dehydrogenase->3-Phenyllactic_acid NADH NADH NADH->Lactate_Dehydrogenase Glucose_Dehydrogenase Glucose_Dehydrogenase NAD+->Glucose_Dehydrogenase Glucose_Dehydrogenase->NADH Gluconolactone Gluconolactone Glucose_Dehydrogenase->Gluconolactone Glucose Glucose Glucose->Glucose_Dehydrogenase

Biocatalytic Synthesis of 3-Phenyllactic Acid

Concluding Remarks

The choice between chemical and biocatalytic synthesis of this compound depends on the specific requirements of the application.

  • Chemical synthesis via diazotization of phenylalanine offers a straightforward and well-understood method suitable for laboratory-scale production where the use of harsh reagents is manageable.

  • Biocatalytic methods , particularly whole-cell biotransformations with robust microorganisms like Bacillus coagulans or engineered enzyme systems, present a more sustainable and efficient alternative for larger-scale production. These methods often provide higher yields and product concentrations under milder reaction conditions. The dual-enzyme system with cofactor regeneration stands out for its high yield and potential for producing enantiomerically pure L-phenyllactic acid.

Researchers and drug development professionals should consider factors such as desired scale, cost, environmental impact, and required stereochemistry when selecting the optimal synthetic route for this compound.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of DL-3-Phenyllactic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, maintaining a safe and efficient laboratory environment is paramount. The proper disposal of chemical reagents, such as DL-3-Phenyllactic acid, is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the protection of both laboratory personnel and the environment.

This compound is a white to off-white crystalline powder that is slightly acidic in aqueous solution.[1] While not classified as a hazardous substance, it can cause skin and serious eye irritation.[1] Therefore, proper personal protective equipment (PPE) and handling procedures are essential.

Immediate Safety and Handling Precautions

Before beginning any procedure involving this compound, ensure that all personnel are equipped with the appropriate PPE and are aware of the necessary safety measures.

Safety Measure Guideline Rationale
Personal Protective Equipment (PPE) Wear nitrile or latex gloves, safety goggles or a face shield, and a lab coat.[1] In case of dust generation, use a particulate respirator (N95 or equivalent).[1]To prevent skin and eye irritation from direct contact with the chemical.[1]
Ventilation Handle in a well-ventilated area, preferably in a fume hood or with local exhaust ventilation.[1]To minimize the inhalation of any dust or airborne particles.[1]
Spill Response Have a chemical spill kit readily available. In case of a spill, avoid creating dust clouds.[1]To quickly and safely contain and clean up any accidental releases.
Storage Store in a tightly closed container in a cool, dry, and well-ventilated area away from strong oxidizers and strong bases.[1]To maintain chemical stability and prevent hazardous reactions.

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the recommended procedure for the disposal of small quantities of this compound typically used in a research laboratory setting. For larger quantities, consult your institution's Environmental Health and Safety (EHS) department.

1. Waste Identification and Segregation:

  • Designate a specific, clearly labeled waste container for this compound waste. The label should include the chemical name and any relevant hazard warnings.
  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.

2. Waste Collection:

  • For solid waste (e.g., leftover powder, contaminated filter paper), carefully transfer it into the designated waste container using a clean scoop or spatula. Minimize dust generation during this process.
  • For solutions containing this compound, pour the waste into a designated liquid waste container. Avoid splashing.
  • Rinse any contaminated glassware or equipment with a suitable solvent (e.g., ethanol, methanol, or acetone, as this compound is soluble in these[1]) and collect the rinsate as hazardous waste.

3. Container Management:

  • Keep the waste container securely closed when not in use.
  • Store the waste container in a designated, well-ventilated secondary containment area away from incompatible materials.

4. Final Disposal:

  • Dispose of the waste through your institution's hazardous waste management program.[2] This typically involves arranging for a pickup by a licensed hazardous waste disposal contractor.
  • Complete all necessary waste disposal forms as required by your institution and local regulations.

Spill Cleanup Procedure

In the event of a spill, follow these steps to ensure a safe and effective cleanup:

  • Alert Personnel: Immediately notify others in the vicinity of the spill.[2][3][4]

  • Evacuate (if necessary): For large or unmanageable spills, evacuate the area and contact your institution's EHS department or emergency response team.[2]

  • Don PPE: Before attempting to clean up a small, manageable spill, put on the appropriate PPE, including gloves, goggles, and a lab coat.[2][3]

  • Contain the Spill: For liquid spills, use an inert absorbent material like vermiculite or sand to dike the spill and prevent it from spreading.[3]

  • Clean Up:

    • For solid spills, carefully sweep or scoop the material into a labeled waste container, avoiding the creation of dust.[1] You can lightly moisten the powder to prevent it from becoming airborne.

    • For liquid spills that have been absorbed, carefully scoop the absorbent material into a labeled waste container.[2]

  • Decontaminate the Area: Wipe down the spill area with a damp cloth or sponge and an appropriate cleaning agent. Collect all cleanup materials as hazardous waste.[3]

  • Dispose of Waste: Dispose of all spill cleanup materials, including contaminated gloves and absorbent pads, as hazardous waste.[3][5]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 Waste Generation & Identification cluster_1 Waste Segregation & Collection cluster_2 Spill or No Spill cluster_3 Final Disposal start This compound Waste Generated identify Identify as Non-Hazardous Chemical Waste (per institutional guidelines) start->identify segregate Segregate from other waste streams identify->segregate collect_solid Collect Solid Waste in Labeled Container segregate->collect_solid Solid collect_liquid Collect Liquid Waste in Labeled Container segregate->collect_liquid Liquid spill_check Spill Occurred? segregate->spill_check no_spill Routine Disposal Path spill_check->no_spill No spill Follow Spill Cleanup Protocol spill_check->spill Yes store Store in Designated Hazardous Waste Area no_spill->store spill->store contact_ehs Contact EHS for Pickup by Licensed Contractor store->contact_ehs document Complete Waste Disposal Documentation contact_ehs->document end Proper Disposal Complete document->end

Disposal workflow for this compound.

By adhering to these procedures, laboratories can ensure the safe and responsible management of this compound waste, fostering a culture of safety and environmental stewardship. Always consult your institution's specific guidelines and local regulations for hazardous waste disposal.[6][7][8][9]

References

Essential Safety and Operational Guide for Handling DL-3-Phenyllactic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with DL-3-Phenyllactic acid. It outlines the necessary personal protective equipment (PPE), step-by-step operational procedures for handling and disposal, and a clear workflow to ensure laboratory safety and compliance.

Personal Protective Equipment (PPE)

According to safety data sheets, this compound can cause skin and serious eye irritation[1]. Therefore, appropriate PPE is mandatory to minimize exposure. The following table summarizes the required PPE for handling this compound.

PPE CategoryRecommended EquipmentSpecification
Eye Protection Safety goggles or face shieldMust be used to protect against dust particles and splashes[1].
Hand Protection Protective glovesNitrile or latex gloves are suitable for handling[1].
Body Protection Lab coatProvides a barrier against incidental contact with the skin[1].
Respiratory Protection Particulate respirator (in case of dust generation)An N95 or equivalent respirator should be used when handling the powder outside of a fume hood[1].

Operational Plan: Handling this compound

Adherence to a strict operational plan is crucial for the safe handling of this compound.

1. Engineering Controls:

  • Always handle this compound in a well-ventilated area. A fume hood or local exhaust ventilation is highly recommended to minimize the inhalation of dust particles[1].

2. Pre-Handling Preparations:

  • Ensure all necessary PPE is readily available and in good condition.

  • Locate the nearest eyewash station and safety shower before beginning work.

  • Prepare a designated and clearly labeled workspace for handling the chemical.

3. Handling Procedure:

  • Don the appropriate PPE as outlined in the table above.

  • Carefully weigh and transfer the solid compound, taking measures to minimize dust generation[1].

  • If creating a solution, slowly add the solid to the solvent to avoid splashing. This compound is soluble in organic solvents like ethanol, methanol, and acetone, and slightly soluble in water[1].

  • Keep containers tightly closed when not in use[2].

4. Post-Handling:

  • Thoroughly wash hands with soap and water after handling is complete[1][2].

  • Clean the work area and any equipment used.

  • Remove and properly store or dispose of PPE.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

1. Waste Characterization:

  • This compound should be disposed of as non-halogenated organic waste[1].

2. Waste Collection and Storage:

  • Collect waste in a properly labeled, sealed container.

  • Store waste containers in a designated, well-ventilated area away from incompatible materials.

3. Disposal Method:

  • Arrange for disposal through a licensed and qualified waste disposal service[1].

  • Do not discharge this compound into surface water, sewers, or soil[1].

4. Contaminated Packaging:

  • Empty containers should be thoroughly cleaned before disposal or recycling. If not properly cleaned, they should be treated as chemical waste[1].

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal A Assess Hazards & Review SDS B Don Appropriate PPE A->B C Prepare Well-Ventilated Workspace B->C D Weigh & Transfer with Care C->D E Minimize Dust Generation D->E F Keep Containers Closed D->F G Clean Workspace & Equipment E->G F->G H Wash Hands Thoroughly G->H I Dispose of Waste in Labeled Container H->I J Arrange for Licensed Waste Disposal I->J

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.